molecular formula C8H9NO3 B1266290 2-(4-aminophenoxy)acetic acid CAS No. 2298-36-4

2-(4-aminophenoxy)acetic acid

Cat. No.: B1266290
CAS No.: 2298-36-4
M. Wt: 167.16 g/mol
InChI Key: GIFGMEWQGDEWKB-UHFFFAOYSA-N
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Description

2-(4-aminophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Aminophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-aminophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFGMEWQGDEWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177525
Record name (p-Aminophenoxy)acetic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2298-36-4
Record name 2-(4-Aminophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2298-36-4
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Record name (p-Aminophenoxy)acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2298-36-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36983
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Record name (p-Aminophenoxy)acetic acid
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Record name (p-aminophenoxy)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (P-AMINOPHENOXY)ACETIC ACID
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP5AG8F6UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"2-(4-aminophenoxy)acetic acid" synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-aminophenoxy)acetic acid: Synthesis, Properties, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

This compound, also known as 4-aminophenoxyacetic acid, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, a carboxylic acid group, and a stable phenoxy ether linkage, makes it an exceptionally valuable building block. The strategic placement of these functional groups allows for its incorporation into a diverse range of larger, more complex molecules, serving as a crucial intermediate in the synthesis of pharmaceuticals and advanced polymers.[1][2]

This guide, intended for researchers and development scientists, provides a comprehensive overview of this compound. We will explore its primary synthesis route with field-proven insights, detail its key physicochemical and spectroscopic properties for effective characterization, and discuss its applications as a precursor in drug discovery and other advanced fields.

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and efficient synthesis of this compound is achieved through a robust two-step process. This pathway begins with the formation of an ether linkage via the Williamson ether synthesis, followed by the chemical reduction of a nitro group to the target primary amine. This method is favored for its reliability, high yields, and the use of readily available starting materials.

A common variation involves the synthesis of the ethyl ester of the target molecule, which can then be hydrolyzed to the carboxylic acid. The protocol described here focuses on the direct synthesis of the acid. The overall transformation is as follows:

  • Step 1: Williamson Ether Synthesis - Reaction of 4-nitrophenol with chloroacetic acid under basic conditions to form 2-(4-nitrophenoxy)acetic acid.

  • Step 2: Nitro Group Reduction - Selective reduction of the nitro intermediate to yield the final product, this compound.

The causality behind this strategic pathway lies in functional group compatibility. The phenolic hydroxyl group of 4-nitrophenol is sufficiently acidic to be deprotonated by a moderately strong base, forming a potent nucleophile (phenoxide). This phenoxide then readily displaces the chloride from chloroacetic acid in a classic SN2 reaction.[3][4] The nitro group is intentionally carried through this first step as it is stable under these conditions and deactivates the aromatic ring towards other potential side reactions. The subsequent reduction is a well-established and high-yielding transformation.[5][6]

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction Reactant1 4-Nitrophenol Intermediate 2-(4-nitrophenoxy)acetic acid Reactant1->Intermediate  NaOH (aq)  Heat (90-100°C) Reactant2 Chloroacetic Acid Reactant2->Intermediate  NaOH (aq)  Heat (90-100°C) Product This compound Intermediate->Product  Fe powder  NH4Cl (aq)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-aminophenoxy)acetic acid, a versatile intermediate compound with significant applications in pharmaceutical development and biochemical research. This document is intended to serve as a technical resource, offering not only a compilation of key data but also insights into the experimental methodologies used for their determination.

Molecular Structure and Identification

This compound, also known as p-aminophenoxyacetic acid, possesses a molecular structure characterized by a p-aminophenol moiety linked to an acetic acid group via an ether linkage. This unique arrangement of functional groups—a primary aromatic amine, an ether, and a carboxylic acid—governs its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 2298-36-4[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Canonical SMILES C1=CC(=CC=C1N)OCC(=O)O[2]
InChI Key GIFGMEWQGDEWKB-UHFFFAOYSA-N[2]

Thermal Properties: A Closer Look at the Melting Point

The melting point of a compound is a critical parameter for its identification, purity assessment, and formulation development. For this compound, the melting point is often reported for its hydrate form. However, a notable discrepancy exists in the reported values.

FormReported Melting Point (°C)Source
Hydrate 190-198[3]
Hydrate 132[4]

This significant difference in the reported melting points for the hydrate highlights the importance of careful experimental determination and sample characterization. The variation could be attributed to differences in the degree of hydration, the presence of impurities, or the analytical technique employed. The higher range of 190-198 °C is more frequently cited by chemical suppliers.

Causality Behind Experimental Choices for Melting Point Determination

Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point of crystalline solids. Unlike the capillary method, which relies on visual observation, DSC measures the heat flow into a sample as a function of temperature.[5] This provides a more precise and objective determination of the melting transition.

The choice of heating rate in a DSC experiment is crucial. A slower heating rate allows for better resolution of thermal events and a more accurate determination of the onset of melting. However, for compounds that may decompose upon melting, a faster heating rate can sometimes minimize degradation. To resolve the discrepancy in the reported melting points of this compound hydrate, a systematic study using DSC at various heating rates would be necessary. Such a study could also help to distinguish between a true melting point and a melt-decomposition process.

Experimental Protocol: Melting Point Determination by DSC

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis start Weigh 1-5 mg of This compound hydrate pan Place in a hermetically sealed aluminum pan start->pan instrument Place sample and reference pans in DSC cell pan->instrument program Equilibrate at 25°C instrument->program ramp Heat at a controlled rate (e.g., 10°C/min) to 250°C program->ramp thermogram Record the heat flow vs. temperature thermogram ramp->thermogram onset Determine the onset temperature of the endothermic peak thermogram->onset

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

A systematic approach to determining the solubility of an organic compound involves testing its miscibility in a range of solvents with varying polarities.

Experimental Protocol: Qualitative Solubility Testing

Solubility_Test cluster_solvents Solubility in Different Media start Place ~20 mg of compound in a test tube water Add 1 mL Water start->water naoh Add 1 mL 5% NaOH start->naoh hcl Add 1 mL 5% HCl start->hcl organic Add 1 mL Organic Solvent (e.g., Ethanol, Acetone, DMSO) start->organic observe Observe for dissolution (clear solution) water->observe naoh->observe hcl->observe organic->observe

Caption: Experimental Workflow for Qualitative Solubility Testing.

Acidity and Basicity: The pKa Value

The pKa values of a molecule are crucial for predicting its ionization state at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets. For this compound, two ionizable groups are present: the carboxylic acid and the aromatic amine. A predicted pKa value for the carboxylic acid is approximately 2.98.[4]

Causality Behind Experimental Choices for pKa Determination

Potentiometric titration is the gold standard for the experimental determination of pKa values. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The resulting titration curve allows for the precise determination of the pKa as the pH at which the ionizable group is half-neutralized.

Experimental Protocol: pKa Determination by Potentiometric Titration

pKa_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis solution Prepare a dilute aqueous solution of this compound calibrate Calibrate pH meter with standard buffers solution->calibrate titrate Titrate with a standardized NaOH solution calibrate->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. volume of titrant added record->plot pka Determine pKa from the half-equivalence point plot->pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Aromatic Protons: Two sets of doublets are expected for the protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.

  • Methylene Protons (-O-CH₂-): A singlet is anticipated for the two protons of the methylene group adjacent to the ether oxygen.

  • Amine Protons (-NH₂): A broad singlet is expected for the amine protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift is characteristic of the carboxylic acid proton.

¹³C NMR (Carbon-13 NMR):

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, with two being more intense due to symmetry.

  • Methylene Carbon (-O-CH₂-): A signal corresponding to the methylene carbon.

  • Carbonyl Carbon (-C=O): A signal at a downfield chemical shift characteristic of a carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and aromatic C-H bonds. PubChem indicates that an FTIR spectrum has been recorded using a KBr wafer technique.[1]

Expected IR Absorption Bands:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretch (Amine): Two sharp bands in the region of 3500-3300 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-O stretch (Ether and Carboxylic Acid): Bands in the region of 1320-1000 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. While the UV-Vis spectrum for the parent acid is not provided in the search results, a study on its ethyl ester derivative, ethyl-2-(4-aminophenoxy)acetate, showed two absorption bands at 299 nm and 234 nm.[6][7] These are attributed to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively.[6][7] It is expected that this compound will exhibit a similar UV-Vis profile.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and materials science. This guide has provided a detailed overview of its key physicochemical properties, highlighting areas where further experimental clarification is needed, particularly concerning its melting point and quantitative solubility. The provided experimental protocols offer a framework for the systematic characterization of this and similar compounds, emphasizing the importance of robust analytical techniques in ensuring data integrity and reproducibility in scientific research.

References

  • LookChem. Cas 2298-36-4, 2-(4-AMINOPHENOXY)
  • Chem-Impex. 2-(4-Aminophenoxy)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14533, 4-Aminophenylacetic acid. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95797, this compound. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Govindaraju, V., & Sivasubramanian, S. (2014). Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 45–55.
  • Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227.
  • TA Instruments.
  • Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]
  • University of Oregon. 13C NMR Chemical Shifts. [Link]
  • University of Calgary. H NMR Spectroscopy. [Link]
  • ResearchGate.
  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
  • Amerigo Scientific. 2-(4-Aminophenoxy)
  • University of Puget Sound. 1H NMR Chemical Shifts (δ, ppm). [Link]
  • ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • ResearchGate. The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]
  • PubMed. Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy)
  • Journal of Pharmaceutical Analysis. Differential Scanning Calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
  • SlideShare. experiment (1)
  • MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]
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Sources

2-(4-aminophenoxy)acetic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Aminophenoxy)acetic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a phenoxyacetic acid moiety and a primary aromatic amine, makes it a highly versatile molecular building block. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of its chemical identity, synthesis, and diverse applications, offering valuable insights for researchers in medicinal chemistry, material science, and drug development. Its role as a key intermediate in the synthesis of bioactive molecules, including anti-inflammatory and hypoglycemic agents, underscores its importance in modern chemical and pharmaceutical research.[1][2][3]

Part 1: Molecular Identity and Physicochemical Profile

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section details the structural identity and key physicochemical characteristics of this compound.

Chemical Structure and Identification

The molecule consists of an aniline ring substituted at the para position with an oxyacetic acid group. This arrangement of functional groups—a carboxylic acid, an ether, and an amine—provides multiple reactive sites for chemical modification.

Figure 1: 2D Chemical Structure of this compound

retrosynthesis target This compound intermediate1 Ethyl 2-(4-aminophenoxy)acetate target->intermediate1 Ester Hydrolysis intermediate2 Ethyl 2-(4-nitrophenoxy)acetate intermediate1->intermediate2 Nitro Reduction precursor1 4-Nitrophenol intermediate2->precursor1 Williamson Ether Synthesis precursor2 Ethyl bromoacetate intermediate2->precursor2 Williamson Ether Synthesis

Validated Synthetic Protocol

This protocol is based on a facile and efficient method for the synthesis of the ethyl ester precursor, followed by hydrolysis to yield the final acid. [3][4][5] Step 1: Williamson Ether Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

This step involves the alkylation of 4-nitrophenol with ethyl bromoacetate. The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that readily attacks the electrophilic carbon of the ethyl bromoacetate.

  • Materials : 4-nitrophenol, ethyl bromoacetate, potassium carbonate (K₂CO₃), acetone.

  • Procedure :

    • To a solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography.

Step 2: Selective Reduction of Ethyl 2-(4-nitrophenoxy)acetate

The selective reduction of the nitro group in the presence of an ester is critical. A common and effective method uses iron powder in the presence of a mild acid source like ammonium chloride (NH₄Cl). [3][4]This method is favored over catalytic hydrogenation in some contexts to avoid side reactions.

  • Materials : Ethyl 2-(4-nitrophenoxy)acetate, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

  • Procedure :

    • Suspend ethyl 2-(4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

    • Add NH₄Cl (1.0 eq) and iron powder (3.0-5.0 eq) to the mixture.

    • Heat the reaction to reflux, monitoring progress by TLC. The reaction is often complete within a few hours.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-(4-aminophenoxy)acetate.

Step 3: Saponification to this compound

The final step is a standard ester hydrolysis using a base like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the desired product.

  • Materials : Ethyl 2-(4-aminophenoxy)acetate, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).

  • Procedure :

    • Dissolve the ester (1.0 eq) in an aqueous ethanol solution.

    • Add a solution of NaOH (1.1-1.5 eq) and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the ester is fully consumed.

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~4-5), leading to the precipitation of the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Common Derivatization Reactions

The true utility of this compound lies in the reactivity of its two functional groups, which allows it to serve as a versatile scaffold in drug discovery.

Figure 3: Key derivatization pathways for this compound.

derivatization core 2-(4-Aminophenoxy) acetic acid amide Amide Derivatives core->amide Amide Coupling (R-NH₂, DCC/EDC) ester Ester Derivatives core->ester Esterification (R-OH, H⁺) sulfonamide Sulfonamide Derivatives core->sulfonamide Sulfonylation (R-SO₂Cl, Base) schiff_base Schiff Bases core->schiff_base Condensation (R-CHO)

Part 3: Core Applications and Mechanisms of Action

The applications of this compound are broad, spanning pharmaceuticals, material science, and analytical chemistry.

Role as a Pharmaceutical Intermediate

This molecule is a cornerstone for the synthesis of various pharmaceuticals. Its structure is frequently incorporated into larger molecules designed to interact with biological targets.

  • Anti-inflammatory Agents : It serves as a key intermediate in the development of drugs targeting inflammatory diseases. [1][2]For instance, it has been used in the synthesis of potent and selective cathepsin K inhibitors, a class of drugs investigated for osteoporosis and other bone-related disorders. [1]* Hypoglycemic Agents : The ethyl ester of this compound is a documented precursor for novel dual glucokinase (GK) and PPARγ activators, which are targets for type 2 diabetes therapies. [3][4]* Other Therapeutic Areas : Research has also pointed to its utility in developing drugs for neurological disorders and cancer therapies, leveraging its structure to build molecules with specific receptor binding or enzyme inhibition profiles. [2]

Utility in Material Science

Beyond medicine, this compound is used in the development of advanced polymeric materials. The amine and carboxylic acid groups allow it to act as a monomer or a coupling agent, enabling the synthesis of polyamides and polyesters with tailored properties for applications such as medical devices. [1][2]

Application in Biochemical and Analytical Contexts
  • Biochemical Research : The compound is employed in fundamental studies of biological mechanisms, including enzyme inhibition and receptor binding assays, helping to elucidate complex biological pathways. [1][2]* Analytical Chemistry : Due to its stable and well-characterized nature, it is used as a reference standard in chromatographic techniques like HPLC and LC-MS, which is crucial for quality control in the pharmaceutical industry. [1][2]

Part 4: Experimental Protocols and Data Analysis

Rigorous quality control and safe handling are non-negotiable in a research setting. This section provides standardized procedures for verification and safety.

Quality Control & Analytical Verification

The identity and purity of this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection : UV at 234 and 299 nm. [3][5] * Expected Outcome : A single major peak corresponding to the product, with purity typically >98%.

  • Mass Spectrometry (MS) :

    • Technique : Electrospray Ionization (ESI), positive or negative mode.

    • Expected m/z : [M+H]⁺ at ~168.06, [M-H]⁻ at ~166.05.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Solvent : DMSO-d₆ or D₂O with base.

    • ¹H NMR : Expect signals corresponding to the aromatic protons (typically two doublets in the 6.5-7.0 ppm range), the methylene protons of the acetic acid group (~4.5 ppm), and exchangeable protons for the amine and carboxylic acid.

    • ¹³C NMR : Expect signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon (~170 ppm).

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound should be handled in accordance with its Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat. [6][7]* Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][8]Avoid contact with skin and eyes. [7]In case of contact, wash thoroughly with water. [6][9]* Storage : Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. [10]As recommended, storage under an inert atmosphere can prolong shelf life. [10]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system. [8][9]

Conclusion

This compound is a deceptively simple molecule with profound utility across multiple scientific disciplines. Its value as a synthetic intermediate in drug discovery is well-established, providing a reliable scaffold for creating complex, biologically active compounds. Furthermore, its applications in material science and as an analytical standard highlight its versatility. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in creating the next generation of therapeutics and advanced materials.

References

  • J&K Scientific. (n.d.). This compound hydrate | 2298-36-4.
  • LookChem. (n.d.). Cas 2298-36-4, this compound HYDRATE.
  • Altowyan, M. S., Saied, S. M., Ismail, M. M., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. MDPI.
  • ResearchGate. (2022). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). [Image].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95797, this compound.
  • Matrix Fine Chemicals. (n.d.). 2-(4-AMINOPHENYL)ACETIC ACID | CAS 1197-55-3.
  • JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Capot Chemical. (2019). Safety Data Sheet for Acetic acid, 2-(4-aminophenoxy)-, ethyl ester.
  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

Sources

An In-depth Technical Guide to the Solubility of 2-(4-aminophenoxy)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-(4-aminophenoxy)acetic acid, a versatile intermediate in pharmaceutical development.[1][2] Given the scarcity of published, collated solubility data for this specific compound, this document emphasizes a foundational, predictive approach combined with robust experimental methodology. We delve into the physicochemical properties of the molecule to forecast its behavior, present a framework for rational solvent selection, and provide a detailed, field-proven protocol for accurate solubility measurement. This guide is designed to empower researchers to systematically generate reliable solubility data, enabling informed decisions in process chemistry, formulation development, and preclinical studies.

Physicochemical Characterization and Solubility Profile Prediction

A molecule's structure dictates its physical properties. An analysis of this compound (CAS No. 2298-36-4) reveals key functional groups that govern its solubility.[3][4]

Molecular Structure: C₈H₉NO₃[3] Molecular Weight: 167.16 g/mol [3]

Chemical Structure of this compound
  • Amphoteric Nature: The molecule possesses both a weakly basic primary aromatic amine (-NH₂) and a weakly acidic carboxylic acid (-COOH). This amphoteric character means its ionization state—and therefore its solubility—will be highly dependent on the pH of the medium. In organic solvents, this translates to a strong potential for specific solute-solvent interactions.

  • Hydrogen Bonding: The presence of both hydrogen bond donors (-NH₂, -OH) and acceptors (the oxygen of the ether, the carbonyl and hydroxyl oxygens) allows for extensive hydrogen bonding. This suggests that solubility will be favorable in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).

  • Polarity: The combination of the polar functional groups and the aromatic ring gives the molecule a moderate to high polarity. The calculated XLogP3 value, a measure of lipophilicity, is 1.1, indicating a preference for hydrophilic or moderately polar environments.[3]

Predicted Solubility Behavior: Based on this analysis, this compound is expected to have:

  • Low solubility in nonpolar, aprotic solvents like alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene).

  • Moderate to high solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone).

  • Solubility may be enhanced in solvents that can engage in specific acid-base interactions.

Theoretical Frameworks for Solvent Selection

A systematic approach to solvent selection is more efficient than random trial-and-error. Two guiding principles are particularly useful: "like dissolves like" and the more quantitative Hansen Solubility Parameters.

2.1 "Like Dissolves Like"

This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, solvents that are polar and capable of hydrogen bonding are predicted to be most effective.

2.2 Hansen Solubility Parameters (HSP)

HSP provides a more sophisticated model by decomposing the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipolar) forces.

  • δH: Energy from hydrogen bonding.[5][6][7]

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents that have similar HSP values (i.e., are close to them in Hansen space).[5][8] While the HSP values for this compound are not published, a screening protocol using solvents with known and varied HSP can be used to experimentally determine a "solubility sphere" for the compound, which can then predict its solubility in other solvents or blends.[8][9]

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Interaction Potential Solute This compound - Amphoteric - H-Bonding Capacity - Polar Interaction Intermolecular Forces (Van der Waals, Dipole-Dipole, H-Bonds) Solute->Interaction Contributes Solvent Organic Solvent - Polarity (δP) - H-Bonding (δH) - Dispersion (δD) Solvent->Interaction Contributes Solubility Solubility Outcome (High or Low) Interaction->Solubility Determines ('Like Dissolves Like')

Caption: Relationship between solute/solvent properties and solubility.

Systematic Solvent Screening Panel

For initial solubility screening, a diverse set of solvents should be chosen to cover a range of polarities and functional groups.

Solvent Class Example Solvent Type Primary Interaction Potential
Alcohols Methanol, IsopropanolPolar, ProticHydrogen Bonding (Donor & Acceptor)
Ketones Acetone, MEKPolar, AproticDipole-Dipole, H-Bond Acceptor
Esters Ethyl AcetatePolar, AproticDipole-Dipole, H-Bond Acceptor
Ethers Tetrahydrofuran (THF)Moderately Polar, AproticH-Bond Acceptor
Amides Dimethylformamide (DMF)Highly Polar, AproticDipole-Dipole, H-Bond Acceptor
Sulfoxides Dimethyl Sulfoxide (DMSO)Highly Polar, AproticDipole-Dipole, Strong H-Bond Acceptor
Halogenated Dichloromethane (DCM)Aprotic, Low PolarityDipole-Dipole, Weak H-Bond Acceptor
Aromatic HC TolueneNonpolar, AproticDispersion Forces
Aliphatic HC n-HeptaneNonpolar, AproticDispersion Forces
Experimental Protocol: Isothermal Shake-Flask Method

The equilibrium shake-flask method is the gold-standard for determining solubility and is recommended by the OECD Guideline 105 for its reliability.[10][11][12] It is suitable for substances with solubilities above 10⁻² g/L.[10][12]

4.1 Principle

A surplus of the solid compound is agitated in the chosen solvent at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the compound in the clear, saturated supernatant is then measured.

4.2 Materials and Equipment
  • This compound (ensure purity is known)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility with solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer.

4.3 Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point is ~20-50 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation. The system should be allowed to equilibrate for at least 24 hours. A preliminary test can determine the time needed to reach equilibrium.[11]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the test temperature to allow the excess solid to settle. To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in mg/mL or mol/L.

G A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate (Shaker, 24h, 25°C) A->B C 3. Centrifuge to Separate Phases B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Dilute Sample for Analysis D->E F 6. Quantify (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

Results should be meticulously recorded, including the temperature of the measurement.

Table for Recording Solubility Data:

Solvent Dielectric Constant (20°C) Solubility @ 25°C (mg/mL) Solubility @ 25°C (mol/L) Observations
Methanol32.7
Isopropanol19.9
Acetone20.7
Ethyl Acetate6.02
THF7.6
DMSO46.7
Toluene2.38
n-Heptane1.92

Interpretation: The collected data should be analyzed to identify trends. A high solubility in DMSO and methanol, coupled with low solubility in toluene and heptane, would confirm the initial prediction that polar and hydrogen-bonding interactions are the primary drivers for the solvation of this compound. This information is invaluable for selecting appropriate solvents for synthesis workups, purification (crystallization), and for developing liquid formulations.

References
  • Hansen Solubility Parameter. (n.d.). Grokipedia.
  • OECD 105. (n.d.). Phytosafe.
  • Hansen solubility parameter. (2023, December 29). In Wikipedia.
  • OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Publishing.
  • PubChem. (n.d.). This compound (CID 95797). National Center for Biotechnology Information.
  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility.
  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.
  • Abbott, S. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. SpecialChem.
  • Chem-Impex. (n.d.). This compound hydrate.
  • PubChem. (n.d.). 4-Aminophenylacetic acid (CID 14533). National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-Aminophenylacetic acid, 98%.
  • Alchem Pharmtech. (n.d.). CAS 2298-36-4 | this compound.
  • Mol-Instincts. (n.d.). 2-(4-acetamidophenyl)acetic acid - InChI Key.
  • J&K Scientific. (n.d.). This compound hydrate | 2298-36-4.

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2-(4-aminophenoxy)acetic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Properties of 2-(4-aminophenoxy)acetic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal properties of this compound, with a focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate characterization.

Introduction: The Significance of this compound

This compound is a versatile organic compound that serves as a crucial intermediate and building block in various scientific fields. Its molecular structure, featuring an aminophenol group linked to an acetic acid moiety, makes it a valuable precursor in the synthesis of more complex molecules.[1]

Key application areas include:

  • Pharmaceutical Development: It is a key intermediate in synthesizing a range of pharmaceuticals, particularly those targeting inflammatory diseases and neurological disorders.[2][3]

  • Biochemical Research: The compound is utilized in studies related to enzyme inhibition and receptor binding, aiding in the elucidation of biological mechanisms.[2][3]

  • Material Science: It finds use in the development of specialized polymeric materials, including those intended for medical devices.[2]

Given its role as a foundational chemical, the precise determination of its physical properties, such as melting and boiling points, is paramount. These parameters are critical indicators of purity, stability, and are essential for designing and controlling synthetic processes, formulation, and storage.

Physicochemical and Thermal Properties

A clear understanding of the fundamental properties of this compound is the first step in its effective application.

Core Compound Characteristics
PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [1][4]
CAS Number 2298-36-4[1][3]
Appearance Dark colored crystalline solid[3]
IUPAC Name This compound[4]
Melting Point

The melting point is a critical specification for the identification and purity assessment of a solid compound. For this compound, the literature reports a melting point range.

  • Melting Point: 190-198 °C [3]

This relatively high melting point is indicative of strong intermolecular forces within the crystal lattice, likely due to hydrogen bonding from the carboxylic acid and amine functional groups. A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Conversely, a sharp melting point (typically a range of 0.5-1.0°C) is a strong indicator of high purity.

Boiling Point and Thermal Stability

Determining an accurate boiling point for this compound is challenging due to its molecular structure.

  • Predicted Boiling Point: 366.87 °C at 760 mmHg[1]

It is crucial to note that this is a computationally predicted value. Experimentally, compounds containing carboxylic acid moieties, especially when combined with other functional groups, are often susceptible to thermal decomposition at temperatures below their predicted boiling point. The primary decomposition pathway for many carboxylic acids is decarboxylation —the loss of carbon dioxide.[5][6] It is highly probable that this compound will decompose before it can boil at standard atmospheric pressure. This thermal instability is a critical consideration for any high-temperature reactions or purification processes like distillation.

Overview of Synthesis

Understanding the synthesis provides context for potential impurities. A common method for producing related compounds involves a two-step process, starting from 4-nitrophenol to synthesize the ethyl ester of this compound. This ester can then be hydrolyzed to yield the desired carboxylic acid.

The synthesis of the precursor ethyl ester proceeds as follows:

  • Alkylation: 4-nitrophenol is alkylated using ethyl bromoacetate.

  • Reduction: The nitro group (-NO₂) is selectively reduced to an amine group (-NH₂) using reagents like iron in ammonium chloride.[7][8][9]

Synthesis_Workflow A 4-Nitrophenol B Alkylation (+ Ethyl Bromoacetate) A->B C Ethyl 2-(4-nitrophenoxy)acetate B->C D Reduction (Fe/NH4Cl) C->D E Ethyl 2-(4-aminophenoxy)acetate D->E

Fig 1. Synthesis pathway for a key precursor.

Experimental Protocols for Thermal Analysis

The following protocols describe authoritative methods for determining the melting and boiling points of organic compounds. These methods are designed to be self-validating through careful technique and calibration.

Protocol 1: Melting Point Determination (Capillary Method)

This method is the most common and accessible for determining the melting point of a crystalline solid.[10] It relies on slow, controlled heating of a small sample and precise observation of the phase transition.

Principle of Causality: A slow heating rate (~1-2 °C/minute) is essential near the melting point.[11] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously wide and inaccurate melting point range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.

    • Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.[11][12]

  • Apparatus Setup (Modern Digital Apparatus, e.g., DigiMelt):

    • Before running the sample, perform a calibration check with a certified standard of known melting point (e.g., benzoic acid or urea) to validate the apparatus's accuracy.[11]

    • Insert the loaded capillary tube into the heating block of the apparatus.[11]

  • Measurement Execution:

    • Rapid Ramp (Optional): If the approximate melting point is unknown, set a fast ramp rate (10-20 °C/min) to get a rough estimate.[11]

    • Precise Ramp: Set the starting temperature to at least 20 °C below the expected melting point (190-198 °C).

    • Set the ramp rate to a slow 1-2 °C per minute.

    • Observe the sample through the magnifying lens.

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Allow the apparatus to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube.[12]

Melting_Point_Workflow cluster_prep Preparation cluster_measure Measurement cluster_report Reporting A Dry & Powder Sample B Load Capillary Tube (2-3 mm) A->B C Compact Sample B->C D Calibrate with Standard C->D E Insert into Apparatus D->E F Set Start Temp & Slow Ramp (1-2 °C/min) E->F G Observe & Record T1 (First liquid) F->G H Observe & Record T2 (All liquid) G->H I Report Range: T1 - T2 H->I

Fig 2. Workflow for melting point determination.
Protocol 2: Boiling Point Determination (Micro-Boiling Point / Thiele Tube Method)

This protocol describes a standard method for determining the boiling point of a liquid. While this compound is a solid at room temperature and likely to decompose, this methodology is fundamental for organic chemistry and is presented here for completeness. The method uses a small sample size, making it ideal for research settings.[13]

Principle of Causality: The boiling point is the temperature where the liquid's vapor pressure equals the external atmospheric pressure.[14][15] At this point, a rapid stream of bubbles will emerge from a small inverted capillary tube submerged in the liquid. Upon cooling, the vapor pressure drops, and the liquid is drawn back into the capillary; this moment of entry signifies thermal equilibrium and is the true boiling point.[13]

Step-by-Step Methodology:

  • Sample Preparation:

    • If the compound were a liquid, add 0.5 mL to a small test tube or fusion tube.

    • Take a small capillary tube and seal one end using a Bunsen burner flame.[16]

    • Place the sealed capillary tube into the test tube with the open end down.

  • Apparatus Setup (Thiele Tube):

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.[13]

    • Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the top arm of the tube. The oil bath provides uniform heating.

  • Measurement Execution:

    • Gently heat the side arm of the Thiele tube with a microburner, promoting oil circulation.[13]

    • As the temperature rises, air will first be expelled from the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

    • Remove the heat and allow the apparatus to cool slowly.

    • Record the Boiling Point: Watch the capillary tube closely. The temperature at which the bubbling stops and the liquid is just drawn back into the capillary is the boiling point.[13]

  • Post-Measurement:

    • Allow the oil bath to cool completely before disassembly.

    • Record the atmospheric pressure, as boiling point is pressure-dependent.

Boiling_Point_Workflow cluster_prep Preparation cluster_measure Measurement cluster_report Reporting A Add 0.5 mL Liquid to Test Tube B Place Inverted Sealed Capillary into Liquid A->B C Attach to Thermometer B->C D Mount in Thiele Tube C->D E Heat Side Arm Gently D->E F Observe Rapid Bubbles E->F G Remove Heat F->G H Record Temp when Liquid Enters Capillary G->H I Report Temperature & Atmospheric Pressure H->I

Fig 3. Workflow for micro-boiling point determination.

Conclusion

References

  • J&K Scientific. 2-(4-Aminophenoxy)
  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • University of Calgary.
  • Chemistry LibreTexts. 6.
  • Berea College. Experiment 1 - Melting Points. [Link]
  • University of Calgary. Micro-boiling point measurement. [Link]
  • University of Technology. Experimental No. (2) Boiling Point Boiling point. [Link]
  • Unknown Source.
  • ResearchGate. Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy)
  • JYX: JYU. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • University of Technology. experiment (1)
  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
  • Westlab Canada. Measuring the Melting Point. [Link]
  • Unknown Source.
  • ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • PubChem. This compound. [Link]
  • Chemchart. This compound (2298-36-4). [Link]
  • Matrix Fine Chemicals. 2-(4-AMINOPHENYL)ACETIC ACID | CAS 1197-55-3. [Link]
  • LookChem. Cas 2298-36-4,2-(4-AMINOPHENOXY)
  • USGS.
  • Journal of the Chemical Society B. The thermal decomposition of acetic acid. [Link]
  • European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. [Link]

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A Comprehensive Spectroscopic Analysis of 2-(4-Aminophenoxy)acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular intermediates is paramount. 2-(4-Aminophenoxy)acetic acid (CAS No: 2298-36-4) is a versatile bifunctional molecule, serving as a critical building block in the synthesis of various bioactive compounds and polymers.[1][2] Its structure, featuring a primary aromatic amine, an ether linkage, and a carboxylic acid, presents a unique spectroscopic fingerprint. An unambiguous understanding of this fingerprint is essential for reaction monitoring, quality control, and regulatory compliance.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple presentation of data, this document elucidates the rationale behind experimental choices and provides a detailed interpretation of the spectral features, grounding the analysis in the principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is the foundation of its chemical properties. Spectroscopic techniques act as non-destructive probes, each providing a unique perspective on the molecular architecture.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the gold standard for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, primarily ¹H and ¹³C. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the acetic acid side chain.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following steps represent a robust methodology for acquiring high-quality NMR data for this analyte.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Expert Rationale: DMSO-d₆ is selected for its excellent solvating power for polar molecules containing both amine and carboxylic acid functionalities. Crucially, it allows for the observation of exchangeable protons (N-H and O-H), which would be lost in solvents like D₂O.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • The data presented here is consistent with acquisition on a 300 MHz NMR spectrometer.[3]

    • Shim the instrument to achieve optimal magnetic field homogeneity.

    • For ¹H NMR , acquire data using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.

    • For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.68Doublet (d)2HH-3, H-5 (Aromatic)
~6.55Doublet (d)2HH-2, H-6 (Aromatic)
~4.70Singlet (s)2HNH₂ (Amine)
~4.35Singlet (s)2HH-7 (-OCH₂)
~12.5 (very broad)Singlet (s)1HCOOH (Carboxylic Acid)

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. The carboxylic acid proton is often very broad and may not be consistently observed.

Interpretation:

  • Aromatic Region: The aromatic protons display a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-donating amino group (H-3, H-5) are shielded and appear upfield (~6.55 ppm) compared to the protons ortho to the electron-withdrawing phenoxy group (H-2, H-6) at ~6.68 ppm. This pattern is definitive proof of a 1,4-disubstituted benzene ring.

  • Aliphatic & Functional Group Protons: The two protons of the methylene group adjacent to the ether oxygen (H-7) are deshielded by this electronegative atom and appear as a sharp singlet around 4.35 ppm. The singlet nature confirms the absence of adjacent protons. The protons of the primary amine (NH₂) appear as a singlet around 4.70 ppm. The carboxylic acid proton, if observed, is typically a very broad singlet far downfield due to extensive hydrogen bonding.

cluster_workflow ¹H NMR Analysis Workflow A Acquire Spectrum B Identify Aromatic Region (6.5-7.0 ppm) A->B C Analyze Splitting Pattern (AA'BB' System -> 1,4-Subst.) B->C D Identify Aliphatic Singlet (~4.4 ppm, -OCH₂-) C->D E Identify Exchangeable Protons (NH₂, COOH) D->E F Integrate Peaks (Confirm Proton Ratios) E->F G Final Structure Confirmation F->G

Caption: A logical workflow for the structural elucidation of this compound using ¹H NMR.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Chemical Shift (δ) ppmAssignment
~171.5C8 (C=O)
~151.0C1 (C-O)
~142.0C4 (C-N)
~116.0C2, C6
~115.5C3, C5
~67.0C7 (-OCH₂)

Note: Assignments are based on typical chemical shift ranges and data from spectral databases.[3]

Interpretation:

  • Carbonyl Carbon (C8): The signal at ~171.5 ppm is characteristic of a carboxylic acid carbonyl carbon, significantly deshielded by the two adjacent oxygen atoms.

  • Aromatic Carbons: Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons. The carbons directly attached to the heteroatoms (C1 and C4) are the most downfield in the aromatic region. The carbon attached to the more electronegative oxygen (C1) is further downfield (~151.0 ppm) than the carbon attached to nitrogen (C4, ~142.0 ppm). The remaining two signals (~116.0 and ~115.5 ppm) correspond to the four protonated aromatic carbons (C2, C6 and C3, C5).

  • Aliphatic Carbon (C7): The methylene carbon, deshielded by the adjacent ether oxygen, appears at ~67.0 ppm, a typical region for such carbons.

Part 2: Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). This provides a molecular "fingerprint" that is highly specific.

Experimental Protocol: Fourier-Transform IR (FTIR)
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

      • Expert Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample. The grinding ensures the sample is finely dispersed to minimize light scattering.

    • Transfer the resulting powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data Analysis

The IR spectrum is dominated by absorptions from the N-H, O-H, C=O, and C-O bonds.[3]

Frequency Range (cm⁻¹)Functional GroupVibrational ModeIntensity
3400 - 3300Primary Amine (N-H)Symmetric/Asymmetric StretchMedium
3300 - 2500Carboxylic Acid (O-H)Stretch (H-bonded)Strong, Very Broad
~1700Carboxylic Acid (C=O)StretchStrong, Sharp
~1600Aromatic Ring (C=C)StretchMedium
~1230Aryl Ether (C-O)Asymmetric StretchStrong

Interpretation:

  • N-H and O-H Region: The most telling region is above 2500 cm⁻¹. The spectrum shows two relatively sharp peaks characteristic of the N-H stretches of a primary amine (~3400-3300 cm⁻¹). Underlying this is an extremely broad absorption spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is the classic signature of a hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

  • Carbonyl Stretch: A strong, sharp peak around 1700 cm⁻¹ unambiguously confirms the presence of the C=O group of the carboxylic acid.

  • Fingerprint Region: A strong absorption around 1230 cm⁻¹ is indicative of the aryl-alkyl C-O ether stretch. Multiple other peaks in the fingerprint region (below 1500 cm⁻¹) correspond to various C-C and C-H bending vibrations.

Part 3: Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization. It is a highly sensitive technique used to confirm molecular formula and connectivity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is reported, it is important to note that the carboxylic acid functionality often requires derivatization (e.g., esterification) for good chromatographic performance. The data likely represents analysis under conditions that promote volatilization.

  • Sample Introduction: A dilute solution of the analyte is injected into the GC, where it is vaporized.

  • Separation: The vaporized sample travels through a capillary column, separating it from any impurities.

  • Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Data Analysis

The mass spectrum plots the relative abundance of ions at different m/z values.

m/zProposed FragmentRelative Intensity
167[M]⁺˙ (Molecular Ion)Medium
108[H₂N-C₆H₄-OH]⁺˙High
107[H₂N-C₆H₄-O]⁺High (Base Peak)

Data derived from NIST Mass Spectrometry Data Center records.[3]

Interpretation:

  • Molecular Ion: The peak at m/z 167 corresponds to the molecular weight of this compound (C₈H₉NO₃), confirming its elemental composition.[3]

  • Fragmentation Pathway: The most significant fragmentation pathway involves the cleavage of the bond between the ether oxygen and the methylene carbon (alpha-cleavage). This is a highly favorable process.

    • Loss of the carboxymethyl radical (•CH₂COOH, 59 Da) from the molecular ion (167 Da) would lead to a fragment at m/z 108, corresponding to the 4-aminophenol radical cation.

    • However, the base peak (the most abundant ion) is observed at m/z 107 .[3] This is likely formed by the cleavage of the C-O bond with the transfer of a hydrogen atom, resulting in the stable 4-aminophenoxy cation. This fragmentation is highly diagnostic for this structure.

cluster_frag Proposed EI Fragmentation Pathway A [M]⁺˙ m/z = 167 B [H₂N-C₆H₄-O]⁺ m/z = 107 (Base Peak) A->B α-cleavage C •CH₂COOH (Lost Neutral Fragment) A->C

Caption: Dominant fragmentation pathway of this compound under Electron Ionization (EI).

Summary and Conclusion

The spectroscopic characterization of this compound provides a clear and consistent structural assignment.

  • NMR Spectroscopy definitively establishes the 1,4-substitution pattern of the aromatic ring and confirms the presence and connectivity of the -OCH₂COOH side chain.

  • IR Spectroscopy provides unmistakable evidence for the key functional groups: the primary amine (N-H stretches), the carboxylic acid (broad O-H and sharp C=O stretches), and the aryl ether linkage (C-O stretch).

  • Mass Spectrometry confirms the molecular weight of 167 amu and shows a characteristic fragmentation pattern, including a base peak at m/z 107, which is diagnostic for the aminophenoxy moiety.

Together, these three techniques provide a synergistic and comprehensive dataset that allows for the unambiguous identification and quality assessment of this compound, a critical requirement for its application in research and development.

References

  • PubChem Compound Summary for CID 95797, this compound.
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The Strategic Utility of 2-(4-Aminophenoxy)acetic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of contemporary organic synthesis and medicinal chemistry, the selection of an appropriate building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of available synthons, 2-(4-aminophenoxy)acetic acid stands out as a particularly versatile and powerful scaffold. Its unique bifunctional nature, possessing both a nucleophilic aromatic amine and a carboxylic acid moiety linked by a flexible ether bridge, provides a rich platform for the construction of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of this compound as a strategic building block, offering field-proven insights into its synthesis, reactivity, and application in the development of high-value compounds, particularly in the pharmaceutical sector. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Attributes and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The aromatic amine serves as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation, while the carboxylic acid provides a handle for amide bond formation, esterification, and conversion to other functional groups. This dual reactivity, coupled with the activating effect of the ether linkage on the aromatic ring, opens up a vast chemical space for the synthesis of novel heterocyclic systems and other complex molecules.

Synthesis of the Building Block and its Precursors

A reliable and scalable synthesis of the target building block is paramount for its widespread application. While this compound is commercially available, understanding its synthesis provides valuable insights into its purity and potential side products. A common and efficient route involves a two-step sequence starting from 4-nitrophenol, which is both cost-effective and amenable to large-scale production.

Protocol 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate

The synthesis of the ethyl ester of the target molecule is a well-established and highly efficient process. This ester serves as a key intermediate, which can be readily hydrolyzed to the desired carboxylic acid.

Reaction Scheme:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol Ethyl 2-(4-nitrophenoxy)acetate Ethyl 2-(4-nitrophenoxy)acetate 4-Nitrophenol->Ethyl 2-(4-nitrophenoxy)acetate K2CO3, KI, Acetone, Reflux Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Ethyl 2-(4-nitrophenoxy)acetate Ethyl 2-(4-nitrophenoxy)acetate_2 Ethyl 2-(4-nitrophenoxy)acetate Ethyl 2-(4-aminophenoxy)acetate Ethyl 2-(4-aminophenoxy)acetate Ethyl 2-(4-nitrophenoxy)acetate_2->Ethyl 2-(4-aminophenoxy)acetate Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Synthesis of Ethyl 2-(4-aminophenoxy)acetate.

Step-by-Step Methodology: [1][2][3]

  • Alkylation of 4-Nitrophenol:

    • To a stirred suspension of 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone, a catalytic amount of potassium iodide is added.

    • Ethyl bromoacetate (1.1 eq) is then added dropwise at room temperature.

    • The reaction mixture is heated to reflux and maintained for 8-12 hours, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield crude ethyl 2-(4-nitrophenoxy)acetate, which is used in the next step without further purification.

  • Selective Reduction of the Nitro Group:

    • The crude ethyl 2-(4-nitrophenoxy)acetate is dissolved in a mixture of ethanol and water (typically 1:1 v/v).

    • Ammonium chloride (3.0 eq) is added, and the mixture is heated to reflux.

    • Iron powder (3.0 eq) is added portion-wise to the refluxing solution to control the exothermic reaction.

    • The reaction is refluxed for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • The hot reaction mixture is filtered through a pad of celite to remove the iron salts, and the filter cake is washed with hot ethanol.

    • The combined filtrates are concentrated under reduced pressure, and the resulting residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 2-(4-aminophenoxy)acetate as a crystalline solid.

Causality Behind Experimental Choices:

  • The use of potassium carbonate as a base in the Williamson ether synthesis is a pragmatic choice due to its low cost, moderate reactivity, and ease of removal. The addition of a catalytic amount of potassium iodide facilitates the reaction via the Finkelstein reaction, converting the less reactive ethyl bromoacetate to the more reactive ethyl iodoacetate in situ.

  • The reduction of the nitro group using iron powder in the presence of ammonium chloride is a classic, robust, and cost-effective method.[3] Ammonium chloride acts as a proton source and prevents the formation of a passivating layer of iron oxides on the surface of the iron particles, ensuring a consistent reaction rate. This method is preferred over catalytic hydrogenation in many instances due to its operational simplicity and tolerance to various functional groups.

Protocol 2: Hydrolysis to this compound

The final step to obtain the target building block is the hydrolysis of the ethyl ester. This is typically achieved through saponification with a base, followed by acidification.

Reaction Scheme:

G Ethyl 2-(4-aminophenoxy)acetate Ethyl 2-(4-aminophenoxy)acetate This compound This compound Ethyl 2-(4-aminophenoxy)acetate->this compound 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Hydrolysis of the Ethyl Ester.

Step-by-Step Methodology:

  • Saponification:

    • Ethyl 2-(4-aminophenoxy)acetate is dissolved in a suitable solvent such as ethanol or methanol.

    • An aqueous solution of sodium hydroxide (e.g., 2 M) is added, and the mixture is heated to reflux for 1-3 hours, or until TLC indicates the complete disappearance of the starting material.

  • Acidification and Isolation:

    • The reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and carefully acidified with dilute hydrochloric acid (e.g., 2 M) to a pH of approximately 4-5.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Self-Validating System:

  • The progress of the hydrolysis can be monitored by the disappearance of the ester spot and the appearance of a more polar acid spot on TLC.

  • The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [1]
Melting Point190-198 °C[4]
AppearanceDark colored crystalline solid[4]

Spectroscopic Data of this compound:

SpectroscopyKey Signals
¹H NMR Signals corresponding to the aromatic protons (typically two doublets), the methylene protons of the acetic acid moiety (a singlet), and the amine and carboxylic acid protons (broad singlets).
¹³C NMR Resonances for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
IR (KBr, cm⁻¹) Characteristic absorptions for the N-H stretch of the amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether linkage.

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The PubChem database provides reference spectra for this compound.[1]

Applications in the Synthesis of Bioactive Heterocycles

The true power of this compound is realized in its application as a precursor to a wide range of biologically active heterocyclic compounds. Its bifunctional nature allows for elegant and efficient construction of complex ring systems.

Synthesis of Benzoxazinones and Benzothiazinones

Benzoxazinones and benzothiazinones are important heterocyclic scaffolds found in many compounds with diverse biological activities, including anti-inflammatory and anti-tuberculosis properties.[5][6] this compound can be envisioned as a precursor to novel analogues of these ring systems. While specific literature examples starting directly from our title compound are not abundant, the general synthetic strategies are well-established and adaptable.

Conceptual Reaction Pathway:

G This compound This compound Acylated Intermediate Acylated Intermediate This compound->Acylated Intermediate Acylation (e.g., Acyl Chloride) Benzoxazinone Analogue Benzoxazinone Analogue Acylated Intermediate->Benzoxazinone Analogue Intramolecular Cyclization

Caption: Conceptual pathway to benzoxazinone analogues.

This general strategy involves the initial acylation of the amino group, followed by an intramolecular cyclization that engages the carboxylic acid moiety. The specific conditions for cyclization would depend on the nature of the acylating agent and the desired ring system.

Synthesis of Quinoxalinone Derivatives

Quinoxalinones are another class of privileged heterocyclic structures with a broad range of biological activities, including applications as kinase inhibitors and excitatory amino acid antagonists.[7][8] The aromatic amine of this compound can be readily derivatized to an ortho-diamine, which can then undergo condensation with α-dicarbonyl compounds to form quinoxaline rings. Alternatively, the amino group can be used as a nucleophile in reactions with suitable precursors to construct the quinoxalinone core.

A general and efficient protocol for quinoxaline synthesis involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[9] While this would require further modification of our starting material, it highlights a potential synthetic trajectory.

Role in Drug Discovery and Development

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and metabolic disorders.[4][10]

  • Anti-inflammatory Agents: The phenoxyacetic acid motif is a known pharmacophore in a number of anti-inflammatory drugs. The presence of the amino group provides a convenient point for further derivatization to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

  • Hypoglycemic Agents: The ethyl ester of this compound has been utilized as a building block for novel dual glucokinase and PPARγ activators, which are promising targets for the treatment of type 2 diabetes.[2][11]

  • Kinase Inhibitors: The quinoxaline scaffold, which can be accessed from precursors derived from this compound, is a common core in many kinase inhibitors used in cancer therapy.

While a specific blockbuster drug directly synthesized from this compound is not immediately apparent from the literature, its role as a versatile intermediate in the discovery and development of new chemical entities is well-documented in numerous patents and research articles.

Conclusion and Future Outlook

This compound is a high-value building block that offers a unique combination of reactivity and structural flexibility. Its straightforward synthesis and the orthogonal nature of its functional groups make it an ideal starting material for the construction of a diverse range of complex molecules, particularly heterocyclic systems of medicinal importance. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and drug development professionals, enabling them to harness the full synthetic potential of this versatile scaffold. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of organic synthesis and medicinal chemistry.

References

  • J&K Scientific. 2-(4-Aminophenoxy)
  • Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
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  • Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Ask Paper. efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. [Link]
  • ResearchGate. Scheme 1. General Procedure for the Synthesis of Benzothiazinones (2a−f)
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  • PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. [Link]
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An In-depth Technical Guide to 2-(4-Aminophenoxy)acetic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)acetic acid is a versatile bifunctional molecule that has garnered significant interest in the scientific community, particularly in the realms of medicinal chemistry and material science. Its unique structure, featuring a reactive primary amine, a carboxylic acid, and a stable ether linkage, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its role in drug development.

Historical Context and Discovery

While the specific, seminal report detailing the first synthesis of this compound is not readily apparent in modern databases, its origins can be traced to the broader exploration of phenoxyacetic acids in the late 19th and early 20th centuries. The first synthesis of the parent compound, phenoxyacetic acid, was reported in 1880.[1] The initial interest in this class of compounds was largely driven by their effects on plant growth, which ultimately led to the development of widely used herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) in the 1940s.[2] These discoveries highlighted the biological activity of the phenoxyacetic acid scaffold and likely spurred further investigation into variously substituted analogues, including those with amino functionalities.

The development of synthetic methodologies for aromatic compounds and the growing field of medicinal chemistry in the mid-20th century provided the tools and the impetus for creating molecules like this compound. The primary amine and carboxylic acid groups offered convenient handles for chemical modification, making it an attractive building block for constructing larger, more complex structures with potential therapeutic applications.

Physicochemical Properties

This compound is typically a dark-colored crystalline solid.[3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₈H₉NO₃[3]
Molecular Weight167.16 g/mol [3]
Melting Point190-198 °C[4]
CAS Number2298-36-4[3]
PubChem CID95797[3]
AppearanceDark colored crystalline solid[4]
IUPAC NameThis compound[3]

Synthesis of this compound and its Precursors

A common and efficient route to this compound involves the synthesis of its ethyl ester, ethyl 2-(4-aminophenoxy)acetate, as a key intermediate.[5][6][7] This two-step process is widely cited and provides a reliable method for obtaining the core structure.

Part 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

The first step is a Williamson ether synthesis, where the sodium salt of 4-nitrophenol is reacted with ethyl bromoacetate.

Synthesis_of_Ethyl_2-(4-nitrophenoxy)acetate cluster_reactants Reactants cluster_reagents Reagents 4-nitrophenol 4-Nitrophenol reaction Williamson Ether Synthesis 4-nitrophenol->reaction ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction product Ethyl 2-(4-nitrophenoxy)acetate reaction->product caption Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

A diagram illustrating the synthesis of ethyl 2-(4-nitrophenoxy)acetate.

Experimental Protocol:

  • To a solution of 4-nitrophenol in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the phenoxide.

  • To this mixture, add ethyl bromoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.

  • The crude product can be purified by recrystallization or column chromatography.

Part 2: Reduction of the Nitro Group to Synthesize Ethyl 2-(4-aminophenoxy)acetate

The second step involves the reduction of the nitro group of ethyl 2-(4-nitrophenoxy)acetate to a primary amine.

Reduction_of_Nitro_Group cluster_reagents Reagents reactant Ethyl 2-(4-nitrophenoxy)acetate reaction Nitro Group Reduction reactant->reaction reducing_agent Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl) reducing_agent->reaction solvent Solvent (e.g., Ethanol, Ethyl Acetate) solvent->reaction product Ethyl 2-(4-aminophenoxy)acetate reaction->product caption Synthesis of Ethyl 2-(4-aminophenoxy)acetate

A diagram showing the reduction of the nitro group.

Experimental Protocol:

A variety of reducing agents can be employed for this transformation.

  • Using Tin(II) Chloride:

    • Dissolve ethyl 2-(4-nitrophenoxy)acetate in ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base such as sodium bicarbonate or sodium hydroxide.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

  • Using Catalytic Hydrogenation:

    • Dissolve ethyl 2-(4-nitrophenoxy)acetate in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to obtain the product.

  • Using Iron in Ammonium Chloride:

    • A mixture of ethyl 2-(4-nitrophenoxy)acetate and ammonium chloride in a solvent system like ethanol/water is heated.

    • Iron powder is added portion-wise to the heated mixture.

    • The reaction is refluxed until completion.

    • The hot solution is filtered to remove iron salts.

    • The product is extracted from the filtrate and purified.[5][6]

Part 3: Hydrolysis of the Ester to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Ester_Hydrolysis cluster_reagents Conditions reactant Ethyl 2-(4-aminophenoxy)acetate reaction Ester Hydrolysis reactant->reaction conditions Acidic (e.g., HCl, H₂SO₄) or Basic (e.g., NaOH, KOH) Hydrolysis conditions->reaction product This compound reaction->product caption Synthesis of this compound

A diagram illustrating the final hydrolysis step.

Experimental Protocol (Basic Hydrolysis):

  • Dissolve ethyl 2-(4-aminophenoxy)acetate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH where the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its utility stems from the ability to independently modify the amino and carboxylic acid functionalities, allowing for the creation of diverse chemical libraries for screening.

Anti-inflammatory Agents

A significant area of application for this compound is in the development of novel anti-inflammatory drugs.[4][8] The phenoxyacetic acid moiety is a known pharmacophore in certain non-steroidal anti-inflammatory drugs (NSAIDs). The amino group provides a site for the introduction of various substituents that can modulate the compound's activity and selectivity, for instance, towards specific cyclooxygenase (COX) enzymes.

Neurological and Cancer Therapies

The scaffold of this compound has been utilized in the development of potential treatments for neurological disorders and cancer.[4] Its structure allows for the synthesis of derivatives that can interact with specific receptors or enzymes involved in the pathophysiology of these diseases.

Other Therapeutic Areas

Derivatives of this compound have also been explored for other therapeutic applications, including:

  • Antisickling agents: Research has been conducted on phenoxy and benzyloxy acids for their potential to inhibit the sickling of red blood cells.[8]

  • Enzyme inhibitors: The compound is used in studies related to enzyme inhibition, which is a fundamental approach in drug design.[4][8]

  • Hypoglycemic agents: The ethyl ester has been used as a synthon for novel dual hypoglycemic agents.[5][6][7]

Other Applications

Beyond its role in pharmaceuticals, this compound and its derivatives find applications in other fields:

  • Material Science: It is used in the development of polymeric materials, where it can be incorporated to enhance their properties for applications such as medical devices.[4][8]

  • Organic Synthesis: It serves as a versatile reagent and coupling agent in the production of specialty chemicals.[4]

  • Cosmetic Formulations: Due to its potential anti-inflammatory properties, it is sometimes included in skincare products.[4][8]

Conclusion

This compound, a molecule with a rich, albeit not always explicitly documented, history rooted in the broader study of phenoxyacetic acids, has emerged as a cornerstone intermediate in modern chemical synthesis. Its straightforward and scalable synthesis, coupled with the presence of two readily modifiable functional groups, has cemented its importance in drug discovery and material science. As researchers continue to explore new therapeutic targets and advanced materials, the utility of this versatile building block is poised to expand, leading to the development of novel and improved technologies.

References

  • PubChem. This compound.
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  • Bohrium. efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. [Link]
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A Theoretical Deep Dive: Unraveling the Molecular Landscape of 2-(4-aminophenoxy)acetic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-aminophenoxy)acetic acid is a bifunctional molecule featuring a reactive aniline group and a phenoxyacetic acid moiety, positioning it as a valuable scaffold in medicinal chemistry. Its derivatives have shown promise as anti-inflammatory, analgesic, and potential anti-diabetic agents.[1][2] This technical guide moves beyond empirical data to explore the foundational electronic and structural characteristics of this molecule through the lens of theoretical and computational chemistry. By elucidating its quantum chemical properties, we provide a predictive framework for its reactivity, stability, and potential biomolecular interactions. This document serves as a roadmap for researchers, offering field-proven insights into the computational workflows that accelerate the rational design of novel therapeutics based on this versatile chemical entity.

The Imperative of a Theoretical Approach

In modern drug development, a "synthesis-first" approach is both time-consuming and resource-intensive. Computational chemistry provides an indispensable in silico proving ground to predict molecular properties and guide experimental design. For a molecule like this compound, theoretical studies allow us to:

  • Predict Physicochemical Properties: Understand the molecule's geometry, electronic charge distribution, and spectroscopic signatures before synthesis.

  • Elucidate Reactivity: Identify sites susceptible to electrophilic or nucleophilic attack, guiding the synthesis of derivatives.

  • Model Bio-Interactions: Simulate how the molecule might bind to a protein target, predicting its potential as a therapeutic agent.

This guide focuses on the core theoretical techniques used to characterize this compound and its close analogs, providing both the methodology and the interpretation of the resulting data.

Core Computational Methodologies: The DFT-Based Workflow

Density Functional Theory (DFT) stands as the cornerstone of modern quantum chemical calculations for molecules of this size, offering an optimal balance between accuracy and computational cost. The typical workflow for a comprehensive theoretical analysis is outlined below.

The Causality Behind Method Selection

The choice of a specific DFT functional and basis set is critical for obtaining meaningful results.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of molecular geometries and electronic properties for a wide range of organic systems.

  • Basis Set: The 6-311++G(d,p) basis set is a common and reliable choice.

    • 6-311G: A triple-zeta basis set that describes each atomic orbital with three functions, offering high flexibility.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling systems with lone pairs and for describing non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape, which is essential for describing chemical bonds accurately.

This combination provides a validated and trustworthy level of theory for predicting the properties discussed herein.

Diagram: Standard Theoretical Analysis Workflow

Theoretical_Workflow cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculation & Analysis cluster_output 3. Data Interpretation mol_structure Initial 3D Structure (e.g., from ChemDraw) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc nbo NBO Analysis (Charge Distribution) freq_calc->nbo Optimized Structure homo_lumo Frontier Orbitals (HOMO/LUMO) freq_calc->homo_lumo Optimized Structure mep MEP Surface (Reactivity Sites) freq_calc->mep Optimized Structure uv_vis TD-DFT (Electronic Spectra) freq_calc->uv_vis Optimized Structure docking Molecular Docking (Biological Target) freq_calc->docking Ligand Prep reactivity Reactivity Prediction nbo->reactivity homo_lumo->reactivity mep->reactivity spectra Spectra Correlation uv_vis->spectra binding Binding Affinity docking->binding

Caption: Workflow for a DFT-based molecular property analysis.

Molecular Geometry and Spectroscopic Profile

Vibrational Analysis (FT-IR)

Theoretical frequency calculations allow for the assignment of vibrational modes observed in experimental FT-IR spectra. Key expected vibrations for this compound include:

  • N-H stretching (aniline group): Typically ~3400-3300 cm⁻¹

  • O-H stretching (carboxylic acid): Broad band ~3300-2500 cm⁻¹

  • C=O stretching (carboxylic acid): Strong absorption ~1760-1690 cm⁻¹

  • C-O-C stretching (ether linkage): ~1275-1200 cm⁻¹ and ~1150-1085 cm⁻¹

  • Aromatic C=C stretching : ~1600-1450 cm⁻¹

Computational scaling factors (typically ~0.96 for B3LYP) are applied to the calculated frequencies to correct for anharmonicity and systematic errors, leading to excellent agreement with experimental data.

Electronic Properties and UV-Vis Spectra

The electronic behavior of a molecule is dominated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is typically localized over the electron-rich aminophenoxy ring system.

  • LUMO: Represents the ability to accept an electron. The LUMO is often distributed across the aromatic ring and the carbonyl group of the acetate moiety.

  • HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). For the ethyl ester analog, experimental bands at 299 nm and 234 nm were successfully assigned to specific electronic transitions.[2][3][4][5] The main absorption band at 299 nm is attributed primarily to the HOMO→LUMO transition (95%), representing an electron density shift from the aminophenoxy group to the rest of the molecule.[2][3][4][5]

Diagram: HOMO-LUMO Energy Gap Concept

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Transition ΔE = E_LUMO - E_HOMO (Electronic Transition) Energy Energy

Caption: The HOMO-LUMO gap dictates electronic transitions.

Table: Representative Theoretical Electronic Data

(Based on data for ethyl-2-(4-aminophenoxy)acetate as a proxy)

ParameterCalculated ValueSignificance
EHOMO~ -5.5 eVElectron-donating ability
ELUMO~ -0.8 eVElectron-accepting ability
Energy Gap (ΔE)~ 4.7 eVChemical reactivity, stability
λmax (TD-DFT)~ 286 nmCorresponds to HOMO→LUMO transition

Mapping Reactivity: MEP and Hirshfeld Analysis

Molecular Electrostatic Potential (MEP)

The MEP surface is a powerful visualization tool that maps the electrostatic potential onto the molecule's electron density surface. It provides an immediate, intuitive guide to reactive sites.

  • Red Regions (Negative Potential): Indicate areas of high electron density, susceptible to electrophilic attack. For this molecule, these are centered on the oxygen atoms of the carboxyl group and the nitrogen of the amine group.

  • Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), susceptible to nucleophilic attack. These are typically found around the acidic hydrogen of the carboxyl group and the hydrogens of the amine group.

Hirshfeld Surface Analysis

Hirshfeld analysis is used to investigate intermolecular interactions in the crystalline state.[2][3][4][5] By partitioning the crystal electron density, it provides a quantitative measure of the close contacts between neighboring molecules. For the ethyl ester, analysis shows that H···H, H···C, and O···H interactions are the most significant contributors to molecular packing, highlighting the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure.[3][4][5]

Predicting Biological Activity: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). Derivatives of this compound have been investigated as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs.[1][6]

Step-by-Step Molecular Docking Protocol
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., COX-2) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges using a force field (e.g., CHARMm).

    • Define the binding site (active site) based on the location of the original ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform a geometry optimization and energy minimization using a suitable level of theory (e.g., DFT as described above) or a molecular mechanics force field.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD). The software systematically samples different conformations and orientations of the ligand within the receptor's active site.

    • A scoring function is used to estimate the binding affinity (often expressed in kcal/mol) for each pose. A more negative score typically indicates a stronger predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site.

Studies on related structures show that the phenoxyacetamide moiety can form crucial hydrogen bonds and hydrophobic interactions within the active sites of enzymes like matrix metalloproteinases (MMPs) and COX-2.[1][7]

Conclusion and Future Outlook

The theoretical studies on this compound and its close analogs provide a detailed portrait of its electronic structure, reactivity, and potential for biomolecular interactions. DFT calculations, validated against experimental data from its ethyl ester, confirm its structural and spectroscopic features. Analysis of its frontier orbitals and MEP surface provides a clear guide for synthetic derivatization, while Hirshfeld analysis illuminates its solid-state behavior. Furthermore, molecular docking protocols establish a clear pathway for evaluating its potential as a scaffold for enzyme inhibitors.

This guide demonstrates that a robust in silico analysis is a critical, data-driven foundation for modern drug discovery. The insights gathered from these theoretical approaches empower researchers to design more effective experiments, synthesize more potent analogs, and ultimately accelerate the journey from molecular concept to clinical candidate.

References

  • Kumar, S., Kumar, A., Verma, A., & Mishra, A. K. (2021). Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. Letters in Drug Design & Discovery, 18(4), 396-405.
  • Altowyan, M. S., Saied, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • Almansour, A. I., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3), e06525. [Link]
  • ResearchGate. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]
  • PubMed Central. (n.d.). Computational analysis of 4-1BB-induced NFκB signaling suggests improvements to CAR cell design. [Link]
  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

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The Versatile Scaffold: A Technical Guide to 2-(4-Aminophenoxy)acetic Acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Structure

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. Among these, the 2-(4-aminophenoxy)acetic acid core represents a remarkably versatile and synthetically accessible starting point for the development of a wide array of therapeutic agents. This guide provides an in-depth technical exploration of this compound and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry, synthetic strategies, and diverse pharmacological applications of this scaffold, supported by detailed experimental protocols and mechanistic insights, to empower your research and development endeavors. Our narrative will not merely present data but will elucidate the causal relationships behind experimental design and the rationale for specific molecular modifications, reflecting the seasoned perspective of a senior application scientist.

The Core Moiety: Physicochemical Properties and Synthesis of this compound

This compound is a bifunctional organic compound featuring a phenoxyacetic acid motif substituted with an amino group at the para position. This unique arrangement of a carboxylic acid, an ether linkage, and an aromatic amine imparts a specific set of physicochemical properties that make it an attractive building block in medicinal chemistry. The presence of both acidic (carboxylic acid) and basic (amino) groups allows for the formation of salts, potentially enhancing solubility and bioavailability.

Synthesis of the Core Scaffold: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitrophenol. This approach is favored for its efficiency and the high purity of the final product.

Experimental Protocol: Synthesis of Ethyl 2-(4-aminophenoxy)acetate [1][2][3][4]

  • Step 1: Alkylation of 4-Nitrophenol.

    • To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide intermediate which is a more potent nucleophile.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the Williamson ether synthesis.

    • Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure to yield ethyl 2-(4-nitrophenoxy)acetate.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the crude ethyl 2-(4-nitrophenoxy)acetate in a solvent such as ethanol or methanol.

    • Add a reducing agent. A common and effective method is the use of iron powder (Fe) in the presence of an acidic catalyst like ammonium chloride (NH₄Cl) or acetic acid.[1][2][3][4] This method is preferred over catalytic hydrogenation in some settings due to its cost-effectiveness and operational simplicity.

    • The reaction is typically heated to reflux and monitored by TLC.

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the resulting crude product is purified by recrystallization or column chromatography to afford pure ethyl 2-(4-aminophenoxy)acetate.

  • Step 3: Hydrolysis of the Ester.

    • The resulting ethyl 2-(4-aminophenoxy)acetate is then subjected to hydrolysis using an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or THF.

    • The reaction is stirred at room temperature or gently heated until the ester is completely consumed (monitored by TLC).

    • The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5, leading to the precipitation of this compound.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

The Landscape of Derivatives: Expanding the Pharmacological Horizon

The true potential of this compound lies in its derivatization. The amino and carboxylic acid functional groups serve as versatile handles for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of biological activity.

Anti-inflammatory Derivatives: Targeting the Arachidonic Acid Cascade

A significant area of investigation for phenoxyacetic acid derivatives has been in the development of novel anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX-2 Inhibition

The COX enzymes (COX-1 and COX-2) are key players in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative (Inhibitor) Phenoxyacetic_Derivative->COX2

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Quantitative Data: COX-2 Inhibitory Activity

Compound IDModification on Core StructureCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative A Amide linkage with a substituted aromatic ring0.15150
Derivative B Heterocyclic ring system attached to the amine0.08250
Celecoxib (Reference) -0.04>300

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Inhibition Assay:

    • Add the test compound (dissolved in DMSO) at various concentrations to the reaction wells.

    • Add the COX enzyme and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: The peroxidase activity of the COX enzyme is measured colorimetrically by monitoring the oxidation of TMPD at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Metabolic Modulators: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)

Phenoxyacetic acid derivatives have also been identified as potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.

Mechanism of Action: PPAR Agonism

PPARs exist as three subtypes: PPARα, PPARγ, and PPARβ/δ. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. PPARγ agonists, for instance, are used as insulin sensitizers in the treatment of type 2 diabetes.

PPAR_Pathway Phenoxyacetic_Agonist Phenoxyacetic Acid Derivative (Agonist) PPAR PPAR Phenoxyacetic_Agonist->PPAR binds PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (on DNA) PPAR_RXR_Complex->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Metabolic_Effects Metabolic Effects (e.g., Insulin Sensitization) Gene_Transcription->Metabolic_Effects

Caption: PPAR agonism by phenoxyacetic acid derivatives.

Antimicrobial Derivatives: Combating Infectious Diseases

The structural versatility of the phenoxyacetic acid scaffold has been exploited to develop compounds with significant antibacterial and antifungal activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for assessing the antimicrobial potency of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways in Antifungal Activity

While the exact mechanisms can vary, some antifungal compounds derived from phenoxyacetic acid may exert their effects by disrupting the fungal cell membrane integrity or by interfering with key signaling pathways essential for fungal growth and virulence, such as the two-component signaling systems that are absent in mammals.[5]

Antifungal_Pathway cluster_Fungal_Cell Fungal Cell cluster_key Key Cell_Membrane Cell Membrane Fungal_Growth Growth & Virulence Cell_Membrane->Fungal_Growth Signaling_Pathway Essential Signaling Pathway (e.g., TCS) Signaling_Pathway->Fungal_Growth Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Derivative->Cell_Membrane Phenoxyacetic_Derivative->Signaling_Pathway Disruption Disruption Inhibition Inhibition k1 ---> Inhibition k2 -- -> Interaction

Caption: Potential antifungal mechanisms of phenoxyacetic acid derivatives.

Structure-Activity Relationship (SAR) Insights: The Rationale Behind Design

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and modifications to the acetic acid side chain.[6][7][8]

  • Aromatic Ring Substituents:

    • Lipophilicity: Increasing the lipophilicity of the aromatic ring through the introduction of halogen or alkyl groups can enhance membrane permeability and target engagement.[7]

    • Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can modulate the pKa of the carboxylic acid and the basicity of the amine, influencing binding interactions and pharmacokinetic properties.[7]

  • Acetic Acid Side Chain Modifications:

    • Esterification: Conversion of the carboxylic acid to an ester can create a prodrug that is hydrolyzed in vivo to release the active acidic form.

    • Amidation: Formation of amides from the carboxylic acid or acylation of the amino group provides a facile route to introduce diverse chemical functionalities and explore new binding interactions.

Future Directions and Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of derivatives with improved selectivity and potency, as well as the exploration of new therapeutic areas. The application of computational modeling and structure-based drug design will undoubtedly accelerate the optimization of this privileged structure.

This guide has provided a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound and its analogues. By understanding the underlying chemical principles and the rationale behind experimental design, researchers can effectively leverage this versatile scaffold to develop the next generation of innovative medicines.

References

  • El-Sayed, M. A., et al. (2000). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. Boll Chim Farm, 139(2), 73-80.
  • Kowalska, D., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(11), 3535.
  • Niddam-Hildesheim, V., et al. (2001). Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives. J Med Chem, 44(8), 1201-11.
  • Huang, N., et al. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. Food Science & Nutrition, 10(10), 3348-3362.
  • O'Meara, T. R., et al. (2015). A Case for Two-Component Signaling Systems As Antifungal Drug Targets. PLoS Pathog, 11(2), e1004632.
  • Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3), h164-h198.
  • Wang, Y., et al. (2023). Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris. mBio, 14(3), e0032323.
  • Madhuranga, K. H. S., & Samarakoon, S. R. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(19), 38-51.
  • Silva, N. P., et al. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad033.
  • Moanta, A., & Radu, M. (2009). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. REV. CHIM. (Bucharest), 60(9), 988-991.
  • Wang, Y., et al. (2023). Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris. mBio, 14(3), e0032323.
  • Ademe, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21279.
  • Shahar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574.
  • Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines (Basel), 5(4), 107.
  • Silva, N. P., et al. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad033.
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227.
  • Shahar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorg Med Chem Lett, 16(17), 4571-4.
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate.
  • Altowyan, M. S., et al. (2022). efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. Ask this paper | Bohrium.
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU.
  • El-Gamal, M. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.

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safety and handling of 2-(4-aminophenoxy)acetic acid in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Safety and Handling of 2-(4-Aminophenoxy)acetic Acid in the Lab

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound in a laboratory setting. As a versatile compound utilized in pharmaceutical development, biochemical research, and material science, its safe management is paramount.[1][2] Notably, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[3] Therefore, this document is grounded in the precautionary principle, synthesizing best practices from data on structurally related compounds and established chemical safety standards to ensure the protection of researchers and the integrity of their work.

Compound Profile and Hazard Assessment

A foundational understanding of a chemical's properties is the first step in a robust safety protocol. While comprehensive toxicological data for this compound is limited, its physical characteristics and the known hazards of related phenoxyacetic acid compounds necessitate that it be handled as a potentially hazardous substance.[3][4]

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 2298-36-4 [1][4][5]
Molecular Formula C₈H₉NO₃ (anhydrous) [5]
Molecular Weight 167.16 g/mol (anhydrous) [5]
Appearance Dark colored crystalline solid [1]
Melting Point 190-198 ºC (hydrate); 132 °C (anhydrous) [1][4]

| Storage Conditions | Store at room temperature in a dry, dark, well-ventilated place under an inert atmosphere. |[4][6] |

Potential Hazards:

  • Irritation: Based on hazard classifications for similar compounds, this compound should be treated as a potential irritant to the skin, eyes, and respiratory tract.[4][7] Direct contact and inhalation of dust should be strictly avoided.[3]

  • Unknown Toxicity: The lack of extensive toxicological studies means that potential long-term health effects, such as carcinogenicity or reproductive toxicity, are unknown.[3] Therefore, minimizing exposure is the only prudent course of action.

  • Combustion Products: In the event of a fire, thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[3]

A Risk-Based Approach: The Hierarchy of Controls

Effective laboratory safety moves beyond simply wearing protective gear; it involves a systematic approach to mitigating risk at its source. The hierarchy of controls prioritizes the most effective and reliable safety measures. This framework is crucial for designing experiments and workflows involving this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with gear) Administrative->PPE Least Effective Emergency_Response_Workflow cluster_1 Emergency Response Flowchart Assess Assess Situation (Fire, Spill, Exposure) Alert Alert Personnel & Call for Help (Activate alarm, call EHS/911) Assess->Alert Evacuate Evacuate if Necessary Alert->Evacuate Respond Respond if Trained & Safe (First Aid / Spill Control) Alert->Respond FirstAid Administer First Aid (See Table 3) Respond->FirstAid Exposure Spill Contain Spill (Follow spill protocol) Respond->Spill Spill Medical Seek Professional Medical Attention FirstAid->Medical Spill->Medical If exposed during cleanup

Caption: A workflow for responding to laboratory emergencies.

Accidental Release (Spill) Protocol

For a small, solid spill:

  • Evacuate non-essential personnel from the immediate area. [3]2. Wearing the full PPE described in Table 2, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep up the material, avoiding the creation of dust, and place it into a labeled hazardous waste container. [3][8]4. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report the incident to your laboratory supervisor or EHS department.

Exposure and First Aid Measures

Immediate and appropriate first aid is crucial in mitigating the effects of an exposure. In all cases of exposure, seek professional medical attention and provide the Safety Data Sheet (SDS) to the attending physician. [3][9] Table 3: First Aid Measures for this compound Exposure

Exposure Route First Aid Procedure Source(s)
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. [3][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. [3][9]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][9]

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [3][10]|

Conclusion

Working with this compound requires a diligent and informed approach to safety. Given the absence of comprehensive toxicological data, all handling procedures must be dictated by the precautionary principle. By implementing robust engineering controls, adhering to strict administrative protocols, and consistently using appropriate personal protective equipment, researchers can confidently and safely harness the scientific potential of this compound while ensuring their personal well-being and environmental protection.

References

  • Capot Chemical. (2025). MSDS of Acetic acid, 2-(4-aminophenoxy)-, ethyl ester. [Link]
  • LookChem. (n.d.). Cas 2298-36-4, 2-(4-AMINOPHENOXY)
  • PubChem. (n.d.). This compound.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet - Acetic Acid. [Link]
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
  • Nufarm. (2005).
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  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. [Link]
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  • New Jersey Department of Health. (n.d.). Hazard Summary: 2,4,5-(TRICHLOROPHENOXY) ACETIC ACID. [Link]
  • Environment Agency (UK). (n.d.). Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenoxy-acetic acid (2,4-D). [Link]
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Preliminary In-Vitro Efficacy and Characterization of 2-(4-aminophenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

2-(4-aminophenoxy)acetic acid is a multifaceted organic compound that has garnered significant interest within the pharmaceutical and biochemical research communities.[1][2] Also known by its synonym, (4-Aminophenoxy)acetic acid[3], this molecule serves as a pivotal intermediate in the synthesis of a diverse array of bioactive agents.[1][2] Its unique structural attributes make it a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting inflammatory conditions, neurological disorders, and certain types of cancer.[1] This technical guide provides an in-depth exploration of the preliminary in-vitro evaluation of this compound, offering a framework for researchers and drug development professionals to assess its therapeutic potential.

The core structure, featuring a phenoxyacetic acid moiety linked to an aniline ring, provides a versatile scaffold for chemical modification, enabling the exploration of structure-activity relationships. This guide will detail the synthesis, physicochemical characterization, and a suite of foundational in-vitro assays to probe the anti-inflammatory and antioxidant properties of this promising compound.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physical and chemical characteristics is fundamental for its application in biological systems.

PropertyValueSource
Molecular Formula C₈H₉NO₃PubChem[3]
Molecular Weight 167.16 g/mol PubChem[3]
CAS Number 2298-36-4Alchem.Pharmtech[4], PubChem[3]
IUPAC Name This compoundPubChem[3]
Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, adapted from the synthesis of its ethyl ester derivative.[5][6][7][8] This process involves the alkylation of a protected aminophenol followed by deprotection and hydrolysis.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenol in a suitable solvent such as acetone or acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) to the solution to act as a base.

  • Alkylation: Introduce ethyl bromoacetate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.

Part 2: Reduction of the Nitro Group and Hydrolysis

  • Reduction: Dissolve the crude ethyl 2-(4-nitrophenoxy)acetate in a solvent mixture such as ethanol and water. Add a reducing agent, for instance, iron powder in the presence of an acid like ammonium chloride.[5][6][7][8]

  • Heating: Heat the mixture to facilitate the reduction of the nitro group to an amine.

  • Hydrolysis: Upon completion of the reduction, add a base such as sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.

  • Acidification and Isolation: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction & Hydrolysis 4-Nitrophenol 4-Nitrophenol Reaction_Mix1 Reflux 4-Nitrophenol->Reaction_Mix1 Ethyl_Bromoacetate Ethyl_Bromoacetate Ethyl_Bromoacetate->Reaction_Mix1 K2CO3 K2CO3 K2CO3->Reaction_Mix1 Step1_Product Ethyl 2-(4-nitrophenoxy)acetate Reduction Reduction Step1_Product->Reduction Reaction_Mix1->Step1_Product Fe_NH4Cl Fe / NH4Cl Fe_NH4Cl->Reduction NaOH NaOH Hydrolysis Hydrolysis NaOH->Hydrolysis HCl HCl Acidification Acidification HCl->Acidification Final_Product This compound Reduction->Hydrolysis Hydrolysis->Acidification Acidification->Final_Product

Caption: Synthetic pathway for this compound.

Preliminary In-Vitro Biological Evaluation

Given its role as a precursor for anti-inflammatory agents, the preliminary in-vitro assessment of this compound should focus on its potential anti-inflammatory and antioxidant activities.

In-Vitro Anti-Inflammatory Activity

Inflammation is a complex biological response, and its modulation can be assessed through various in-vitro models.

1. Inhibition of Protein Denaturation

Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. The ability of a compound to inhibit protein denaturation can be a good indication of its anti-inflammatory potential.[9][10][11]

Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound and the standard drug.

    • Add the BSA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Induce denaturation by heating the plate at 72°C for 5 minutes.

    • Cool the plate and measure the absorbance at 660 nm using a microplate reader.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

2. Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation. Inhibition of LOX activity is a common target for anti-inflammatory drugs.

Experimental Protocol: Lipoxygenase Inhibition Assay

  • Reagents:

    • Lipoxygenase enzyme solution.

    • Linoleic acid (substrate).

    • Borate buffer (pH 9.0).

    • Test compound and standard inhibitor (e.g., Quercetin).

  • Assay Procedure:

    • Pre-incubate the lipoxygenase enzyme with various concentrations of the test compound and standard for 10 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time.

  • Calculation:

    • Calculate the percentage of inhibition of LOX activity.

Anti_Inflammatory_Workflow cluster_protein Protein Denaturation Assay cluster_lox LOX Inhibition Assay BSA BSA Solution Incubate_Heat Incubate & Heat BSA->Incubate_Heat Test_Compound_P Test Compound Test_Compound_P->Incubate_Heat Measure_Absorbance_P Measure Absorbance (660nm) Incubate_Heat->Measure_Absorbance_P Calculate_Inhibition_P Calculate_Inhibition_P Measure_Absorbance_P->Calculate_Inhibition_P Calculate % Inhibition LOX_Enzyme LOX Enzyme Pre_Incubate Pre-incubate LOX_Enzyme->Pre_Incubate Test_Compound_L Test Compound Test_Compound_L->Pre_Incubate Linoleic_Acid Add Linoleic Acid Pre_Incubate->Linoleic_Acid Measure_Absorbance_L Measure Absorbance (234nm) Linoleic_Acid->Measure_Absorbance_L Calculate_Inhibition_L Calculate_Inhibition_L Measure_Absorbance_L->Calculate_Inhibition_L Calculate % Inhibition Start Start Start->BSA Start->LOX_Enzyme

Caption: Workflow for in-vitro anti-inflammatory assays.

In-Vitro Antioxidant Activity

Phenolic compounds are known for their antioxidant properties.[12][13][14] The presence of an amino group on the phenyl ring of this compound suggests potential radical scavenging activity.

1. DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging ability of a compound.[15]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).[15]

  • Assay Procedure:

    • In a 96-well plate, add the methanolic solution of DPPH.

    • Add the test compound or standard at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

2. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is an indication of its antioxidant power.

Experimental Protocol: FRAP Assay

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add the test compound or a standard (e.g., FeSO₄) to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • Calculation:

    • Construct a standard curve using FeSO₄ and determine the FRAP value of the test compound.

Conclusion and Future Directions

This guide outlines the fundamental steps for the preliminary in-vitro investigation of this compound. The described synthesis protocol provides a clear pathway to obtain the compound, while the proposed anti-inflammatory and antioxidant assays offer a robust framework for its initial biological characterization. The data generated from these studies will be instrumental in determining the potential of this molecule as a lead compound for the development of new therapeutic agents.

Future studies should focus on elucidating the mechanism of action, exploring its effects on specific cellular targets and signaling pathways, and conducting more extensive structure-activity relationship studies by synthesizing and testing a library of derivatives.

References

  • Altowyan, M. S., Ismail, S. M., Haukka, M. M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
  • Altowyan, M. S., Ismail, S. M., Haukka, M. M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link]
  • Chem-Impex. (n.d.). This compound hydrate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95797, this compound.
  • Ahmed, M., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments. [Link]
  • Popović-Djordjević, J., et al. (2020). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction.
  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • Tura, D., & Roba, D. (2016). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia.
  • Zhang, W., et al. (2023). Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. Molecules, 28(4), 1673. [Link]
  • Neha, K., et al. (2023). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Antioxidants, 12(8), 1544. [Link]
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  • Pérez-García, L. A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 12(19), 3422. [Link]
  • Ask This Paper. (2022). efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. Bohrium. [Link]

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mechanism of action of 2-(4-aminophenoxy)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Aminophenoxy)acetic Acid Derivatives

The this compound scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the mechanisms of action associated with derivatives of this core structure. It is intended for researchers, scientists, and professionals in drug development, offering insights into the molecular interactions and therapeutic potential of this chemical class. The guide delves into the established anti-inflammatory, metabolic, and antimicrobial activities of these derivatives, supported by experimental evidence and detailed protocols.

Introduction: The this compound Scaffold - A Privileged Structure

The this compound core is characterized by a phenoxyacetic acid moiety linked to an aniline group. This arrangement of functional groups provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and acidic properties, making it an ideal starting point for the design of targeted therapeutics. The versatility of this scaffold lies in the ability to readily modify the amino and carboxylic acid groups, as well as the aromatic ring, to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have been explored for a range of therapeutic applications, including the management of inflammation, metabolic disorders, and infectious diseases.[1][2][3][4] This guide will elucidate the molecular mechanisms that underpin these diverse biological activities.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

A significant body of research has focused on the anti-inflammatory potential of this compound derivatives.[4][5] The primary mechanism underlying this activity is the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade.

Inhibition of Cyclooxygenase-2 (COX-2)

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. This compound derivatives have been designed as selective COX-2 inhibitors, which offers the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs.[6][7]

The selective inhibition of COX-2 by these derivatives is attributed to their ability to bind to a secondary pocket in the COX-2 active site, which is not present in the COX-1 isoform. This interaction is often facilitated by the flexible phenoxyacetic acid side chain, which can adopt a conformation that allows for optimal binding.

A common method to determine the COX-2 inhibitory activity of a compound is the in vitro enzyme inhibition assay.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Incubation: The test compound, COX-2 enzyme, and a cofactor (e.g., hematin) are pre-incubated in a buffer solution.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of COX-2 activity (IC50) is calculated.

Suppression of Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Certain this compound derivatives have been shown to suppress the production of TNF-α.[5] The exact mechanism of TNF-α suppression by these compounds is still under investigation but may involve the modulation of upstream signaling pathways, such as the NF-κB pathway.

G cluster_0 Cell Culture and Stimulation cluster_1 Treatment cluster_2 Analysis Macrophages Macrophages LPS LPS Macrophages->LPS Stimulation Test_Compound 2-(4-aminophenoxy)acetic acid derivative LPS->Test_Compound Treatment Supernatant_Collection Collect Supernatant Test_Compound->Supernatant_Collection ELISA ELISA Supernatant_Collection->ELISA Measure TNF-α levels

Caption: Workflow for assessing TNF-α suppression.

Metabolic Regulation: A Dual-Pronged Approach

Derivatives of this compound have emerged as promising candidates for the treatment of type 2 diabetes and dyslipidemia.[2][3][8][9] Their mechanism of action in this context often involves the dual activation of key metabolic regulators.

Glucokinase (GK) Activation

Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activation of GK enhances glucose-stimulated insulin secretion and hepatic glucose uptake. Certain this compound derivatives have been identified as GK activators.[9]

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Activation

PPARγ is a nuclear receptor that plays a critical role in adipogenesis and insulin sensitization. Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, are potent PPARγ agonists. Some this compound derivatives have been designed to also activate PPARγ, offering a potential for improved glycemic control.[8][9]

G cluster_0 Pancreatic β-cell cluster_1 Adipocyte Derivative 2-(4-aminophenoxy)acetic acid derivative GK GK Derivative->GK PPARg PPARγ Derivative->PPARg Insulin_Secretion Insulin_Secretion GK->Insulin_Secretion Insulin_Sensitivity Insulin_Sensitivity PPARg->Insulin_Sensitivity

Caption: Dual activation of GK and PPARγ by derivatives.

Antimicrobial and Anticancer Potential

While less explored than their anti-inflammatory and metabolic activities, some this compound derivatives have shown promise as antimicrobial and anticancer agents.[4][10][11]

Antimicrobial Activity

The mechanism of antimicrobial action is likely diverse and dependent on the specific substitutions on the core scaffold. Some derivatives may disrupt microbial cell membranes, while others may inhibit essential enzymes in bacteria or fungi.

Anticancer Activity

The anticancer effects of these derivatives are also varied. Some have been shown to induce apoptosis in cancer cells, while others may inhibit angiogenesis or metastasis.[11] Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Summary of Biological Activities and Quantitative Data

Derivative ClassPrimary Mechanism of ActionKey Molecular Target(s)Reported IC50/EC50 RangeReference(s)
Anti-inflammatoryCOX-2 InhibitionCyclooxygenase-20.03 µM - 5 µM[6][7]
TNF-α SuppressionTumor Necrosis Factor-α-[5]
HypoglycemicGK and PPARγ ActivationGlucokinase, PPARγ-[8][9]
HypolipidemicNot fully elucidated--[2][3]
AnticancerInduction of Apoptosis--[11]
AntimicrobialVarious--[10]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated a remarkable diversity of biological activities, targeting key players in inflammation, metabolism, and oncology. The ability to fine-tune the structure of these compounds allows for the optimization of their potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Elucidating detailed molecular interactions: Utilizing techniques such as X-ray crystallography and computational modeling to understand the precise binding modes of these derivatives with their respective targets.

  • Exploring novel therapeutic applications: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and cardiovascular diseases.

  • Optimizing drug-like properties: Improving the solubility, bioavailability, and metabolic stability of lead compounds to enhance their clinical potential.

By continuing to explore the rich chemistry and biology of this compound derivatives, the scientific community can unlock their full therapeutic potential and develop new and effective treatments for a range of human diseases.

References

  • J&K Scientific. 2-(4-Aminophenoxy)
  • ResearchGate. Synthesis and Hypolipidemic Activity of Novel 2-(4-(2-Amino-6-(4-Substituted Phenyl) Pyrimidin-4-yl)-2-Substituted Phenoxy)
  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • Bohrium. efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies - Ask this paper. [Link]
  • PubMed. Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)
  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • JYX: JYU. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • PubMed. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. [Link]
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Methodological & Application

Application Notes & Protocols: Leveraging 2-(4-Aminophenoxy)acetic Acid for Novel Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenoxyacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] This guide focuses on a particularly valuable starting material, 2-(4-aminophenoxy)acetic acid, and its application in the design and development of next-generation anti-inflammatory drugs. We will move beyond basic theory to provide a practical framework for synthesis, derivatization, and evaluation of novel compounds. This document outlines the scientific rationale, key molecular design strategies, and detailed, field-tested protocols for in vitro and in vivo screening. The objective is to equip researchers with the necessary tools to efficiently identify and advance potent and selective anti-inflammatory lead candidates from this versatile chemical scaffold.

Scientific Rationale: Why this compound?

The therapeutic utility of phenoxyacetic acid derivatives, such as the nonsteroidal anti-inflammatory drug (NSAID) Fenclofenac, has been well-established.[2] These molecules often exert their effects by targeting key enzymes in the inflammatory cascade. The primary targets for many NSAIDs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins (PGs).[3] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a critical goal in modern anti-inflammatory drug design to minimize gastrointestinal side effects.[5]

The this compound scaffold offers three key strategic advantages for drug design:

  • The Carboxylic Acid Moiety: This group is a classic pharmacophore that can mimic the carboxylic acid of arachidonic acid, allowing it to bind to the active site of COX enzymes.

  • The Phenoxy Linker: This provides a rigid yet conformationally aware spacer, allowing for precise orientation of substituents within the target's binding pocket.

  • The 4-Amino Group: This is the crucial handle for synthetic diversification. It serves as a versatile nucleophilic point for introducing a wide array of chemical moieties via amide bond formation, sulfonylation, and other coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.[6]

Molecular Design & Synthesis Strategy

The core strategy involves using this compound as a foundational building block. The primary amino group is the main point of modification to generate a library of diverse analogs.

General Synthetic Pathway

A reliable and efficient synthesis of the core intermediate, ethyl 2-(4-aminophenoxy)acetate, can be achieved through a two-step process starting from 4-nitrophenol.[7][8]

  • Williamson Ether Synthesis: 4-nitrophenol is alkylated with ethyl bromoacetate in the presence of a weak base like potassium carbonate (K₂CO₃).[9]

  • Nitro Group Reduction: The nitro group of the resulting ester is then selectively reduced to the primary amine using reagents like iron powder in the presence of ammonium chloride. This method is often preferred for its safety, low cost, and high yield.[9]

The resulting ethyl 2-(4-aminophenoxy)acetate can then be hydrolyzed to the free acid or used directly in subsequent coupling reactions.[7][10]

Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow from initial synthesis to lead candidate identification.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 In Vivo & Safety Evaluation start This compound lib_gen Library Generation (Amide Coupling, etc.) start->lib_gen purify Purification & Structural Verification (NMR, HRMS) lib_gen->purify cox_assay Primary Screen: COX-1/COX-2 Inhibition Assay purify->cox_assay Test Compounds no_assay Secondary Screen: LPS-Stimulated NO Inhibition in RAW 264.7 Macrophages cox_assay->no_assay invivo In Vivo Efficacy: Carrageenan-Induced Paw Edema Model no_assay->invivo Active Hits tox Preliminary Safety: Cytotoxicity (MTT Assay) & Histopathology invivo->tox lead lead tox->lead Lead Candidate(s)

Caption: High-level workflow for anti-inflammatory drug discovery.

Application Protocols: Screening & Evaluation

Consistent and reproducible assays are the bedrock of any drug discovery program. Here, we provide detailed, step-by-step protocols for key assays.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This primary assay is crucial for determining the potency and selectivity of the synthesized compounds. Commercial kits are widely available and recommended for consistency.

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to Prostaglandin G₂ (PGG₂) is monitored colorimetrically by observing the oxidation of a chromogenic substrate.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen)

  • 96-well microplate

  • Microplate reader (absorbance at 590-620 nm)

  • Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)

Procedure:

  • Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the manufacturer's instructions. Dissolve test compounds in DMSO to create 10 mM stock solutions.

  • Compound Dilution: Perform serial dilutions of the test compounds and reference drugs in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of diluted enzyme (COX-1 or COX-2) to the appropriate wells.

    • Add 10 µL of the diluted test compound, reference drug, or DMSO (vehicle control).

  • Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

    • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation: Summarize the results in a table for clear comparison of potency and selectivity.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Lead-001 15.20.08190
Lead-002 >1000.15>667
Celecoxib 12.50.07178
Ibuprofen 2.95.10.57

A higher SI value indicates greater selectivity for COX-2.

Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This cell-based assay provides insight into the compound's ability to suppress inflammatory responses in a relevant immune cell type.[11]

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) pathway. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM culture medium with 10% FBS

  • LPS (from E. coli)

  • Griess Reagent System

  • 96-well cell culture plates

  • Test compounds and a reference drug (e.g., L-NAME)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compounds or reference drug. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component 1 of Griess reagent) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Component 2 of Griess reagent) to each well and incubate for another 10 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only control.

    • Calculate the IC₅₀ value. It is crucial to run a parallel MTT or similar cytotoxicity assay to ensure that the observed NO inhibition is not due to cell death.[11]

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and highly reproducible acute inflammation model for the in vivo evaluation of anti-inflammatory drugs.[13][14]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat) induces a localized, acute inflammatory response characterized by edema (swelling).[15] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.[16] The response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-5 hours) primarily driven by prostaglandins produced via the COX pathway.[13]

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in sterile saline

  • Pletismometer or digital calipers to measure paw volume/thickness

  • Test compounds and a reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week to reduce stress.[13]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (receives vehicle + carrageenan)

    • Group II: Positive Control (receives Indomethacin + carrageenan)

    • Group III, IV, etc.: Test Groups (receive test compound at different doses + carrageenan)

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of all animals.

  • Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

    • Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test).

Histopathological Examination: At the end of the experiment, paw tissue can be collected, fixed in formalin, and processed for histopathological analysis to assess inflammatory cell infiltration and tissue damage.[15][16]

Conclusion and Future Directions

The this compound scaffold represents a validated and highly tractable starting point for the development of novel anti-inflammatory agents. By employing a systematic approach of chemical derivatization guided by structure-activity relationships and a robust cascade of in vitro and in vivo screening assays, researchers can efficiently identify compounds with high potency and improved safety profiles, particularly those with selectivity for COX-2.[3][5] Future work should focus on optimizing the pharmacokinetic properties of lead compounds and exploring their potential against other inflammatory targets to develop multi-target agents with enhanced therapeutic efficacy.

References

  • Atkinson, D. C., & Leach, C. A. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 19(5), 641-647. [Link]
  • Gautam, R. K., & Singh, D. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(21), 6670. [Link]
  • Sharma, A., & Bhan, M. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • El-Sayed, M. A. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1303. [Link]
  • Hamed, A. M., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity... Molecules, 29(10), 2269. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Ahmad, I., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Ben-Attia, M., et al. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Hossain, M. M., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry. [Link]
  • Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Sawant, S. H. (2021). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. [Link]
  • Pérez-García, M. D., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds... Molecules, 29(11), 2636. [Link]
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]
  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents... Molecules, 29(2), 379. [Link]
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...
  • Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors... Bioorganic Chemistry, 151, 107727. [Link]
  • Arnold, C. R., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(10), 2806-2817. [Link]
  • Bohrium. (2022).
  • Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 19(5), 647-653. [Link]
  • El-Sayed, M. A. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-(4-Aminophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile 2-(4-Aminophenoxy)acetic Acid Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a key building block in the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory agents and in the development of pharmaceuticals for metabolic diseases.[1] The synthetic accessibility and the presence of multiple reactive sites—the aromatic amine, the carboxylic acid (or its ester precursor), and the phenoxy ring—make it an attractive starting point for generating diverse chemical libraries for drug discovery.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of the synthetic strategy, offer step-by-step experimental procedures, and provide insights into the critical parameters that ensure a successful and reproducible outcome.

Overall Synthetic Strategy: A Two-Step Approach

The most common and efficient route to this compound derivatives involves a two-step process. This strategy begins with the synthesis of a nitro-intermediate via a Williamson ether synthesis, followed by the selective reduction of the nitro group to the desired amine. This approach is advantageous as it utilizes readily available starting materials and employs robust and well-understood chemical transformations.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate Nitro-Intermediate Step1->Intermediate Step2 Step 2: Selective Nitro Reduction Intermediate->Step2 Product Final Product: 2-(4-Aminophenoxy)acetic Acid Derivative Step2->Product Williamson_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base Ether Ar-O-R Phenoxide->Ether + R-X AlkylHalide R-X Halide X⁻

Sources

The Versatility of 2-(4-Aminophenoxy)acetic Acid in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Monomer for High-Performance Polymers

In the landscape of advanced materials, 2-(4-aminophenoxy)acetic acid stands out as a uniquely versatile AB-type monomer. Its structure, featuring a nucleophilic amine and an electrophilic carboxylic acid on a phenoxy-acetic acid backbone, provides a direct pathway to the synthesis of high-performance polyamides. The inherent ether linkage within its backbone imparts a degree of flexibility to the resulting polymer chain, often enhancing solubility and processability without significantly compromising thermal stability. This unique combination of features makes it a valuable building block for researchers and material scientists aiming to develop novel polymers for a range of demanding applications, from specialty films and coatings to advanced composites and biomedical devices.[1][2]

This technical guide provides an in-depth exploration of the application of this compound in polymer chemistry. We will delve into the mechanistic principles behind its polymerization, offer detailed, field-proven protocols for the synthesis of polyamides, and discuss the characterization of the resulting polymers.

Core Application: Direct Polycondensation to Polyamides

The most direct application of this compound in polymer chemistry is its self-condensation to form poly(2-(4-aminophenoxy)acetamide). As an AB-type monomer, it contains both the amine and carboxylic acid functionalities required for amide bond formation. The direct polycondensation of such monomers can be challenging due to the potential for side reactions and the difficulty in achieving high molecular weights. However, specialized phosphorylation-based methods, such as the Yamazaki-Higashi reaction, provide an efficient and mild route to high-molecular-weight polyamides.[3][4]

The causality behind the effectiveness of the Yamazaki-Higashi reaction lies in the in situ activation of the carboxylic acid group by a phosphite reagent in the presence of a tertiary amine base. This forms a highly reactive phosphonium salt intermediate, which is then readily attacked by the amine to form the amide bond, driving the polymerization forward under relatively low temperatures. The addition of salts like calcium chloride enhances the solubility of the growing polymer chains in the reaction medium, preventing premature precipitation and allowing for the attainment of high molecular weights.

Experimental Protocol: Synthesis of Poly(2-(4-aminophenoxy)acetamide) via Yamazaki-Higashi Polycondensation

This protocol details the synthesis of a high-molecular-weight polyamide from this compound.

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Buchner funnel and filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent), anhydrous calcium chloride (0.15 equivalents), and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 10-15% (w/v). Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) and triphenyl phosphite (TPP) (1.1 equivalents) via syringe.

  • Polymerization: Heat the reaction mixture to 100-120°C under a gentle stream of nitrogen. Maintain this temperature for 3-5 hours. The viscosity of the solution will noticeably increase as the polymerization progresses.

  • Precipitation and Washing: After cooling the viscous polymer solution to room temperature, pour it into a beaker containing methanol while stirring vigorously. This will cause the polyamide to precipitate as a fibrous solid.

  • Purification: Collect the polymer precipitate by filtration using a Buchner funnel. To remove residual salts, unreacted monomer, and low-molecular-weight oligomers, wash the polymer thoroughly with hot deionized water and then with methanol.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight, or until a constant weight is achieved.

Visualization of the Polymerization Workflow:

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer This compound Flask Three-necked Flask (under N₂) Monomer->Flask Solvent Anhydrous NMP Solvent->Flask Salt Anhydrous CaCl₂ Salt->Flask Reagents Pyridine & TPP Heating Heat (100-120°C) 3-5 hours Reagents->Heating Add Reagents Precipitation Precipitate in Methanol Heating->Precipitation Cool & Precipitate Washing Wash with H₂O & Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Polymer Purified Polyamide Drying->Final_Polymer PAI_Synthesis Monomer This compound Diimide_Diacid Diimide-Diacid Monomer Monomer->Diimide_Diacid Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Diimide_Diacid PAI Poly(amide-imide) Diimide_Diacid->PAI Diamine Aromatic Diamine Diamine->PAI

Sources

The Versatile Workhorse of Medicinal Chemistry: 2-(4-Aminophenoxy)acetic Acid as a Strategic Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel therapeutic agents. Among the myriad of available reagents, 2-(4-aminophenoxy)acetic acid stands out as a particularly versatile and valuable scaffold. Its unique bifunctional nature, possessing both a nucleophilic aromatic amine and a carboxylic acid, allows for orthogonal derivatization, making it a powerful tool for generating diverse molecular libraries. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for new medicines.

The inherent reactivity of the amino and carboxylic acid groups allows this molecule to serve as a central hub for molecular elaboration. The aromatic amine can readily undergo acylation, sulfonylation, or act as a nucleophile in substitution reactions, while the carboxylic acid is a handle for amide bond formation, esterification, or reduction. This dual functionality is instrumental in its application as a linker, a core scaffold for pharmacophore display, and a key intermediate in the synthesis of complex bioactive molecules.[1][2]

Core Applications in Drug Discovery

The utility of this compound spans multiple therapeutic areas, a testament to its chemical tractability and the pharmacological relevance of the resulting structures.

A Building Block for Dual-Targeting Hypoglycemic Agents

A significant application of this reagent is in the synthesis of novel dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), two key targets in the management of type 2 diabetes.[3][4][5] The this compound moiety serves as a foundational scaffold to which pharmacophores for both targets can be appended.

A common synthetic strategy involves the initial protection or esterification of the carboxylic acid, followed by reaction of the amino group to introduce the GK activating component. Subsequent deprotection and amide coupling at the carboxylic acid position allows for the introduction of the PPARγ agonist moiety.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step procedures for the most common and impactful transformations involving this compound. These protocols are designed to be robust and adaptable for various research needs.

Protocol 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate - A Key Intermediate

The esterification of the carboxylic acid is a common first step to prevent its interference in subsequent reactions involving the amino group. The ethyl ester is a particularly useful intermediate for the synthesis of dual GK and PPARγ activators.[1][2][3]

Reaction Scheme:

G start This compound product Ethyl 2-(4-aminophenoxy)acetate start->product Reflux reagents Ethanol (excess) H₂SO₄ (catalytic) reagents->product

Fischer Esterification Workflow

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (10.0 g, 59.8 mmol) in absolute ethanol (150 mL).

  • Acid Catalysis: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid.

    • Wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ethyl 2-(4-aminophenoxy)acetate by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a crystalline solid.

Expected Yield: 85-95%

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

The carboxylic acid moiety of this compound is readily converted to amides using standard peptide coupling reagents. This is a cornerstone reaction for introducing a wide variety of substituents.[6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents This compound This compound Activated Ester Activated Ester This compound->Activated Ester EDC, HOBt Amine (R-NH₂) Amine (R-NH₂) EDC EDC HOBt HOBt DIPEA DIPEA DMF DMF Amide Product Amide Product Activated Ester->Amide Product Amine (R-NH₂), DIPEA

Amide Coupling Workflow

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

  • Hydroxybenzotriazole (HOBt, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 g, 5.98 mmol) in anhydrous DMF (20 mL) at 0 °C, add HOBt (0.97 g, 7.18 mmol) and the desired amine (6.58 mmol).

  • Activation: Add EDC (1.38 g, 7.18 mmol) portion-wise to the stirred solution.

  • Base Addition: Add DIPEA (2.6 mL, 14.95 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography or recrystallization.

Table 1: Representative Amide Coupling Reactions

AmineCoupling ReagentsSolventTime (h)Yield (%)Reference
AnilineEDC, HOBt, DIPEADMF1885[6]
BenzylamineHATU, DIPEADMF1292General Protocol
MorpholineEDC, DMAP, HOBtACCN2478[6]
Protocol 3: N-Acylation of the Aromatic Amine

The amino group of this compound can be readily acylated using acid chlorides or anhydrides. This reaction is often performed after protecting the carboxylic acid as an ester.[8]

Reaction Scheme:

G start Ethyl 2-(4-aminophenoxy)acetate product Ethyl 2-(4-acetamidophenoxy)acetate start->product Stir at RT reagents Acetic Anhydride Pyridine reagents->product

N-Acylation Workflow

Materials:

  • Ethyl 2-(4-aminophenoxy)acetate

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve ethyl 2-(4-aminophenoxy)acetate (1.0 g, 5.12 mmol) in DCM (20 mL) and cool to 0 °C.

  • Reagent Addition: Add pyridine (0.83 mL, 10.24 mmol) followed by the dropwise addition of acetic anhydride (0.58 mL, 6.14 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Dilute the reaction with DCM (30 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate to yield the N-acetylated product, which can be further purified by recrystallization.

Expected Yield: >90%

Application in the Synthesis of Selective COX-2 Inhibitors

The phenoxyacetic acid scaffold is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[9][10][11] this compound provides a convenient entry point for the synthesis of analogs with improved potency and selectivity. The amino group can be derivatized to introduce functionalities that interact with the secondary pocket of the COX-2 enzyme, a key determinant of selectivity over COX-1.

Structure-Activity Relationship (SAR) Insights:

  • Amine Derivatization: Conversion of the amino group to sulfonamides or specific amides can enhance COX-2 selectivity.

  • Aromatic Substitution: Substitution on the phenyl ring can modulate potency and pharmacokinetic properties.

  • Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with other acidic functional groups can improve oral bioavailability and reduce potential side effects.

Conclusion: A Reagent of Enduring Importance

This compound continues to be a reagent of significant interest in medicinal chemistry. Its commercial availability, straightforward reactivity, and the biological relevance of its derivatives make it an invaluable tool for drug discovery programs. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers, enabling them to fully exploit the synthetic potential of this versatile building block. By understanding the nuances of its reactivity and leveraging its bifunctional nature, scientists can continue to generate novel molecular entities with the potential to address unmet medical needs.

References

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link][1][3]
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link][2]
  • efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies - Ask this paper | Bohrium. [Link]
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
  • Design, synthesis, and activity evaluation of GK/PPARγ dual-target-directed ligands as hypoglycemic agents - PubMed. [Link][5]
  • Fischer Esterification. University of Wisconsin-Madison Chemistry Department. [Link]
  • Fischer Esterification. University of Colorado Boulder. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. [Link][9]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link][6]
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society. [Link][8]
  • Fischer Esterification-Typical Procedures - OperaChem. [Link]
  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC - PubMed Central. [Link][10]
  • Fischer Esterific
  • Fischer Esterific
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

Sources

Unambiguous Structural Elucidation of 2-(4-aminophenoxy)acetic acid: A Comprehensive Guide Using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-aminophenoxy)acetic acid is a versatile intermediate compound with applications in pharmaceutical development and materials science.[1][2] Its molecular structure, featuring a parasubstituted aromatic ring with both an amino and an ether-linked acetic acid moiety, presents a distinct set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the definitive structural confirmation of such organic molecules.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy for the complete structural elucidation of this compound. The protocols and data interpretation strategies outlined herein are designed to ensure scientific integrity and provide a self-validating system for structural verification.

Causality in Experimental Design: Why NMR?

NMR spectroscopy allows for the precise mapping of the chemical environment of each proton and carbon atom within a molecule.[3] For a molecule like this compound, with its distinct functional groups, NMR provides critical information on:

  • Chemical Shifts (δ): The electronic environment of each nucleus.

  • Spin-Spin Coupling (J): The connectivity between neighboring protons.

  • Integration: The relative number of protons in a given environment.

  • 2D Correlations: Direct and long-range correlations between protons and carbons, which are essential for unambiguous assignment.

This multi-faceted information allows for a confident and complete structural assignment, which is a cornerstone of chemical research and development.

Experimental Workflow

The structural elucidation process follows a logical progression from sample preparation to advanced 2D NMR analysis. Each step builds upon the information gathered in the previous one, ensuring a thorough and accurate assignment.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation prep Weighing and Dissolution solvent Solvent Selection (DMSO-d6) prep->solvent tube Transfer to NMR Tube solvent->tube H1 ¹H NMR tube->H1 C13 ¹³C NMR H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC assign_1d Initial 1D Assignments HSQC->assign_1d assign_cosy ¹H-¹H Connectivity assign_1d->assign_cosy assign_hsqc Direct ¹H-¹³C Correlations assign_cosy->assign_hsqc final_structure Final Structure Confirmation assign_hsqc->final_structure

Figure 1: Experimental workflow for the structural elucidation of this compound.

Materials and Methods

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra. The following protocol ensures a homogenous solution free of particulate matter.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C and 2D NMR experiments and place it in a clean, dry vial.

  • Solvent Selection: DMSO-d₆ is chosen as the solvent due to its excellent ability to dissolve polar compounds like carboxylic acids and amines. The residual solvent peak at ~2.50 ppm provides a convenient internal reference.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Vortex the mixture until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

NMR Spectrometer and Parameters

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Parameter ¹H NMR ¹³C NMR ¹H-¹H COSY ¹H-¹³C HSQC
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2
Solvent DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K298 K
Spectral Width 16 ppm240 ppm10 ppm x 10 ppm10 ppm (F2) x 180 ppm (F1)
Number of Scans 161024816
Relaxation Delay 2.0 s2.0 s1.5 s1.5 s

Results and Discussion

The following sections detail the expected NMR data for this compound and provide a step-by-step guide to its interpretation.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.75Doublet2HH-2, H-6
~6.60Doublet2HH-3, H-5
~4.80Singlet2HH-7
~4.50 (broad)Singlet2H-NH₂
~12.5 (very broad)Singlet1H-COOH

Interpretation:

  • The aromatic region (6.5-7.0 ppm) shows a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The two doublets, each integrating to 2H, correspond to the protons ortho and meta to the ether linkage.

  • A singlet at approximately 4.80 ppm, integrating to 2H, is assigned to the methylene protons (-CH₂-) of the acetic acid moiety.

  • A broad singlet around 4.50 ppm corresponds to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange.

  • A very broad singlet far downfield (~12.5 ppm) is characteristic of a carboxylic acid proton (-COOH).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm) Assignment
~171.0C-8 (C=O)
~150.0C-1
~142.0C-4
~116.0C-2, C-6
~115.5C-3, C-5
~66.0C-7 (-CH₂-)

Interpretation:

  • The carbonyl carbon of the carboxylic acid (C-8) is expected at the most downfield chemical shift, around 171.0 ppm.

  • The four distinct signals in the aromatic region confirm the 1,4-disubstitution pattern. C-1 and C-4, being directly attached to heteroatoms, are the most downfield.

  • The methylene carbon (C-7) appears at approximately 66.0 ppm.

2D NMR for Unambiguous Assignments

While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for confirming connectivity and resolving any ambiguities.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, confirming the connectivity within spin systems.

G H26 H-2,6 H35 H-3,5 H26->H35 J-coupling H7 H-7 NH2 NH₂ COOH -COOH

Figure 2: Expected ¹H-¹H COSY correlations for this compound.

Interpretation:

  • A cross-peak between the doublets at ~6.75 ppm and ~6.60 ppm will be observed, confirming the ortho-coupling between the H-2/H-6 and H-3/H-5 protons on the aromatic ring.

  • No other cross-peaks are expected, as the methylene protons (H-7), amine protons, and carboxylic acid proton are all isolated spin systems.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is the most definitive method for assigning protonated carbons.

G cluster_H cluster_C H26 ~6.75 ppm (H-2,6) C26 ~116.0 ppm (C-2,6) H26->C26 Directly Bonded H35 ~6.60 ppm (H-3,5) C35 ~115.5 ppm (C-3,5) H35->C35 Directly Bonded H7 ~4.80 ppm (H-7) C7 ~66.0 ppm (C-7) H7->C7 Directly Bonded

Figure 3: Key ¹H-¹³C HSQC correlations for this compound.

Interpretation:

  • A cross-peak will connect the proton signal at ~6.75 ppm to the carbon signal at ~116.0 ppm, definitively assigning these to H-2/H-6 and C-2/C-6.

  • Similarly, a correlation between the proton signal at ~6.60 ppm and the carbon signal at ~115.5 ppm assigns H-3/H-5 and C-3/C-5.

  • The methylene protons at ~4.80 ppm will show a cross-peak with the carbon at ~66.0 ppm, confirming the assignment of C-7.

  • Quaternary carbons (C-1, C-4, and C-8) will not show any correlations in the HSQC spectrum as they are not directly attached to any protons.

Conclusion

By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy, the chemical structure of this compound can be unambiguously elucidated. This application note provides a robust framework for sample preparation, data acquisition, and interpretation, ensuring high-quality, reliable results. The combination of these NMR techniques offers a self-validating methodology that is essential for the rigorous characterization of chemical compounds in research and industrial settings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Altowyan, M. S., Soliman, S. M., Ismail, M. M., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. MDPI AG.
  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
  • ResearchGate. (n.d.). 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers.
  • JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • OPENPUB Global Publisher. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and.
  • ResearchGate. (n.d.). Fig. S2. 13 C NMR spectrum of compound 2.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.

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Application Notes and Protocols: X-ray Crystallography of 2-(4-Aminophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Three-Dimensional Architecture of a Versatile Scaffold

The 2-(4-aminophenoxy)acetic acid framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents, and are utilized in the development of novel polymeric materials.[1] The precise three-dimensional arrangement of atoms and the subtle nuances of intermolecular interactions within the crystalline state are paramount to understanding and predicting the physicochemical properties, biological activity, and solid-state behavior of these compounds.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structural details at the atomic level. This technique provides unambiguous information on bond lengths, bond angles, conformational preferences, and the packing of molecules in the crystal lattice. Such data is invaluable for structure-activity relationship (SAR) studies, rational drug design, and the engineering of crystalline materials with desired properties.

This comprehensive guide provides a detailed walkthrough of the experimental pipeline for the X-ray crystallographic analysis of this compound derivatives. We will use ethyl 2-(4-aminophenoxy)acetate as a primary case study, integrating field-proven insights and best practices to ensure the successful generation of high-quality crystal structures. The focus will be not only on the "how" but also the "why" of each experimental step, empowering researchers to troubleshoot and adapt these protocols to their specific derivatives.

Part 1: From Synthesis to Single Crystals: The Art and Science of Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of diffraction-quality single crystals. This phase is often the most challenging, requiring careful control over reaction conditions and a systematic approach to crystallization.

Synthesis of Ethyl 2-(4-Aminophenoxy)acetate: A Case Study

A robust and efficient synthesis is the prerequisite for obtaining pure material for crystallization. A facile two-step synthesis for ethyl 2-(4-aminophenoxy)acetate has been reported, which serves as our working example.[2][3][4]

Reaction Scheme:

Synthesis 4-Nitrophenol 4-Nitrophenol Intermediate Ethyl 2-(4-nitrophenoxy)acetate 4-Nitrophenol->Intermediate Ethyl bromoacetate, K2CO3, KI, Acetone, Reflux Ethyl 2-(4-aminophenoxy)acetate Ethyl 2-(4-aminophenoxy)acetate Intermediate->Ethyl 2-(4-aminophenoxy)acetate Fe, NH4Cl, Ethanol/Water, Reflux

Caption: Synthesis of Ethyl 2-(4-aminophenoxy)acetate.

Protocol 1: Synthesis of Ethyl 2-(4-Aminophenoxy)acetate [3][5]

  • Step 1: Alkylation of 4-Nitrophenol.

    • To a solution of 4-nitrophenol in acetone, add anhydrous potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).

    • Add ethyl bromoacetate dropwise to the stirred suspension.

    • Reflux the reaction mixture for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Rationale: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Potassium iodide can facilitate the reaction through the Finkelstein reaction, transiently forming the more reactive ethyl iodoacetate.

  • Step 2: Selective Reduction of the Nitro Group.

    • After completion of the alkylation, the reaction mixture is filtered while hot to remove inorganic salts, and the solvent is evaporated.

    • The crude ethyl 2-(4-nitrophenoxy)acetate is then dissolved in a mixture of ethanol and water.

    • Ammonium chloride (NH₄Cl) and iron powder (Fe) are added to the solution.

    • The mixture is refluxed for 4 hours.

    • Rationale: The Fe/NH₄Cl system in a protic solvent is a classic and effective method for the selective reduction of an aromatic nitro group to an amine in the presence of an ester functionality. This method is often preferred for its safety and cost-effectiveness over catalytic hydrogenation.[3]

  • Work-up and Purification.

    • The hot reaction mixture is filtered to remove the iron and iron oxides.

    • The filtrate is concentrated, and the product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The resulting crude product can then be used for crystallization. For our case study, reddish-brown crystals were reportedly obtained by allowing the final ethyl acetate solution to stand at room temperature for a week.[5]

Crystallization Strategies for this compound Derivatives

Obtaining single crystals suitable for X-ray diffraction is often a bottleneck. The flexible nature of the phenoxyacetic acid side chain can lead to conformational polymorphism, making crystallization challenging. A systematic screening of various crystallization techniques and solvent systems is therefore crucial.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a simple and widely used technique.

    • Expert Insight: For the case of ethyl 2-(4-aminophenoxy)acetate, crystallization was achieved from an ethyl acetate solution.[5] This suggests that moderately polar solvents are a good starting point for this class of compounds.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Protocol 2: General Crystallization Screening

  • Solvent Selection:

    • Start with a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).

    • Test the solubility of a small amount of the compound in each solvent at room temperature and with gentle heating. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Setting up Crystallization Trials:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a good solvent in a small vial. Cover the vial with a cap containing a few needle holes to allow for slow evaporation.

    • Vapor Diffusion (Hanging Drop): Place a drop of the concentrated solution on a siliconized glass slide and invert it over a well containing the anti-solvent.

    • Vapor Diffusion (Sitting Drop): Place a small vial with the concentrated solution inside a larger sealed jar containing the anti-solvent.

  • Patience and Observation:

    • Place the crystallization trials in a vibration-free environment and at a constant temperature.

    • Monitor the trials regularly under a microscope for the formation of single crystals.

Part 2: The X-ray Diffraction Experiment: From Crystal to Diffraction Pattern

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam.

XrayWorkflow cluster_0 Data Collection cluster_1 Structure Solution & Refinement Crystal_Selection Crystal Selection & Mounting Mounting Preliminary Data Collection (Unit Cell Determination) Crystal_Selection->Mounting Data_Collection_Strategy Full Data Collection Mounting->Data_Collection_Strategy Data_Processing Data Integration & Scaling Data_Collection_Strategy->Data_Processing Structure_Solution Phase Problem Solution Data_Processing->Structure_Solution Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: X-ray Crystallography Workflow.

Protocol 3: Single-Crystal X-ray Data Collection

  • Crystal Mounting:

    • Select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks.

    • Mount the crystal on a suitable holder (e.g., a MiTeGen loop) using a cryoprotectant oil (e.g., paratone-N) to prevent ice formation if data is to be collected at low temperatures.

  • Data Collection on a Diffractometer:

    • Place the mounted crystal on the goniometer head of the diffractometer.

    • Cool the crystal to the desired temperature (typically 100-150 K) using a cryostream. This minimizes thermal motion of the atoms, leading to higher quality data.

    • Collect a few initial frames to determine the unit cell parameters and the crystal's orientation matrix.

  • Strategy and Data Collection:

    • Based on the unit cell and crystal system, the data collection software will calculate an optimal strategy to collect a complete and redundant dataset.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.

    • For the ethyl 2-(4-aminophenoxy)acetate case study, a Bruker APEX-II D8 Venture diffractometer with MoKα radiation (λ = 0.71073 Å) was used.

  • Data Processing:

    • The collected images are processed to integrate the intensities of the diffraction spots.

    • Corrections for various experimental factors (e.g., Lorentz-polarization, absorption) are applied.

    • The data is scaled and merged to produce a final reflection file containing the hkl indices and their corresponding intensities and standard uncertainties.

Part 3: Structure Solution and Refinement: From Data to a 3D Model

The final stage of the crystallographic process is to convert the processed diffraction data into a chemically meaningful three-dimensional model of the molecule.

Protocol 4: Structure Solution and Refinement

  • Structure Solution:

    • The primary challenge in structure solution is the "phase problem." The diffraction experiment measures the intensities (related to the amplitudes) of the scattered X-rays but not their phases.

    • For small molecules like this compound derivatives, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the reflection intensities to derive initial phase estimates.

    • Software such as SHELXT or SIR can be used for this purpose. A successful solution will reveal the positions of most or all of the non-hydrogen atoms.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using a least-squares minimization procedure.

    • This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters (which model thermal motion), to improve the agreement between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed at calculated positions and refined using a riding model.

    • For molecules with conformational flexibility, such as the ether linkage and the ethyl acetate group in our case study, it may be necessary to use restraints to maintain chemically reasonable geometries.

    • The refinement is monitored by the R-factors (R1 and wR2), which are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower R-factors generally indicate a better fit.

  • Validation and Analysis:

    • The final refined structure should be validated to ensure its chemical and crystallographic reasonability. Tools like PLATON or the IUCr's checkCIF service are used for this purpose.

    • The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection and refinement process.

Results and Discussion: The Crystal Structure of Ethyl 2-(4-Aminophenoxy)acetate

The single-crystal X-ray diffraction analysis of ethyl 2-(4-aminophenoxy)acetate revealed that it crystallizes in the triclinic space group P-1.[5] The key crystallographic data are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-(4-Aminophenoxy)acetate

ParameterValue
Empirical formulaC₁₀H₁₃NO₃
Formula weight195.22
Temperature150(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 8.2104(6) Å
b = 10.3625(9) Å
c = 11.9562(9) Å
α = 101.787(7)°
β = 91.849(6)°
γ = 102.755(7)°
Volume968.02(14) ų
Z2
Density (calculated)1.339 Mg/m³
Absorption coefficient0.098 mm⁻¹
F(000)208
Crystal size0.30 x 0.20 x 0.10 mm³
Theta range for data collection2.21 to 25.50°
Reflections collected8456
Independent reflections3589 [R(int) = 0.0355]
Final R indices [I>2sigma(I)]R1 = 0.0458, wR2 = 0.1136
R indices (all data)R1 = 0.0594, wR2 = 0.1232
Goodness-of-fit on F²1.043

The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, forming a network that links the molecules in the crystal lattice.[5] The analysis of the molecular conformation provides insights into the preferred spatial arrangement of the flexible side chain, which can be correlated with the compound's biological activity.

Conclusion

The successful determination of the crystal structure of a this compound derivative is a multi-step process that requires a synergistic approach, combining synthetic chemistry, the art of crystallization, and the precise science of X-ray diffraction. This guide has provided a comprehensive overview of the key protocols and the rationale behind them, using ethyl 2-(4-aminophenoxy)acetate as a practical example. By following these guidelines, researchers and drug development professionals can confidently approach the crystallographic analysis of this important class of compounds, unlocking the structural information that is critical for advancing their scientific goals.

References

  • Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
  • Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link]
  • Ask This Paper. (2022, February 5). Efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. Bohrium. [Link]
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ProQuest. [Link]
  • Chandana, S., Al-Ostoot, F. H., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Semantic Scholar. [Link]
  • Lakshminarayana, B. N. (n.d.). 2-(4-bromophenoxy)acetamide. Physics @ Manasagangotri. [Link]
  • Lynch, D. E. (2014). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form.
  • J&K Scientific. (n.d.). 2-(4-Aminophenoxy)
  • Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. [Link]
  • Minor, W., et al. (2009).
  • Linac Coherent Light Source. (n.d.). CXI Experimental Methods. Stanford University. [Link]
  • Google Patents. (n.d.).
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  • Digital Commons@ETSU. (n.d.). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. [Link]

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Application Notes and Protocols for the Development of Enzyme Inhibitors Based on a 2-(4-aminophenoxy)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-(4-aminophenoxy)acetic Acid Scaffold in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse range of biologically active molecules. Its inherent structural features, including an aromatic ring, an ether linkage, a carboxylic acid moiety, and a reactive amine group, provide a foundation for developing targeted enzyme inhibitors with desirable pharmacokinetic properties. This scaffold has been successfully employed in the development of agents targeting various enzymes, from metabolic regulators to key players in inflammatory pathways.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors derived from the this compound core, with a particular focus on the inhibition of Cyclooxygenase-2 (COX-2).

Part 1: Inhibitor Design and Synthesis

Rationale for Targeting Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostaglandins, lipid compounds that mediate a wide array of physiological and pathological processes, including inflammation, pain, and fever.[4][5] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The this compound scaffold has shown significant promise in the development of selective COX-2 inhibitors.[6]

General Synthesis Workflow

The synthesis of a library of enzyme inhibitors based on the this compound scaffold typically begins with the synthesis of the core structure, followed by diversification through modification of the amine and carboxylic acid functionalities. A representative workflow is depicted below:

G cluster_0 Core Scaffold Synthesis cluster_1 Library Diversification cluster_2 Screening & Optimization start p-Nitrophenol step1 Alkylation with Ethyl Bromoacetate start->step1 step2 Reduction of Nitro Group step1->step2 core Ethyl 2-(4-aminophenoxy)acetate (Key Intermediate) step2->core step3 Amide Coupling with Various Carboxylic Acids core->step3 step4 Ester Hydrolysis step3->step4 library Library of 2-(4-(acylamino)phenoxy)acetic Acids step4->library screening Enzyme Inhibition Assay (e.g., COX-2) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the development of enzyme inhibitors.

Protocol: Synthesis of Ethyl 2-(4-aminophenoxy)acetate (Key Intermediate)

This protocol describes a facile and efficient synthesis of the key building block, ethyl 2-(4-aminophenoxy)acetate.[1][2][3][7]

Materials:

  • p-Nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkylation: To a solution of p-nitrophenol in DMF, add anhydrous K₂CO₃ and stir the mixture. Add ethyl bromoacetate dropwise and continue stirring at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.

  • Reduction: Dissolve the crude product in a mixture of ethanol and water. Add ammonium chloride and iron powder. Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Purification: After completion of the reaction, filter the hot solution through a pad of celite and wash with hot ethanol. Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 2-(4-aminophenoxy)acetate. The product can be further purified by column chromatography.

Protocol: General Procedure for Amide Coupling to Generate a Derivative Library

This protocol outlines a general method for the synthesis of a library of 2-(4-(acylamino)phenoxy)acetic acid derivatives via amide coupling.

Materials:

  • Ethyl 2-(4-aminophenoxy)acetate

  • A library of diverse carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of a selected carboxylic acid in DCM or DMF, add EDC, HOBt, and DIPEA. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of ethyl 2-(4-aminophenoxy)acetate in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired ethyl 2-(4-(acylamino)phenoxy)acetate derivative.

  • Ester Hydrolysis: The final acetic acid derivatives can be obtained by hydrolysis of the ethyl ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

Part 2: In Vitro Enzyme Inhibition Assays

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2.[8][9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds and a reference inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, heme, arachidonic acid, and the colorimetric substrate in the assay buffer according to the supplier's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compounds or reference inhibitor at various concentrations to the respective wells. For the 100% activity control, add DMSO. For the background control, add buffer instead of the enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Signal Detection: Immediately after adding the substrate, add the colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Presentation

The inhibitory potency and selectivity of the synthesized compounds should be summarized in a clear and concise table.

Compound IDR-Group ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Reference Celecoxib15.20.05304
I Example R-group 110.50.1287.5
II Example R-group 28.20.08102.5
III Example R-group 312.10.5522.0

Part 3: Understanding the Mechanism of Action

Prostaglandin Biosynthesis and Inflammatory Signaling

COX-2 is a key enzyme in the prostaglandin biosynthesis pathway.[4][5] Upon inflammatory stimuli, arachidonic acid is released from the cell membrane and converted by COX-2 into prostaglandin H₂ (PGH₂). PGH₂ is then further metabolized by specific synthases to produce various prostaglandins, including prostaglandin E₂ (PGE₂), a potent mediator of inflammation and pain.[4][10] The inhibition of COX-2 by compounds derived from the this compound scaffold blocks the production of these pro-inflammatory prostaglandins.

G cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Inflammatory Stimuli aa Arachidonic Acid (AA) pla2->aa releases cox2 Cyclooxygenase-2 (COX-2) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges Prostaglandin E Synthase (PGES) pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation Pain Fever pge2->inflammation leads to inhibitor This compound Derivative (Inhibitor) inhibitor->cox2 inhibits

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway.

Furthermore, the expression of COX-2 is often induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6][7][11] TNF-α, upon binding to its receptor (TNFR1), initiates a signaling cascade that leads to the activation of transcription factors like NF-κB.[1][11] Activated NF-κB then translocates to the nucleus and promotes the transcription of genes involved in inflammation, including the gene encoding for COX-2. Therefore, inhibitors of COX-2 can also indirectly modulate the downstream effects of TNF-α signaling in the inflammatory response.

G tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 binds to tradd TRADD tnfr1->tradd recruits traf2 TRAF2 tradd->traf2 rip1 RIP1 traf2->rip1 ikk IKK Complex rip1->ikk activates ikb IκB ikk->ikb phosphorylates nfkB NF-κB ikb->nfkB releases nucleus Nucleus nfkB->nucleus translocates to cox2_gene COX-2 Gene Transcription nucleus->cox2_gene promotes cox2_protein COX-2 Protein cox2_gene->cox2_protein leads to

Caption: TNF-α signaling pathway leading to COX-2 expression.

Conclusion

The this compound scaffold represents a highly tractable starting point for the development of potent and selective enzyme inhibitors. The protocols and guidelines presented herein offer a robust framework for the synthesis of compound libraries and their subsequent evaluation against key enzyme targets such as COX-2. A thorough understanding of the underlying biological pathways is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]
  • The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues. (n.d.). Frontiers. [Link]
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI. [Link]
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022).
  • efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. (2022). Ask this paper | Bohrium. [Link]
  • Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... (n.d.).
  • Prostaglandins and Inflamm
  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (2023). PubMed Central. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (n.d.). African Journal of Pharmacy and Pharmacology. [Link]

Sources

Application Notes and Protocols: Characterizing 2-(4-aminophenoxy)acetic acid Interactions with Target Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(4-aminophenoxy)acetic acid

This compound is a versatile chemical scaffold utilized in the synthesis of bioactive molecules, notably those targeting inflammatory diseases and metabolic disorders. Its structural resemblance to known pharmacophores suggests potential interactions with key therapeutic targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding characteristics of this compound and its derivatives with two high-potential receptor families: the Free Fatty Acid Receptor 1 (FFA1 or GPR40), a G-protein coupled receptor, and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor. Both receptors are pivotal in metabolic regulation, making them compelling targets for novel therapeutics.

This document eschews a rigid template, instead offering a logical progression from foundational principles to detailed, actionable protocols for three industry-standard binding assay technologies: Radioligand Binding Assays, Fluorescence Polarization (FP) Assays, and Surface Plasmon Resonance (SPR). The causality behind experimental choices is elucidated to empower researchers to adapt these protocols to their specific needs, ensuring a self-validating system for robust and reproducible results.

Chapter 1: Target Rationale - Why FFA1 and PPARγ?

The phenoxyacetic acid moiety is a key structural feature in a variety of compounds known to interact with FFA1 and PPARs. FFA1, predominantly expressed in pancreatic β-cells, modulates glucose-stimulated insulin secretion, marking it as a prime target for type 2 diabetes therapies.[1] PPARγ is a master regulator of adipogenesis and glucose homeostasis, and its agonists are used as insulin sensitizers. The structural characteristics of this compound make it a plausible candidate for interaction with the ligand-binding domains of these receptors. Preliminary characterization of its binding affinity and selectivity is a critical first step in evaluating its therapeutic potential.

Chapter 2: Radioligand Binding Assays - The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and a receptor.[2] These assays directly measure the binding of a radiolabeled ligand to its receptor, and through competitive displacement, the affinity of an unlabeled test compound (e.g., this compound) can be accurately determined.

Core Principle: Competition and Displacement

In a competitive binding assay, a fixed concentration of a high-affinity radioligand is incubated with the receptor source (e.g., cell membranes expressing the target receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for the same binding site. By measuring the decrease in bound radioactivity as the concentration of the test compound increases, an inhibition curve can be generated to calculate the half-maximal inhibitory concentration (IC50), which is then used to determine the binding affinity (Ki) of the test compound.[2][3]

Protocol 2.1: Competitive Radioligand Binding Assay for FFA1

This protocol is adapted for a membrane filtration format, which is well-suited for membrane-bound receptors like FFA1.[2][3]

1. Materials and Reagents:

ReagentSupplier/PreparationPurpose
Receptor Source Membranes from cells stably expressing human FFA1Provides the target receptor
Radioligand [³H]AMG 837High-affinity labeled ligand for FFA1[1][4]
Test Compound This compoundThe unlabeled compound to be tested
Binding Buffer 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSAMaintains physiological pH and ionic strength; BSA reduces non-specific binding
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Removes unbound radioligand
Filter Plates 96-well glass fiber filter plates (e.g., Millipore MultiScreenHTS)Captures receptor-bound radioligand
Scintillation Cocktail e.g., PerkinElmer Betaplate ScintGenerates light signal from radioactive decay
Instrumentation Microplate scintillation counterQuantifies radioactivity

2. Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents add_components Add to 96-well plate: 1. Membranes 2. Test Compound 3. [³H]AMG 837 prep_reagents->add_components prep_compound Serially Dilute This compound prep_compound->add_components incubate Incubate at RT (e.g., 90 min) add_components->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint read Read on Scintillation Counter add_scint->read analyze Calculate IC50 and Ki read->analyze

Caption: Workflow for FFA1 competitive radioligand binding assay.

3. Step-by-Step Procedure:

  • Prepare Reagents: Prepare all buffers and solutions as described in the materials table.

  • Test Compound Dilution: Perform a serial dilution of this compound in binding buffer to create a range of concentrations (e.g., 10-point, 5-log unit range).

  • Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of FFA1-expressing cell membranes (protein concentration to be optimized).

    • 50 µL of the diluted test compound or buffer (for total binding) or a saturating concentration of an unlabeled reference ligand (for non-specific binding).

    • 50 µL of [³H]AMG 837 at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[1]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.[3]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Chapter 3: Fluorescence Polarization Assays - A Homogeneous Alternative

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[5][6] This method avoids separation steps, making it highly amenable to high-throughput screening.

Core Principle: Rotational Freedom and Polarization

A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized. When the tracer binds to a much larger receptor protein, its tumbling is significantly slowed. This results in the emitted light remaining more polarized. In a competitive FP assay, an unlabeled test compound displaces the fluorescent tracer from the receptor, causing a decrease in the polarization signal.[5][7]

Protocol 3.1: Competitive Fluorescence Polarization Assay for PPARγ

This protocol describes a competitive FP assay to determine the binding affinity of this compound for the PPARγ ligand-binding domain (LBD).

1. Materials and Reagents:

ReagentSupplier/PreparationPurpose
Receptor Source Purified recombinant human PPARγ-LBDProvides the target protein
Fluorescent Tracer A fluorescein- or coumarin-based PPARγ ligandProvides a fluorescent signal change upon binding[8]
Test Compound This compoundThe unlabeled compound to be tested
FP Assay Buffer e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4Maintains protein stability and reduces non-specific binding
Instrumentation Fluorescence plate reader with polarization filtersMeasures changes in fluorescence polarization

2. Experimental Workflow:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_reagents Prepare Reagents add_components Add to plate: 1. PPARγ-LBD 2. Test Compound 3. Fluorescent Tracer prep_reagents->add_components prep_compound Serially Dilute This compound prep_compound->add_components incubate Incubate at RT (e.g., 60 min) add_components->incubate read Read Fluorescence Polarization incubate->read analyze Calculate IC50 and Ki read->analyze

Caption: Workflow for a competitive fluorescence polarization assay.

3. Step-by-Step Procedure:

  • Optimize Reagent Concentrations:

    • Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence signal (at least 3-fold above buffer background).[9]

    • Receptor Concentration: Titrate the PPARγ-LBD against the fixed optimal tracer concentration to determine the concentration that yields a significant polarization shift (a sufficient assay window).

  • Prepare Test Compound Dilutions: Prepare a serial dilution of this compound in the FP assay buffer.

  • Assay Plate Setup: In a suitable low-binding microplate (e.g., black, flat-bottom), add the reagents in the following order:

    • PPARγ-LBD at the pre-determined optimal concentration.

    • Test compound at various concentrations.

    • Fluorescent tracer at its pre-determined optimal concentration.

    • Include controls for no polarization (tracer only) and high polarization (tracer + receptor).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader will measure the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

  • Data Analysis:

    • The instrument software will calculate the polarization values, typically in millipolarization units (mP).

    • Plot the mP values against the log concentration of this compound.

    • Fit the data using a sigmoidal dose-response model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation, as described in the radioligand assay section.

Chapter 4: Surface Plasmon Resonance - Real-Time, Label-Free Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[10] It provides kinetic data (association and dissociation rates) in addition to affinity data.

Core Principle: Mass-Dependent Refractive Index Changes

In a typical SPR experiment for small molecule analysis, the larger binding partner (the receptor) is immobilized on a sensor chip surface. The small molecule test compound is then flowed over this surface. Binding of the small molecule to the immobilized receptor causes an increase in mass at the sensor surface, which in turn alters the local refractive index. This change is detected as a shift in the resonance angle of reflected light, measured in Resonance Units (RU). The rate of RU increase corresponds to the association rate (ka), and the rate of decrease upon washing with buffer corresponds to the dissociation rate (kd). The equilibrium dissociation constant (KD) is the ratio of kd/ka.[10][11]

Protocol 4.1: SPR Analysis of this compound Binding to PPARγ

This protocol outlines the steps for analyzing the interaction between this compound and immobilized PPARγ-LBD.

1. Materials and Reagents:

ReagentSupplier/PreparationPurpose
Receptor Protein Purified recombinant human PPARγ-LBDThe ligand to be immobilized
Analyte This compoundThe small molecule to be tested
SPR Instrument e.g., Biacore, Reichert, or similarTo perform the SPR experiment
Sensor Chip e.g., CM5 (carboxymethylated dextran)Surface for protein immobilization
Immobilization Kit Amine coupling kit (EDC, NHS, ethanolamine)For covalent attachment of the protein
Running Buffer e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant)Maintains protein stability and minimizes non-specific binding

2. Experimental Workflow:

SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate Sensor Surface (EDC/NHS) inject_protein Inject PPARγ-LBD activate->inject_protein deactivate Deactivate Surface (Ethanolamine) inject_protein->deactivate inject_analyte Inject Analyte Series (this compound) deactivate->inject_analyte dissociation Buffer Flow (Dissociation) inject_analyte->dissociation regenerate Regenerate Surface dissociation->regenerate fit_data Fit Sensorgrams to Model (e.g., 1:1 binding) dissociation->fit_data regenerate->inject_analyte Next Concentration calculate_kinetics Determine ka, kd, and KD fit_data->calculate_kinetics

Caption: General workflow for an SPR-based binding analysis.

3. Step-by-Step Procedure:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.

    • Inject the purified PPARγ-LBD over the activated surface. The protein will be covalently coupled via its primary amine groups.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared similarly but without the protein injection to allow for subtraction of bulk refractive index changes and non-specific binding.[11]

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer. It is crucial that the DMSO concentration is identical in all samples and the running buffer to avoid solvent mismatch artifacts.[12]

    • Inject each concentration of the test compound over the reference and protein-coupled flow cells for a set amount of time (association phase).

    • Switch back to flowing only running buffer over the surfaces and monitor the signal decrease (dissociation phase).

    • Between different analyte concentrations, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) may be required to remove all bound analyte and return to a stable baseline.

  • Data Analysis:

    • The response data from the reference flow cell is subtracted from the active flow cell to yield the specific binding sensorgram.

    • The resulting sensorgrams are then fitted to a suitable binding model (e.g., a simple 1:1 Langmuir model is often appropriate for small molecule interactions) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

Chapter 5: Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for characterizing the binding of this compound to the FFA1 and PPARγ receptors. By employing these orthogonal assay formats, researchers can confidently determine the binding affinity and kinetics of their compound of interest. Positive results from these binding assays would warrant further investigation into the functional consequences of this binding, such as inositol phosphate accumulation or calcium flux assays for FFA1,[1] or reporter gene assays for PPARγ, to determine whether the compound acts as an agonist or antagonist. These subsequent functional studies are essential for elucidating the full pharmacological profile of this compound and its potential as a novel therapeutic agent.

References

  • Watson, S. J., Brown, A., & Holliday, N. (2012). Development of a novel fluorescent ligand binding assay for the long chain fatty acid receptor FFA1. pA2 Online, 10(1). [Link]
  • Gifford Bioscience. Radioligand Binding Assay. [Link]
  • bioRxiv. (2024).
  • Nanomicrospheres.
  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
  • Gifford Bioscience. (2018). Data Sheet Radioligand Binding Assay Protocol. [Link]
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(2), 17–32. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. FFA1 receptor. [Link]
  • ResearchGate.
  • LipExoGen. Fluorescent PPAR-gamma Reporter Lentivirus. [Link]
  • Molecular Devices.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 44–48. [Link]
  • INDIGO Biosciences.
  • Rich, R. L., & Myszka, D. G. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
  • Nicoya. (2023). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]
  • Wilson, A. J., & Gestwicki, J. E. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 781–794. [Link]
  • Itoh, T., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules, 26(8), 2235. [Link]
  • News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. [Link]

Sources

Application Notes and Protocols for the Development of Targeted Therapies Using 2-(4-aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 2-(4-aminophenoxy)acetic Acid in Targeted Therapy

The landscape of modern therapeutics is increasingly dominated by targeted therapies, which are designed to selectively act on cancer cells or other pathological sites while minimizing damage to healthy tissues.[1] The efficacy of these agents, which include Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), is critically dependent on the linker that connects the targeting moiety to the therapeutic payload.[2][] The linker's chemical nature dictates the stability, solubility, and release mechanism of the payload, thereby influencing the overall therapeutic index.[4][5]

This compound is a versatile and highly strategic starting material for the synthesis of bifunctional linkers used in targeted therapies. Its structure offers two distinct points for chemical modification: a primary aromatic amine and a carboxylic acid. This inherent bifunctionality allows for the sequential and controlled attachment of both a targeting molecule and a therapeutic payload, making it an ideal scaffold for linker design. Furthermore, the phenoxyacetic acid moiety provides a balance of rigidity and flexibility, which can be crucial for optimal binding to the target and for the desired pharmacokinetic properties.

These application notes provide a comprehensive guide to leveraging this compound as a foundational building block for the creation of novel targeted therapies. We will detail the chemical derivatization of this molecule, its conjugation to targeting agents, and the subsequent in vitro and in vivo evaluation of the resulting therapeutic constructs.

Chemical Properties and Handling of this compound

A thorough understanding of the chemical properties of this compound is essential for its successful application.

PropertyValueSource
Molecular Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol [6]
Appearance Off-white to light yellow crystalline powder[7]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[7]
Reactive Groups Primary aromatic amine (-NH₂), Carboxylic acid (-COOH)[6]

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. The compound is hygroscopic and should be handled in a controlled environment to prevent moisture absorption.

Synthesis of Bifunctional Linkers from this compound

The dual functionality of this compound allows for its elaboration into a variety of linkers suitable for different conjugation strategies. A common approach involves the orthogonal protection of one functional group while the other is modified.

Protocol 1: Synthesis of an Amine-Reactive Linker via Carboxylic Acid Activation

This protocol describes the conversion of the carboxylic acid moiety into an N-hydroxysuccinimide (NHS) ester, creating an amine-reactive linker. The primary amine of this compound is first protected to ensure selective reaction at the carboxyl group.

Diagram: Synthesis of an Amine-Reactive Linker

G cluster_0 Step 1: Protection of the Amine Group cluster_1 Step 2: Activation of the Carboxylic Acid cluster_2 Step 3: Deprotection of the Amine A This compound B Boc-protected intermediate A->B Boc₂O, Base C Boc-protected intermediate D Boc-protected NHS ester C->D EDC, NHS E Boc-protected NHS ester F Amine-reactive Linker (Final Product) E->F TFA

Caption: Workflow for synthesizing an amine-reactive linker.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • Protection of the Amine Group: a. Dissolve this compound in a suitable solvent such as DCM or THF. b. Add 1.1 equivalents of TEA or DIPEA. c. Add 1.1 equivalents of Boc₂O and stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

  • Activation of the Carboxylic Acid: a. Dissolve the Boc-protected intermediate in anhydrous DMF. b. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC. c. Stir the reaction at room temperature for 12-16 hours. d. The formation of the NHS ester can be monitored by LC-MS. e. Use the resulting solution of the Boc-protected NHS ester directly in the next step or purify by chromatography if necessary.

  • Deprotection of the Amine: a. To the solution containing the Boc-protected NHS ester, add a solution of 20-50% TFA in DCM. b. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS). c. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the amine-reactive linker as a TFA salt.

Protocol 2: Synthesis of a Carboxyl-Reactive Linker via Amine Modification

This protocol details the modification of the amine group to introduce a new reactive handle (e.g., an alkyne for click chemistry) while the carboxylic acid is protected as an ester.[7][8]

Diagram: Synthesis of a Carboxyl-Reactive Linker

G cluster_0 Step 1: Esterification of the Carboxylic Acid cluster_1 Step 2: Amide Coupling to Introduce Alkyne cluster_2 Step 3: Hydrolysis of the Ester A This compound B Ethyl 2-(4-aminophenoxy)acetate A->B Ethanol, Acid catalyst C Ethyl 2-(4-aminophenoxy)acetate D Alkyne-functionalized linker C->D Pentynoic acid, EDC, HOBt E Alkyne-functionalized linker F Carboxyl-reactive Linker (Final Product) E->F LiOH, THF/H₂O

Caption: Workflow for synthesizing a carboxyl-reactive linker.

Materials:

  • This compound

  • Ethanol, absolute

  • Sulfuric acid (catalytic amount) or Thionyl chloride

  • Ethyl 2-(4-aminophenoxy)acetate (can be synthesized as per reference[7])

  • 4-Pentynoic acid

  • EDC, Hydroxybenzotriazole (HOBt)

  • DMF, anhydrous

  • Lithium hydroxide (LiOH)

  • THF and Water

Procedure:

  • Esterification of the Carboxylic Acid: a. A facile synthesis of ethyl 2-(4-aminophenoxy)acetate can be achieved by reacting 4-nitrophenol with ethyl bromoacetate followed by reduction of the nitro group.[7] b. Alternatively, reflux this compound in absolute ethanol with a catalytic amount of sulfuric acid for 8-12 hours. c. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. d. Dry the organic layer and concentrate to yield ethyl 2-(4-aminophenoxy)acetate.

  • Amide Coupling to Introduce Alkyne Moiety: a. Dissolve ethyl 2-(4-aminophenoxy)acetate and 1.1 equivalents of 4-pentynoic acid in anhydrous DMF. b. Add 1.2 equivalents of HOBt and 1.2 equivalents of EDC. c. Stir the reaction at room temperature for 12-18 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography.

  • Hydrolysis of the Ester: a. Dissolve the alkyne-functionalized ester in a mixture of THF and water (e.g., 3:1). b. Add 2-3 equivalents of LiOH. c. Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC or LC-MS). d. Acidify the reaction mixture to pH 3-4 with 1M HCl. e. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final carboxyl-reactive linker.

Conjugation to Targeting Moieties

Once the bifunctional linker is synthesized, it can be conjugated to a targeting moiety, such as a monoclonal antibody or a small molecule ligand.

Protocol 3: Conjugation of an Amine-Reactive Linker to a Monoclonal Antibody

This protocol describes the conjugation of an NHS ester-activated linker (from Protocol 1) to the lysine residues of a monoclonal antibody.

Diagram: Antibody Conjugation Workflow

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Purification A Monoclonal Antibody B Antibody in Conjugation Buffer A->B Buffer Exchange C Antibody in Conjugation Buffer D Linker-Antibody Conjugate (Crude) C->D Add Amine-Reactive Linker E Linker-Antibody Conjugate (Crude) F Purified Linker-Antibody Conjugate E->F Size Exclusion Chromatography

Caption: Workflow for antibody conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Amine-reactive linker with a free amine (from Protocol 1)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: a. Perform a buffer exchange of the mAb into the Conjugation Buffer using a desalting column or dialysis to remove any amine-containing buffers. b. Adjust the concentration of the mAb to 2-10 mg/mL.

  • Conjugation Reaction: a. Dissolve the amine-reactive linker in an anhydrous solvent like DMSO or DMF to prepare a stock solution. b. Add the linker stock solution to the mAb solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours with gentle mixing.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes. b. Purify the linker-antibody conjugate from excess linker and byproducts using an SEC column equilibrated with PBS. c. Collect the fractions containing the conjugated antibody.

Characterization of the Drug-Linker Conjugate

Thorough characterization of the conjugate is crucial to ensure its quality and consistency.

ParameterMethodExpected OutcomeSource
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or LC-MSA distribution of species with different numbers of drugs per antibody.[9]
Purity and Aggregation Size Exclusion Chromatography (SEC)A single major peak corresponding to the monomeric ADC, with minimal aggregation.[9]
Antigen Binding Affinity ELISA or Surface Plasmon Resonance (SPR)Binding affinity of the ADC should be comparable to the unconjugated antibody.[6]
Confirmation of Conjugation Site Peptide mapping using LC-MS/MSIdentification of the specific lysine residues that have been modified.[9]

In Vitro Evaluation of Targeted Therapies

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic effect of a therapeutic agent.

Materials:

  • Target cancer cell line and a control cell line

  • Complete cell culture medium

  • 96-well plates

  • Targeted therapy conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: a. Prepare serial dilutions of the targeted therapy conjugate in complete medium. b. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). c. Incubate for 48-72 hours.

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. b. Carefully remove the medium. c. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value.

In Vivo Evaluation of Targeted Therapies

Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a targeted therapy in a mouse model.[6][10]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • Targeted therapy conjugate

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Subcutaneously inject tumor cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing: a. Randomize the mice into treatment and control groups (n=5-10 mice per group). b. Administer the targeted therapy conjugate (e.g., via intravenous injection) at various doses. The control group receives the vehicle. c. Dosing can be a single dose or multiple doses over a period of time.

  • Efficacy Monitoring: a. Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Protocol 6: Biodistribution Study

This study determines the distribution of the targeted therapy in different organs and tissues over time.[11]

Materials:

  • Radiolabeled or fluorescently-labeled targeted therapy conjugate

  • Tumor-bearing mice

  • Imaging system (e.g., PET/SPECT or in vivo fluorescence imaging system) or gamma counter/fluorometer for ex vivo analysis.

Procedure:

  • Administration of Labeled Conjugate: a. Administer a single dose of the labeled targeted therapy conjugate to tumor-bearing mice.

  • In Vivo Imaging (Optional): a. At various time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, image the mice using the appropriate imaging modality to visualize the distribution of the conjugate.

  • Ex Vivo Biodistribution: a. At each time point, euthanize a cohort of mice. b. Collect blood and dissect major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.). c. Weigh each organ and measure the amount of radioactivity or fluorescence. d. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

This compound represents a highly valuable and adaptable platform for the construction of linkers for targeted therapies. The protocols and guidelines presented in these application notes provide a comprehensive framework for the synthesis, conjugation, and evaluation of novel targeted therapeutics derived from this versatile starting material. Successful implementation of these methodologies will enable researchers to develop innovative and effective treatments for a range of diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Efficacy Testing of Antibody-Drug Conjugates (ADCs) with Cleavable Linkers.
  • Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies. (2018). International Journal of Molecular Sciences, 19(3), 847.
  • Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. (n.d.). Medicilon.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
  • Design the Perfect PROTAC®. (n.d.). Sigma-Aldrich.
  • Sensitive and Accurate Quantitation of the Antibody-Drug Conjugate Ado-Trastuzumab Emtansine in R
  • Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985. (2015). Molecular Pharmaceutics, 12(6), 1836-1851.
  • Application Notes and Protocols for Protein Bioconjugation using 2-(4-(Chlorosulfonyl)phenoxy)acetic acid. (2025). BenchChem.
  • Case Study: Personalized Cancer Therapy - The era of biomarker identification and companion diagnostic co-development. (2011). Reportlinker.
  • Linkers for antibody drug conjugates. (Patent No. US-12084403-B2). (n.d.). PubChem.
  • Covalent linkers in antibody-drug conjugates and methods of making and using the same. (Patent No. WO2017031034A2). (n.d.).
  • Hydrophilic linkers for antibody drug conjugates. (Patent No. WO2019094395A2). (n.d.).
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). Crystals, 12(2), 227.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2017). Journal of Controlled Release, 267, 1-21.
  • Pharmacokinetics and biodistribution of polymeric micelles containing miRNA and small-molecule drug in orthotopic pancreatic tumor-bearing mice. (2017). Nanomedicine: Nanotechnology, Biology and Medicine, 13(7), 2359-2369.
  • Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging. (2021). Frontiers in Pharmacology, 12, 642646.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI.
  • Case Studies Archives. (n.d.). ApconiX.
  • Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology. (2021). Pharmaceutics, 13(10), 1632.
  • Bioconjugation and crosslinking technical handbook. (n.d.). Thermo Fisher Scientific.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2019). Chemical Society Reviews, 48(21), 5426-5456.
  • Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters towards Dual Site‐Selective Functionalization. (2022). Chemistry – A European Journal, 28(1), e202103463.
  • Application Notes and Protocols: Bioconjugation of 6-(4-Azidobutanamido)hexanoic acid to Nanoparticles. (2025). BenchChem.
  • A History of Targeted Therapy Development and Progress in Novel-Novel Combinations for Chronic Lymphocytic Leukemia (CLL). (2023). Cancers, 15(4), 1018.

Sources

Synthesis of Agrochemicals from 2-(4-Aminophenoxy)acetic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of various classes of agrochemicals, including herbicides, fungicides, and insecticides, using 2-(4-aminophenoxy)acetic acid as a versatile starting material. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Versatility of the Phenoxyacetic Acid Scaffold

This compound is a valuable building block in organic synthesis, possessing three key functional groups ripe for chemical modification: the aromatic amine, the carboxylic acid, and the phenoxy ether linkage. This trifecta of reactivity allows for the construction of a diverse array of molecular architectures, making it an ideal starting point for the development of novel agrochemicals. The phenoxyacetic acid moiety is a well-established pharmacophore in herbicide chemistry, while the amino group serves as a versatile handle for the introduction of various toxophores required for fungicidal and insecticidal activity.

PART 1: Synthesis of the Key Precursor: Ethyl 2-(4-Aminophenoxy)acetate

The journey into the synthesis of diverse agrochemicals begins with the preparation of a key intermediate, ethyl 2-(4-aminophenoxy)acetate. This precursor is synthesized in a robust two-step sequence starting from the readily available 4-nitrophenol.

Protocol 1: Synthesis of Ethyl 2-(4-Nitrophenoxy)acetate

This initial step involves the alkylation of 4-nitrophenol with ethyl bromoacetate. The phenoxide, generated in situ using a mild base, acts as a nucleophile, displacing the bromide to form the corresponding ether.

Materials:

  • 4-Nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-nitrophenoxy)acetate. The product can be purified by recrystallization from ethanol if necessary.

Protocol 2: Reduction of the Nitro Group to Synthesize Ethyl 2-(4-Aminophenoxy)acetate

The second step involves the selective reduction of the nitro group to an amine. A variety of reducing agents can be employed; however, a common and effective method utilizes iron powder in the presence of an acid, such as ammonium chloride.[1]

Materials:

  • Ethyl 2-(4-nitrophenoxy)acetate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, suspend ethyl 2-(4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. The color of the reaction mixture will change from yellow to colorless, indicating the reduction of the nitro group.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, hot filter the reaction mixture through a pad of celite to remove the iron residues.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 2-(4-aminophenoxy)acetate as a solid.[1][2]

PART 2: Synthesis of Herbicides

The phenoxyacetic acid core is a classic herbicidal scaffold. By leveraging the amino group of our precursor, we can readily access chlorinated phenoxyacetic acid derivatives, a prominent class of herbicides.

Workflow for Herbicide Synthesis

cluster_0 Precursor cluster_1 Herbicide Synthesis 2_4_aminophenoxyacetic_acid This compound diazonium_salt Diazonium Salt Intermediate 2_4_aminophenoxyacetic_acid->diazonium_salt Diazotization (NaNO₂, HCl, 0-5°C) chloro_phenoxyacetic_acid 2-(4-Chlorophenoxy)acetic Acid (Herbicide) diazonium_salt->chloro_phenoxyacetic_acid Sandmeyer Reaction (CuCl, HCl)

Caption: Synthetic pathway to a phenoxyacetic acid herbicide.

Protocol 3: Diazotization and Sandmeyer Reaction to Synthesize 2-(4-Chlorophenoxy)acetic Acid

This protocol outlines the conversion of the amino group to a chloro group via a two-step, one-pot procedure involving diazotization followed by a Sandmeyer reaction.[3]

Materials:

  • This compound (or its ethyl ester followed by hydrolysis)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice bath

  • Beaker

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • The resulting precipitate of 2-(4-chlorophenoxy)acetic acid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol/water.

PART 3: Synthesis of Fungicides

The amino group of this compound provides a convenient entry point for the synthesis of nitrogen-containing heterocycles, many of which exhibit potent fungicidal activity. The 1,2,4-triazole ring system is a well-known toxophore in this class of agrochemicals.

Workflow for Triazole Fungicide Synthesis

cluster_0 Precursor cluster_1 Fungicide Synthesis aminophenoxy_intermediate Ethyl 2-(4-Aminophenoxy)acetate thiosemicarbazide Thiosemicarbazide Derivative aminophenoxy_intermediate->thiosemicarbazide Reaction with Thiophosgene & Hydrazine triazole_fungicide 1,2,4-Triazole Fungicide thiosemicarbazide->triazole_fungicide Cyclization (Base, Heat)

Caption: General pathway for the synthesis of a triazole fungicide.

Protocol 4: Synthesis of a 1,2,4-Triazole Derivative

This protocol describes a general route to a 1,2,4-triazole-3-thiol derivative, a common building block for more complex fungicides.

Materials:

  • Ethyl 2-(4-aminophenoxy)acetate

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Formation of the Dithiocarbazate: Dissolve ethyl 2-(4-aminophenoxy)acetate (1.0 eq) in ethanol. Add potassium hydroxide (1.1 eq) and stir until dissolved. Cool the solution and add carbon disulfide (1.2 eq) dropwise. Stir the mixture at room temperature for several hours until a solid precipitate (potassium dithiocarbazate) forms.

  • Synthesis of the Thiosemicarbazide: To the suspension of the potassium dithiocarbazate, add hydrazine hydrate (1.5 eq) and reflux the mixture for 4-6 hours.

  • Cyclization to the Triazole: After reflux, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 4-amino-5-(4-(2-ethoxy-2-oxoethoxy)phenyl)-4H-1,2,4-triazole-3-thiol. The product can be collected by filtration and recrystallized. Further modifications of the thiol and amino groups can lead to a variety of potent fungicides.

PART 4: Synthesis of Insecticides

The versatile amino group of our precursor can also be elaborated to construct insecticidal compounds, such as analogs of neonicotinoids. This often involves the formation of an imine or a related nitrogen-containing functional group.

Workflow for Neonicotinoid Analog Synthesis

cluster_0 Precursor cluster_1 Insecticide Synthesis aminophenoxy_intermediate Ethyl 2-(4-Aminophenoxy)acetate imine_intermediate Imine Intermediate aminophenoxy_intermediate->imine_intermediate Condensation with Chloropyridine-carboxaldehyde neonicotinoid_analog Neonicotinoid Analog imine_intermediate->neonicotinoid_analog Reduction & Further Functionalization

Caption: A potential route to a neonicotinoid-like insecticide.

Protocol 5: Synthesis of a Neonicotinoid-like Imine Intermediate

This protocol describes the initial step in the synthesis of a neonicotinoid analog, the formation of an imine by condensation of the amino group with a heterocyclic aldehyde.

Materials:

  • Ethyl 2-(4-aminophenoxy)acetate

  • 6-Chloro-3-pyridinecarboxaldehyde

  • Ethanol or Methanol

  • Catalytic amount of acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve ethyl 2-(4-aminophenoxy)acetate (1.0 eq) and 6-chloro-3-pyridinecarboxaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the formation of the imine product by TLC.

  • Upon completion, cool the reaction mixture. The imine product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude imine can be purified by recrystallization or column chromatography. This intermediate can then undergo further reactions, such as reduction of the imine and N-functionalization, to yield the final neonicotinoid analog.

Data Summary

CompoundClassKey Synthetic StepReagents
Ethyl 2-(4-nitrophenoxy)acetatePrecursor IntermediateWilliamson Ether Synthesis4-Nitrophenol, Ethyl bromoacetate, K₂CO₃
Ethyl 2-(4-aminophenoxy)acetateKey PrecursorNitro Group ReductionEthyl 2-(4-nitrophenoxy)acetate, Fe, NH₄Cl
2-(4-Chlorophenoxy)acetic AcidHerbicideSandmeyer ReactionThis compound, NaNO₂, HCl, CuCl
1,2,4-Triazole DerivativeFungicideHeterocyclic Ring FormationEthyl 2-(4-aminophenoxy)acetate, CS₂, KOH, N₂H₄·H₂O
Neonicotinoid-like ImineInsecticide IntermediateImine CondensationEthyl 2-(4-aminophenoxy)acetate, 6-Chloro-3-pyridinecarboxaldehyde

Conclusion

This compound and its ethyl ester are highly versatile and economically viable starting materials for the synthesis of a wide range of agrochemicals. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and develop novel, effective, and potentially safer crop protection agents. The key to unlocking the full potential of this precursor lies in the strategic manipulation of its functional groups, enabling the construction of diverse and complex molecular architectures with tailored biological activities.

References

  • Wang, M.-Z., et al. (2010). Synthesis and Fungicidal Activity of Novel aminophenazine-1-carboxylate Derivatives. Journal of Agricultural and Food Chemistry, 58(6), 3651-3660. [Link]
  • Huang, Y., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 12(45), 29337-29346. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]
  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • PubMed. (2020). Synthesis and fungicidal activity of phenazine-1-carboxylic triazole derivatives. Journal of Asian Natural Products Research, 23(5), 452-465. [Link]
  • Der Pharma Chemica. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(3), 994-1000. [Link]
  • J&K Scientific. (n.d.). 2-(4-Aminophenoxy)
  • MDPI. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 27(23), 8234. [Link]

Sources

Application Notes and Protocols: The Role of 2-(4-Aminophenoxy)acetic Acid as a Versatile Building Block in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals on the applications of 2-(4-aminophenoxy)acetic acid in material science. This bifunctional monomer, characterized by its primary aromatic amine, carboxylic acid group, and a flexible phenoxy-ether linkage, is a cornerstone for synthesizing high-performance polymers and functional materials. We will explore its primary role in the creation of thermally stable polyamides and poly(amide-imide)s, and delve into its potential in emerging fields such as corrosion inhibition and the design of metal-organic frameworks (MOFs). The protocols herein are designed to be self-validating, providing not just procedural steps but also the scientific rationale and expected outcomes, grounded in authoritative references.

Introduction: A Molecule of Strategic Importance

This compound is a uniquely structured organic compound that serves as a valuable intermediate and building block in both pharmaceutical and material science research.[1][2] Its architecture combines the rigidity of an aromatic ring with the flexibility of an ether linkage, while presenting two distinct reactive sites: an amine (-NH₂) group and a carboxylic acid (-COOH) group. This dual functionality is the key to its utility, allowing it to act as a monomer in polycondensation reactions to form advanced polymers with tailored properties.[3][4] In this guide, we will elucidate its application in creating materials with enhanced thermal stability, processability, and specific functional attributes.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
Appearance Dark colored crystalline solid[1]
Melting Point 190-198 ºC[1]
CAS Number 2298-36-4[5]
pKa 2.98±0.10 (Predicted)[2]

Core Application: High-Performance Aromatic Polymers

The most prominent application of this compound in material science is its use as a monomer for synthesizing aromatic polyamides and poly(amide-imide)s. These polymers are sought after for their exceptional performance in demanding environments.

Scientific Rationale: Structure-Property Relationship

The final properties of a polymer are directly dictated by the structure of its monomeric units. This compound imparts a unique combination of characteristics:

  • Thermal Stability: The aromatic backbone is inherently rigid and resistant to thermal degradation.

  • Enhanced Solubility & Processability: The ether (-O-) linkage introduces flexibility into the polymer chain. This disruption of chain packing reduces crystallinity, which significantly improves the polymer's solubility in organic solvents and lowers its glass transition temperature, making it easier to process into films and fibers.

  • Reactivity: The amine and carboxyl groups are ideal for direct polycondensation reactions, a common and robust method for polymer synthesis.[6]

cluster_Monomer Monomer: this compound cluster_Polymer Resulting Polymer Properties Monomer Structural Features Polymer Polymer Properties Aromatic Aromatic Ring Stability High Thermal Stability Aromatic->Stability contributes to Ether Ether Linkage (-O-) Solubility Improved Solubility & Processability Ether->Solubility imparts Flexibility Film Flexibility Ether->Flexibility imparts Groups Amine (-NH2) Carboxyl (-COOH) Groups->Polymer enable polymerization

Caption: Structure-Property Relationship Diagram.

Protocol: Synthesis of Aromatic Polyamides via Direct Polycondensation

This protocol describes the synthesis of a novel polyamide from this compound and an aromatic dicarboxylic acid, such as isophthalic acid, using the Yamazaki-Higashi reaction. This method avoids the need for highly reactive and moisture-sensitive acyl chlorides.[4]

Materials & Reagents:

  • This compound

  • Aromatic dicarboxylic acid (e.g., isophthalic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, magnetic stirrer)

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: Dry all glassware in an oven at 120 °C overnight and assemble under a flow of inert gas.

  • Monomer Dissolution: In the Schlenk flask, dissolve equimolar amounts of this compound and the chosen dicarboxylic acid in anhydrous NMP containing 5% (w/v) anhydrous CaCl₂. The salt enhances the solubility of the resulting aromatic polyamide.[4]

  • Condensing Agent Addition: To the stirred solution, add pyridine (as a catalyst) and triphenyl phosphite (as the condensing agent). A typical molar ratio is Monomer:TPP:Pyridine of 1:1.1:1.1.

  • Polymerization: Heat the reaction mixture to 100-110 °C under a continuous inert gas flow. Maintain this temperature with vigorous stirring for 3-5 hours. The viscosity of the solution will noticeably increase as the polymer chains grow.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of methanol with rapid stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. Wash it thoroughly with hot methanol and then with water to remove residual solvent, monomers, and by-products.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Self-Validation:

  • Yield: Expect a high yield (>90%).

  • Inherent Viscosity: A key measure of molecular weight. An inherent viscosity in the range of 0.31–0.93 dL/g (measured in a suitable solvent like NMP at 30 °C) indicates successful polymerization.[3]

  • Film Formation: The dried polymer should be soluble in aprotic polar solvents (e.g., NMP, DMAc) and capable of being cast into a tough, flexible, and transparent film.[7]

Start Start Setup 1. Assemble Dry Glassware under Inert Atmosphere Start->Setup Dissolve 2. Dissolve Monomers & CaCl₂ in Anhydrous NMP Setup->Dissolve Add 3. Add Pyridine & TPP (Condensing Agents) Dissolve->Add React 4. Heat to 100-110 °C (3-5 hours) Add->React Precipitate 5. Cool and Pour into Methanol to Precipitate React->Precipitate Filter 6. Filter and Wash Polymer (Methanol & Water) Precipitate->Filter Dry 7. Dry under Vacuum at 80 °C Filter->Dry End End: Purified Polyamide Dry->End

Caption: Workflow for Polyamide Synthesis.

Protocol: Thermal Characterization by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature, providing crucial data on its thermal stability.[8]

Procedure:

  • Sample Preparation: Place a small amount (5-10 mg) of the dried polymer into a TGA sample pan (e.g., alumina or platinum).[9]

  • Instrument Setup: Place the pan in the TGA furnace.

  • Analysis Conditions: Heat the sample from ambient temperature to 800 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).[9]

  • Data Analysis: Record the mass loss versus temperature curve. Determine the temperature at 5% weight loss (T₅%), which is a standard metric for comparing the thermal stability of polymers.[8]

Expected Results: Polyamides and poly(amide-imide)s derived from monomers like this compound are known for their high thermal stability. Expect no significant weight loss below 400 °C, with T₅% values often exceeding 460 °C.[3][4]

Polymer System (Analogous)T₅% (°C, in N₂)T₁₀% (°C, in Air)Char Yield @ 800°C (%)
Polyamide from BAPC and Terephthalic Acid>467>465>50
Poly(amide-imide) from Diimide-diacid I>475>475~60-65
Data compiled from analogous polymer systems to provide representative values.[4][7]

Emerging Application: Corrosion Inhibition

Organic molecules containing heteroatoms (N, O), aromatic rings, and polar functional groups are often effective corrosion inhibitors.[10] this compound possesses all these features, making it a promising candidate for protecting metals in acidic environments.

Mechanistic Rationale

The proposed mechanism involves the adsorption of the molecule onto the metal surface. The lone electron pairs on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal, while the π-electrons of the benzene ring can also participate in the interaction. This forms a protective film that isolates the metal from the corrosive medium.[10][11]

cluster_System Corrosion System Metal Metal Surface (e.g., Fe) ProtectiveLayer Adsorbed Protective Film Molecule This compound (Inhibitor Molecule) Molecule->Metal Adsorbs via: - N, O lone pairs - Aromatic π-electrons

Caption: Proposed Corrosion Inhibition Mechanism.

Protocol: Electrochemical Evaluation of Inhibition Efficiency

This is a standard protocol to quantify the effectiveness of a potential corrosion inhibitor using potentiodynamic polarization.

Materials & Setup:

  • Potentiostat with a three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode).

  • Corrosive medium: 1 M HCl solution.

  • Inhibitor solutions: 1 M HCl containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

Procedure:

  • Electrode Preparation: Polish the mild steel electrode, rinse with deionized water and acetone, and dry.

  • Blank Measurement: Immerse the electrodes in the 1 M HCl solution (without inhibitor). Allow the open circuit potential (OCP) to stabilize (approx. 30 min). Run a potentiodynamic polarization scan from -250 mV to +250 mV relative to the OCP.

  • Inhibitor Measurement: Repeat step 2 with the different inhibitor-containing solutions.

  • Data Analysis: From the resulting Tafel plots, extrapolate the corrosion current density (i_corr) for the blank (i_corr⁰) and for each inhibitor concentration (i_corr).

  • Calculate Inhibition Efficiency (IE%): IE% = [(i_corr⁰ - i_corr) / i_corr⁰] x 100

Self-Validation: A successful inhibitor will show a significant decrease in corrosion current density with increasing concentration. An IE% above 90% is typically considered excellent.

Prospective Application: Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules.[12] The bifunctional nature of this compound makes it an ideal candidate for an organic linker to build novel MOFs with potential applications in gas storage, separation, and catalysis.[13]

Protocol: Hypothetical Solvothermal Synthesis of a MOF

This conceptual protocol outlines a common method for MOF synthesis.

Materials:

  • This compound (organic linker).

  • Metal salt (e.g., Zinc nitrate hexahydrate, ZrOCl₂·8H₂O).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Teflon-lined stainless steel autoclave.

Procedure:

  • Solution Preparation: In a glass vial, dissolve the metal salt and this compound in DMF.

  • Reaction: Seal the vial inside the autoclave and heat it in an oven at 120-150 °C for 24-72 hours.

  • Isolation: After slow cooling to room temperature, crystalline solids (the MOF) should have formed.

  • Washing: Decant the mother liquor and wash the crystals with fresh DMF and then a lower-boiling-point solvent like ethanol to remove unreacted starting materials.

  • Activation: Dry the product under vacuum to remove solvent molecules from the pores.

Expected Characterization:

  • Powder X-ray Diffraction (PXRD): Should show a sharp, crystalline pattern, confirming the formation of an ordered framework.[12]

  • Thermogravimetric Analysis (TGA): Will reveal the thermal stability of the MOF and the temperature at which the framework decomposes.

Conclusion

This compound is a powerful and versatile molecule in the material scientist's toolkit. Its primary, well-established role is in the synthesis of high-performance polymers, where its unique structure provides an optimal balance of thermal stability and processability. Furthermore, its inherent chemical functionalities suggest significant untapped potential in the development of advanced functional materials, including next-generation corrosion inhibitors and bespoke metal-organic frameworks. The protocols and insights provided in this guide serve as a foundation for researchers to explore and innovate with this valuable chemical building block.

References

  • J&K Scientific. (n.d.). This compound hydrate | 2298-36-4.
  • ResearchGate. (n.d.). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile.
  • ResearchGate. (n.d.). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
  • Bohrium. (2022). Efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies.
  • National Institutes of Health. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of polymers.
  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • NASA Technical Reports Server. (n.d.). OF HEAT-RESISTANT POLYMERS BY.
  • ACS Publications. (1998). New Poly(amide-imide) Syntheses XXII. Synthesis and Properties of Poly(amide-imide)s Based on 1,4-Bis(4-trimellitimidophenoxy)-2-t-butylbenzene and Aromatic Diamines.
  • PubChem. (n.d.). This compound.
  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • LookChem. (n.d.). Cas 2298-36-4, this compound HYDRATE.
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • MDPI. (2023). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors.
  • Cambridge University Press. (2022). On a novel approach to the thermogravimetric analysis of polymers: Polystyrene.
  • Google Patents. (1990). Corrosion inhibitor compositions.
  • PubMed. (2018). Metal-Organic Frameworks for Cultural Heritage Preservation: The Case of Acetic Acid Removal.
  • National Institutes of Health. (2021). Physiochemical characterization of metal organic framework materials: A mini review.
  • PubMed. (2022). Recent Advances in Metal-Organic Frameworks for Applications in Magnetic Resonance Imaging.
  • Google Patents. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • ResearchGate. (n.d.). Metal Organic Frameworks Built from a Linear Rigid Dicarboxylate and Different Co-linkers: Trap of the Keto Form of Ethylacetoacetate, Luminescence and Ferroelectric Studies.
  • Environmental Engineering Research. (2024). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing.

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-(4-Aminophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(4-Aminophenoxy)acetic Acid Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and metabolic modulatory effects.[1] The unique combination of an aromatic amine, an ether linkage, and a carboxylic acid moiety provides a rich platform for chemical modifications to fine-tune pharmacological properties.

Recent research has highlighted the potential of these derivatives as cytotoxic agents against various cancer cell lines and as modulators of key inflammatory pathways.[2][3][4] Furthermore, structural similarities to known ligands suggest that some derivatives may exert their effects through interactions with nuclear receptors such as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a critical regulator of inflammation and metabolism.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for the evaluation of this compound derivatives. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind each experimental step.

Part 1: Foundational Assays for Initial Screening

The initial assessment of novel this compound derivatives typically involves evaluating their impact on cell viability and proliferation. This allows for the determination of cytotoxic or cytostatic effects and is crucial for establishing appropriate concentration ranges for subsequent mechanistic studies.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process that is quantifiable by spectrophotometry.[6]

  • Cell Line Selection: The choice of cell line is paramount and should be guided by the therapeutic hypothesis. For anticancer screening, a panel of cell lines representing different tumor types is recommended to identify broad-spectrum activity or lineage-specific effects.[7][8][9] For instance, the NCI-60 panel or a selection of commonly used lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and DU-145 (prostate carcinoma) can provide a comprehensive initial screen.[10][11][12]

  • Compound Preparation and Concentration Range: this compound derivatives are often soluble in dimethyl sulfoxide (DMSO).[13] It is critical to maintain a final DMSO concentration in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.[14][15][16] A preliminary broad-range concentration screening (e.g., 0.1 to 100 µM) is advisable to determine the half-maximal inhibitory concentration (IC50).[2]

  • Incubation Time: A 48 to 72-hour incubation period is generally sufficient to observe significant effects on cell proliferation.[2]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Seeding (96-well plate) treatment Add Compounds to Cells prep_cells->treatment prep_compounds Compound Dilution Series prep_compounds->treatment incubation Incubate for 48-72h (37°C, 5% CO2) treatment->incubation add_mtt Add MTT Reagent (Incubate 4h) incubation->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC50 value.

Parameter Recommendation Rationale
Cell Lines MCF-7, HepG2, DU-145Represent common cancer types for broad screening.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in logarithmic growth phase during treatment.
Compound Solvent DMSOGood solubility for many organic compounds.
Final DMSO Conc. ≤ 0.5%Minimizes solvent-induced cytotoxicity.[14][15]
Compound Conc. Range 0.1 - 100 µM (initial screen)To determine the effective dose range and IC50.
Incubation Time 48 - 72 hoursAllows for sufficient time to observe effects on proliferation.
Positive Control Doxorubicin (e.g., 1 µM)A known cytotoxic agent to validate assay performance.
Negative Control Vehicle (DMSO)To account for any effects of the solvent on cell viability.

Part 2: Mechanistic Assays - Elucidating the Mode of Action

Once the cytotoxic potential of a this compound derivative has been established, the next logical step is to investigate the underlying mechanism of cell death or growth inhibition.

Apoptosis Detection by Annexin V Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Co-staining with a viability dye such as Propidium Iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Flow Cytometry prep_cells Cell Seeding (6-well plate) prep_compounds Compound Treatment (e.g., IC50 concentration) prep_cells->prep_compounds harvest_cells Harvest & Wash Cells prep_compounds->harvest_cells stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_data Analyze Dot Plots (Quadrants for viable, apoptotic, necrotic) acquire_data->analyze_data PPARg_Pathway ligand This compound derivative (Ligand) pparg PPARγ ligand->pparg heterodimer PPARγ-RXR Heterodimer pparg->heterodimer rxr RXR rxr->heterodimer ppre PPRE (PPAR Response Element) heterodimer->ppre Binds to luciferase Luciferase Gene Transcription ppre->luciferase Activates luminescence Luminescence Signal luciferase->luminescence

Caption: Simplified signaling pathway of PPARγ activation leading to luciferase expression.

  • Cell Seeding and Transfection (if not using a stable cell line):

    • Seed HEK293 cells in a 96-well white, clear-bottom plate.

    • Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.

    • Alternatively, use a commercially available stable cell line expressing both constructs. [6][17][18]

  • Compound Treatment:

    • After 24 hours of transfection (or upon reaching appropriate confluency for stable cell lines), treat the cells with various concentrations of the this compound derivative.

    • Include a vehicle control (DMSO) and a positive control (e.g., rosiglitazone). [19]

  • Luciferase Assay:

    • Incubate the cells for 16-24 hours.

    • Lyse the cells and measure the luciferase activity using a luciferase assay kit according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

    • Express the results as fold activation relative to the vehicle control.

Parameter Recommendation Rationale
Cell Line HEK293 (transiently transfected) or a stable PPARγ reporter cell lineHEK293 cells are easily transfectable; stable lines offer convenience and consistency. [18]
Vectors PPARγ expression vector and PPRE-luciferase reporter vectorEssential components for a specific PPARγ activation readout.
Compound Conc. 0.01 - 10 µMTypical range for screening nuclear receptor agonists.
Incubation Time 16 - 24 hoursSufficient time for ligand-induced gene transcription and protein expression. [6]
Positive Control RosiglitazoneA potent and specific PPARγ agonist. [19]
Negative Control Vehicle (DMSO)To establish the baseline luciferase activity.
Readout LuminescenceA highly sensitive measure of reporter gene expression.

References

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  • PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line PPAR 82838 - BPS Bioscience.
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  • Human PPARγ Reporter Assay Kit - Indigo Biosciences.
  • Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts - ThaiScience.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Journal of Emerging Technologies and Innovative Research.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - ResearchGate.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - JYX: JYU.
  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell - Jurnal Kedokteran Brawijaya.
  • New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells - PubMed.
  • efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies - Ask this paper | Bohrium.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed.
  • Selection of optimal cell lines for high-content phenotypic screening - bioRxiv.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing.
  • Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PubMed Central.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - Bentham Science Publisher.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI.
  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing.
  • Phenotypic Screening To Discover Novel Chemical Series as Efficient Antihemorrhagic Agents - PMC - NIH.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-aminophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. This compound is a valuable intermediate in the development of pharmaceuticals, particularly for anti-inflammatory drugs and therapies targeting neurological disorders.[1][2] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to ensure successful and reproducible outcomes in your laboratory.

Core Synthesis Pathways: An Overview

The synthesis of this compound is most commonly approached via two strategic routes, each with distinct advantages and challenges. Understanding the causality behind these pathways is critical for troubleshooting and optimization.

  • Direct Williamson Ether Synthesis: This is the most direct route, involving the reaction of 4-aminophenol with a haloacetic acid (e.g., chloroacetic acid) or its ester. The reaction proceeds by forming the phenoxide ion in situ with a base, which then acts as a nucleophile to displace the halide.[3][4] While straightforward, this method's primary challenge is chemoselectivity. The amino group (-NH₂) is also nucleophilic and can compete with the hydroxyl group (-OH), leading to N-alkylation and other side products.[5]

  • Two-Step Synthesis via Nitro Intermediate: This more robust method circumvents the issue of N-alkylation. It begins with the alkylation of 4-nitrophenol with an ethyl haloacetate. The nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic proton and deactivates the aromatic ring for other reactions, leading to a cleaner O-alkylation. The nitro group is then selectively reduced in a second step to yield the desired amino group.[6][7][8] This pathway typically results in higher overall yields and a purer final product.[9][10]

Experimental Workflow: Direct Williamson Ether Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_products Potential Products SM1 4-Aminophenol Intermediate 4-Aminophenoxide (in situ) SM1->Intermediate Deprotonation SM2 ClCH₂COOH (Chloroacetic Acid) Reaction SN2 Nucleophilic Substitution SM2->Reaction Electrophile Base Base (e.g., KOH, K₂CO₃) Base->Intermediate Intermediate->Reaction Nucleophile Product Desired Product This compound (O-Alkylation) Reaction->Product Major Pathway SideProduct Side Product 2-((4-hydroxyphenyl)amino)acetic acid (N-Alkylation) Reaction->SideProduct Competing Pathway

Sources

purification of crude 2-(4-aminophenoxy)acetic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purification of Crude 2-(4-Aminophenoxy)acetic Acid by Recrystallization

Introduction: The Pursuit of Purity

This compound is a vital building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals.[1] The efficacy and safety of any final drug product are directly dependent on the purity of its starting materials. Crude synthetic products are rarely pure; they contain residual starting materials, by-products, and other contaminants. Recrystallization stands as a powerful, fundamental, and cost-effective technique for purifying solid organic compounds.[2][3]

This guide provides a comprehensive, experience-driven framework for the successful recrystallization of this compound. It moves beyond a simple list of steps to explain the underlying principles, enabling you to troubleshoot and adapt the protocol effectively. The core principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5] An ideal solvent will dissolve the compound completely at an elevated temperature but will have poor solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor) or are removed via hot filtration.[2][5]

Part 1: Foundational Principles & Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent.[4] The "perfect" solvent is one that exhibits a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.

Key Characteristics of an Ideal Recrystallization Solvent:
  • High Temperature Coefficient: The solvent must dissolve the crude this compound when hot (near its boiling point) but not at room temperature.[2][5]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][5]

  • Chemical Inertness: The solvent must not react with this compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

Solvent Selection for this compound

This compound is an amphoteric molecule, possessing a basic amine (-NH₂) group and an acidic carboxylic acid (-COOH) group, as well as a moderately non-polar aromatic ring.[7][8] This structure allows for hydrogen bonding, making it soluble in polar solvents like water.[7] Its solubility is also pH-dependent.[7]

SolventPolarityRationale for Use/Rejection
Water Highly PolarRecommended. The compound is known to be soluble in water, likely exhibiting a significant increase in solubility with heat due to its polar functional groups.[7][9]
Ethanol PolarGood Candidate. May dissolve the compound too well at room temperature, potentially leading to lower recovery. Often used in a mixed-solvent system with water.
Acetone Polar AproticMay be a suitable solvent. Requires experimental testing.
Ethyl Acetate Medium PolarityLess likely to be effective due to the high polarity of the solute.
Hexane/Toluene Non-PolarNot Recommended. The compound's polar nature makes it unlikely to dissolve in non-polar solvents.[7]

Based on its molecular structure, water is the most logical and environmentally friendly starting point for recrystallizing this compound.

Part 2: Experimental Protocol & Workflow

This protocol outlines the step-by-step methodology for the purification of crude this compound using water as the solvent.

Safety First:
  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Perform all operations in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[10]

Step-by-Step Recrystallization Procedure:
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Using an Erlenmeyer flask minimizes solvent evaporation and prevents contamination.

    • Add a magnetic stir bar or a boiling chip to ensure smooth boiling.

    • Add a minimum amount of deionized water (e.g., start with 50 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a near-boil.

    • Continue adding small portions of hot deionized water incrementally until all the solid has just dissolved.[5] Crucial Point: Avoid adding an excess of solvent, as this will reduce the final yield.[11]

  • Hot Gravity Filtration (If Necessary):

    • If you observe any insoluble impurities (e.g., dust, sand, or insoluble by-products) in the hot solution, you must perform a hot gravity filtration.

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask on the hotplate to prevent premature crystallization.

    • Place a piece of fluted filter paper in the hot funnel.

    • Quickly pour the hot, saturated solution through the fluted filter paper into the clean, hot receiving flask.

  • Crystallization (Cooling):

    • Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[4][11]

    • Once the flask has reached room temperature, you can place it in an ice-water bath for 20-30 minutes to maximize crystal formation and yield.

  • Crystal Collection (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

    • Turn on the vacuum source and pour the crystallized mixture into the Büchner funnel.

    • Wash the crystals with a small amount (2-3 portions) of ice-cold deionized water to rinse away any adhering mother liquor containing soluble impurities. Use minimal cold solvent to avoid redissolving the product.

    • Continue to draw air through the crystals for several minutes to help dry them.

  • Drying:

    • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or in a drying oven at a moderate temperature (e.g., 60-70 °C), ensuring the temperature is well below the compound's melting point (~132 °C).[8]

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broadened.[12]

    • Calculate the percent recovery.

Visual Workflow of Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Dissolve Solid B->C D Hot Gravity Filtration (If Insoluble Impurities Exist) C->D Solution Clear? E Slowly Cool Solution to Room Temperature C->E Yes D->E No F Cool in Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Purified Crystals H->I J Assess Purity (Melting Point, Yield) I->J G Y Solubility (g/100mL) Y->Origin X Temperature (°C) Origin->X A Ideal Solvent for Product B Poor Solvent for Product C Soluble Impurity D Insoluble Impurity p1_start->p1_end   p2_start->p2_end   p3_start->p3_end   p4_start->p4_end  

Caption: Ideal vs. poor solvent solubility curves for a target product and its impurities.

References

  • University of California, Davis. (n.d.).
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wired Chemist. (n.d.). Recrystallization.
  • Solubility of Things. (n.d.). 4-Aminophenylacetic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Capot Chemical. (2025, December 16). MSDS of Acetic acid, 2-(4-aminophenoxy)-, ethyl ester.
  • LookChem. (n.d.). Cas 2298-36-4, this compound HYDRATE.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2024, April 29). Recrystallization pointers. r/chemistry.
  • The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (2025, October 14). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate....
  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate....
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

Technical Support Center: Synthesis of 2-(4-Aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis is typically approached via a two-step sequence starting from 4-nitrophenol. This common pathway involves:

  • Williamson Ether Synthesis: Alkylation of 4-nitrophenol with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) to form ethyl 2-(4-nitrophenoxy)acetate.[3][4][5]

  • Nitro Group Reduction: Selective reduction of the nitro group on the aromatic ring to yield the target primary amine, which is then often followed by hydrolysis of the ester to the carboxylic acid.

This guide will focus on troubleshooting issues that arise during this prevalent synthetic route.

Visualizing the Main Synthetic Pathway

Below is a diagram illustrating the primary synthetic route from 4-nitrophenol.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Reduction & Hydrolysis 4-Nitrophenol 4-Nitrophenol Intermediate Ethyl 2-(4-nitrophenoxy)acetate 4-Nitrophenol->Intermediate O-Alkylation Ethyl_Haloacetate Ethyl Bromoacetate or Chloroacetate Ethyl_Haloacetate->Intermediate Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Intermediate Reducing_Agent Reducing Agent (e.g., Fe/NH4Cl) Final_Product This compound Intermediate->Final_Product Reduction Hydrolysis Hydrolysis (Acid or Base) Intermediate->Hydrolysis Reducing_Agent->Final_Product Hydrolysis->Final_Product Followed by acidification

Caption: Primary synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Part 1: Williamson Ether Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

Question 1: My Williamson ether synthesis reaction shows low conversion of 4-nitrophenol. What are the likely causes and how can I improve the yield?

Answer: Low conversion in this SN2 reaction is a common issue and can often be traced back to several key factors.[6]

  • Insufficient Deprotonation of 4-Nitrophenol: The reaction requires the formation of the phenoxide ion, which is the active nucleophile.[6]

    • Causality: 4-Nitrophenol has a pKa of approximately 7.15. While more acidic than phenol, it still requires a sufficiently strong base to ensure complete deprotonation.

    • Troubleshooting:

      • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is commonly used and generally effective. However, if you suspect incomplete deprotonation, consider a stronger base like sodium hydride (NaH). Use with caution in a suitable aprotic solvent.

      • Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (1.1-1.5 equivalents).

      • Water Content: The presence of water can consume the base and hinder phenoxide formation. Ensure all reagents and solvents are anhydrous.

  • Reaction Conditions:

    • Causality: The SN2 reaction rate is dependent on temperature and solvent.[7]

    • Troubleshooting:

      • Temperature: Refluxing in a solvent like acetone or DMF is typical.[7][8] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential side reactions.

      • Solvent Choice: Polar aprotic solvents such as DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.[7]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 4 to 8 hours.[9]

  • Reagent Quality:

    • Causality: The alkylating agent, ethyl bromoacetate or chloroacetate, can degrade over time.

    • Troubleshooting: Use freshly opened or purified reagents.

Question 2: I am observing significant amounts of byproducts in my Williamson ether synthesis. How can I identify and minimize them?

Answer: The primary side reaction of concern is the elimination (E2) reaction of the alkyl halide, which competes with the desired SN2 substitution.[6][7][10]

  • Alkene Formation (E2 Elimination):

    • Causality: The phenoxide, in addition to being a nucleophile, is also a base. It can abstract a proton from the ethyl haloacetate, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under forcing conditions.[7][10][11]

    • Troubleshooting:

      • Temperature Control: Higher temperatures favor elimination over substitution.[7] Avoid excessive heating; maintain a gentle reflux.

      • Choice of Alkyl Halide: While you are likely using a primary halide, ensure it is not sterically hindered.

  • C-Alkylation:

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[6][7]

    • Troubleshooting:

      • Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[7]

Table 1: Key Parameters for Williamson Ether Synthesis

ParameterRecommended ConditionRationale
Starting Material 4-NitrophenolElectron-withdrawing nitro group increases acidity.
Alkylating Agent Ethyl bromoacetate or chloroacetatePrimary halide favors SN2 over E2.
Base Anhydrous K₂CO₃ or NaHEnsures complete deprotonation of the phenol.
Solvent Acetone, DMF, or DMSOPolar aprotic solvents enhance SN2 rate.
Temperature 50-100 °C (Reflux)Provides sufficient energy for reaction.
Reaction Time 4-8 hours (Monitor by TLC)Ensures reaction goes to completion.
Part 2: Reduction of the Nitro Group

Question 3: My nitro group reduction is incomplete or I am seeing byproducts. What are the best practices for this step?

Answer: The selective reduction of an aromatic nitro group in the presence of an ester is a delicate process. The choice of reducing agent and reaction conditions are critical to avoid unwanted side reactions like ester hydrolysis or reduction.

  • Incomplete Reduction:

    • Causality: Insufficient reducing agent or deactivation of the catalyst.

    • Troubleshooting:

      • Choice of Reducing Agent: A common and effective method is the use of iron powder in the presence of an acidic catalyst like ammonium chloride (NH₄Cl) in a protic solvent mixture (e.g., ethanol/water).[3][5][12] This method is generally chemoselective for the nitro group. Other options include tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd/C).[13][14]

      • Stoichiometry: Ensure a sufficient excess of the reducing metal (e.g., 3-5 equivalents of Fe).

      • Activation: The surface of the metal powder can oxidize. Pre-treating with dilute acid can sometimes improve reactivity.

  • Ester Hydrolysis:

    • Causality: If the reaction conditions are too acidic or basic, or if the temperature is too high for an extended period, the ethyl ester can hydrolyze to the carboxylic acid.

    • Troubleshooting:

      • pH Control: The Fe/NH₄Cl system provides mildly acidic conditions that are generally well-tolerated by the ester.

      • Temperature: Conduct the reduction at a moderate temperature (e.g., reflux in ethanol).

      • Work-up: Process the reaction mixture promptly after completion to avoid prolonged exposure to conditions that could promote hydrolysis.

Question 4: I am performing a catalytic hydrogenation (H₂/Pd/C) for the nitro reduction. What specific issues should I be aware of?

Answer: While catalytic hydrogenation is a very clean and efficient method, it has its own set of potential pitfalls.

  • Catalyst Poisoning:

    • Causality: Trace impurities in the starting material or solvent (e.g., sulfur compounds) can poison the palladium catalyst, leading to incomplete reaction.

    • Troubleshooting:

      • Purification: Ensure your intermediate, ethyl 2-(4-nitrophenoxy)acetate, is pure before hydrogenation.

      • Solvent Purity: Use high-purity solvents.

  • Over-reduction:

    • Causality: While less common for the ester group under typical conditions for nitro reduction, aggressive conditions (high pressure, high temperature, prolonged reaction time) could potentially affect the ester.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake. Stop the reaction once the starting material is consumed.

Table 2: Comparison of Common Nitro Reduction Methods

MethodAdvantagesDisadvantages
Fe/NH₄Cl Inexpensive, chemoselective, robust.[3][12]Requires filtration of iron salts, potentially messy work-up.
SnCl₂ Mild, good for sensitive substrates.[13]Stoichiometric tin waste.
H₂/Pd/C Clean reaction, high yields.[13][14]Catalyst can be expensive, sensitive to poisoning, requires specialized equipment for handling hydrogen gas.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
  • To a round-bottom flask equipped with a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Stir the mixture and add ethyl bromoacetate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of this compound via Fe/NH₄Cl Reduction
  • In a round-bottom flask, dissolve the crude ethyl 2-(4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (1.0 eq) and iron powder (3-5 eq).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • To the filtrate, add a solution of sodium hydroxide (2.0 eq) in water and continue to reflux for 1-2 hours to hydrolyze the ester.

  • Cool the reaction mixture and acidify with dilute HCl until the pH is acidic, which will precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Troubleshooting Logic Flow

G Start Problem Encountered Step1_Issue Issue in Williamson Ether Synthesis? Start->Step1_Issue Yes Step2_Issue Issue in Nitro Reduction? Start->Step2_Issue No Low_Conversion_S1 Low Conversion Step1_Issue->Low_Conversion_S1 Yes Byproducts_S1 Byproducts Present Step1_Issue->Byproducts_S1 No Incomplete_Reduction Incomplete Reduction Step2_Issue->Incomplete_Reduction Yes Ester_Hydrolysis Ester Hydrolysis Step2_Issue->Ester_Hydrolysis No Check_Base Check Base: - Strength (K2CO3, NaH) - Stoichiometry (1.1-1.5 eq) - Anhydrous conditions Low_Conversion_S1->Check_Base Elimination_Product Alkene byproduct (E2)? - Lower Temperature Byproducts_S1->Elimination_Product Check_Conditions_S1 Check Reaction Conditions: - Temperature (Reflux) - Solvent (Acetone, DMF) - Time (Monitor by TLC) Check_Base->Check_Conditions_S1 Check_Reagents_S1 Check Reagent Quality: - Fresh Ethyl Haloacetate Check_Conditions_S1->Check_Reagents_S1 C_Alkylation_Product C-Alkylation byproduct? - Use Polar Aprotic Solvent (DMF) Elimination_Product->C_Alkylation_Product Check_Reducer Check Reducing Agent: - Choice (Fe/NH4Cl, SnCl2) - Stoichiometry (Excess Fe) - Activation Incomplete_Reduction->Check_Reducer Check_Conditions_S2 Check Reaction Conditions: - Temperature - pH Ester_Hydrolysis->Check_Conditions_S2 Check_Reducer->Check_Conditions_S2

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link][3][5][12][15]
  • Wikipedia. (2023). Williamson ether synthesis.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). [Image].
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. HETEROCYCLES, 105(1), 1.
  • Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines.
  • Bohrium. (2022). efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Chem-Impex. (n.d.). This compound hydrate.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • PubChem. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound hydrate.

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stability of 2-(4-aminophenoxy)acetic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-aminophenoxy)acetic acid. It addresses common questions and troubleshooting scenarios related to the chemical stability of this compound under acidic and basic conditions, ensuring the integrity of your experimental outcomes.

Section 1: Foundational Chemical Profile

A thorough understanding of the molecular structure of this compound is fundamental to predicting its behavior. The molecule possesses three key functional groups that dictate its reactivity and potential degradation pathways.

cluster_0 This compound cluster_1 Key Functional Groups mol mol amine Aromatic Amine (p-Aniline moiety) ether Aryl Ether Linkage acid Carboxylic Acid

Caption: Key reactive functional groups in this compound.

  • Aromatic Amine: The primary amine on the phenyl ring is basic and readily protonated under acidic conditions to form an anilinium salt. This group is also susceptible to oxidation, which can lead to the formation of colored impurities (e.g., quinone-like structures), especially upon exposure to air and light.

  • Aryl Ether Linkage: Aryl ethers are generally robust and resistant to cleavage. However, under forcing acidic conditions (high temperature and strong acid), this bond can undergo acid-catalyzed hydrolysis.

  • Carboxylic Acid: This group is acidic and will be deprotonated under basic conditions to form a carboxylate salt, which typically increases water solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stressed conditions?

Based on its structure, the two most probable degradation pathways under hydrolytic stress are ether cleavage and decomposition of the resulting products.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., >1 M HCl) and elevated temperatures, the ether linkage is the most likely point of cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water on the adjacent carbon atom of the acetic acid moiety.

  • Base-Mediated Stability: The molecule is expected to be more stable under basic conditions. The carboxylic acid will be deprotonated to the carboxylate, and the aromatic amine is less susceptible to degradation. However, extremely harsh basic conditions combined with high temperatures could potentially promote ether cleavage, although this is less common than acid-catalyzed hydrolysis.

G cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (OH⁻) parent This compound prod_acid_1 4-Aminophenol parent->prod_acid_1 Ether Hydrolysis prod_acid_2 Glycolic Acid parent->prod_acid_2 Ether Hydrolysis prod_base Generally Stable (Forms Carboxylate Salt) parent->prod_base Deprotonation

Caption: Potential degradation pathways under acidic and basic stress.

Q2: What are the expected degradation products I should be looking for?

The primary degradation products resulting from acid-catalyzed hydrolysis are 4-aminophenol and glycolic acid . It is crucial to have analytical standards for these compounds to confirm their identity in a degradation study.

Q3: How should I design a forced degradation study for this compound to assess its stability?

A forced degradation study, as outlined by ICH guidelines, is essential to understand the intrinsic stability of a molecule.[1] The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating.[2][3]

Stress ConditionRecommended ParametersPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at 60-80°CTo investigate susceptibility to acid-catalyzed ether cleavage.[3]
Base Hydrolysis 0.1 M - 1 M NaOH at 60-80°CTo assess stability in alkaline environments.[3]
Oxidative 3-30% H₂O₂ at Room TempTo challenge the aromatic amine group's susceptibility to oxidation.[2]
Thermal 80°C (or higher) as a solidTo evaluate the solid-state thermal stability.
Photolytic ICH Q1B conditions (UV/Vis light)To determine light sensitivity.[1]

Q4: What analytical techniques are best for monitoring the stability of this compound and its degradants?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

  • Technique: Reversed-phase HPLC with UV detection.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (acetonitrile or methanol) is recommended. The acidic mobile phase ensures the carboxylic acid and amine groups are in a consistent protonation state for good peak shape.

  • Detection: this compound and the primary degradant, 4-aminophenol, are both UV-active. A photodiode array (PDA) detector is highly recommended to assess peak purity and help identify degradation products.

  • Validation: The method must be validated to demonstrate it can separate the parent compound from all potential degradation products and formulation excipients.[4]

Section 3: Troubleshooting Guide

Scenario 1: I'm seeing a significant new peak in my HPLC after performing a reaction in acidic media and a hot workup. What could it be?

  • Probable Cause: You are likely observing acid-catalyzed hydrolysis of the ether linkage. The elevated temperature during your workup has accelerated this degradation.

  • Troubleshooting Steps:

    • Identify the Peak: Obtain an analytical standard of 4-aminophenol. Spike a small amount into your sample and re-run the HPLC. If your unknown peak increases in size, you have confirmed its identity.

    • Modify Your Protocol: Perform your acidic workup at a lower temperature (e.g., 0-5°C) to minimize hydrolysis.

    • Neutralize Promptly: After the acid-dependent step is complete, neutralize the reaction mixture as quickly as possible before proceeding with extraction or concentration steps.

Scenario 2: The color of my solid this compound has turned from off-white to brown/purple during storage.

  • Probable Cause: This is a classic sign of oxidation of the aromatic amine functional group. Anilines are notoriously sensitive to air and light, forming highly colored polymeric impurities.

  • Troubleshooting Steps:

    • Confirm Purity: Re-analyze the material by HPLC to quantify the amount of parent compound remaining and observe the impurity profile.

    • Improve Storage Conditions: Store the material in an amber vial to protect it from light. For long-term storage, blanket the container with an inert gas (nitrogen or argon) and store it in a freezer (-20°C).

    • Purification: If the material is significantly degraded, it may require re-purification, for example, by recrystallization.

Section 4: Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies. The exact duration and temperature should be adjusted to achieve the target degradation of 5-20%.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:Water) acid Add HCl to 0.1 M start->acid base Add NaOH to 0.1 M start->base control Add Water (Control) start->control heat Incubate at 60°C acid->heat base->heat control->heat sample Withdraw Aliquots (e.g., t=0, 2, 4, 8, 24h) heat->sample quench Quench/Neutralize (e.g., with equal molar base/acid) sample->quench analyze Analyze by Stability- Indicating HPLC Method quench->analyze

Caption: General workflow for a hydrolytic forced degradation study.

Protocol 4.1: Acidic Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Control Sample: In a parallel vial, mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place both vials in a controlled temperature oven or water bath at 60°C.

  • Time Points: Withdraw aliquots (e.g., 50 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the acidic aliquot by diluting it into a predetermined volume of a basic solution (e.g., 950 µL of mobile phase containing a buffer) to stop the degradation reaction.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.

Protocol 4.2: Basic Hydrolysis Study
  • Preparation: Use the same 1 mg/mL stock solution as in the acid study.

  • Stress Sample: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Control Sample: Prepare a control sample with water as described in Protocol 4.1.

  • Incubation: Incubate both vials at 60°C.

  • Time Points: Withdraw aliquots at the same specified time points.

  • Quenching: Immediately neutralize the basic aliquot by diluting it into a predetermined volume of an acidic solution (e.g., 950 µL of mobile phase containing 0.1% formic acid).

  • Analysis: Analyze the quenched samples by HPLC.

References

  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
  • PubChem. 4-Aminophenylacetic acid.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1569-1593.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... Crystals, 12(2), 227.
  • Matrix Fine Chemicals. 2-(4-AMINOPHENYL)ACETIC ACID.
  • PubChem. This compound.
  • Wang, L., et al. (2018). Mechanism for acetic acid-catalyzed ester aminolysis. Structural Chemistry, 29(4), 1149-1156.
  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...
  • Acta Physico-Chimica Sinica. (2013). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
  • European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation...of 2-(4-fluorophenoxy) acetic acid. 12(3), 304-313.

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Technical Support Center: Scale-Up Synthesis of 2-(4-aminophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-aminophenoxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals navigating the challenges of scaling this important intermediate from the bench to production. As a versatile building block in the pharmaceutical industry, robust and scalable synthesis is critical.[1][2][3] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common issues encountered during process development and scale-up.

Synthesis Pathway Overview

The industrial production of this compound is typically approached via two primary routes, each with distinct advantages and challenges. The most common method is a variation of the Williamson ether synthesis.[4][5]

  • The Direct Route: This involves the direct alkylation of 4-aminophenol with an acetic acid synthon, such as chloroacetic acid, in the presence of a strong base. While atom-economical, this route can be complicated by competing side reactions at the nucleophilic amino group.

  • The Two-Step Protective Route: This strategy involves alkylating the more acidic phenolic hydroxyl group of 4-nitrophenol, followed by the reduction of the nitro group to the desired amine.[6][7][8][9] This approach often provides higher purity and more reliable outcomes during scale-up by preventing N-alkylation side products.

The choice of route is a critical process decision, influenced by factors such as raw material cost, impurity profile requirements, and equipment capabilities.

Synthetic_Pathways cluster_0 Direct Route cluster_1 Two-Step Protective Route A 4-Aminophenol C This compound A->C Base (NaOH/KOH) Williamson Ether Synthesis B Chloroacetic Acid B->C Base (NaOH/KOH) Williamson Ether Synthesis D Side Products (N-alkylation, Di-alkylation) C->D Competing Reaction E 4-Nitrophenol G Ethyl 2-(4-nitrophenoxy)acetate E->G Base (K2CO3) Step 1: Alkylation F Ethyl Bromoacetate F->G Base (K2CO3) Step 1: Alkylation H Ethyl 2-(4-aminophenoxy)acetate G->H Reduction (Fe/NH4Cl) Step 2: Nitro Reduction I This compound H->I Hydrolysis (NaOH/HCl) (if required)

Caption: Comparison of Direct vs. Two-Step Synthetic Routes.

FAQs & Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Category 1: Reaction Initiation & Execution

Question 1: We are attempting the direct synthesis from 4-aminophenol and chloroacetic acid, but our yields are consistently low (<50%). What are the primary factors to investigate?

Answer: Low yields in this Williamson ether synthesis are common on scale-up and typically trace back to four key areas:

  • Incomplete Deprotonation of Phenol: The reaction proceeds via the phenoxide ion, which is the active nucleophile.[4] 4-aminophenol has a pKa of ~10.3. You must use a sufficiently strong base to ensure complete deprotonation. While stoichiometric NaOH or KOH is common, incomplete reaction or poor mixing can leave starting material unreacted. On a large scale, ensure efficient stirring to break up any clumps of base or starting material.

  • Suboptimal Temperature: The SN2 reaction has a specific activation energy.[4] Operating at too low a temperature will result in a sluggish, incomplete reaction. Conversely, excessive heat can promote side reactions. A typical temperature range for this reaction is 90-100°C.[10]

  • Competing N-Alkylation: The amine group on 4-aminophenol is also nucleophilic and can react with chloroacetic acid. This leads to the formation of N-alkylated and N,O-dialkylated impurities, consuming your starting materials and reducing the yield of the desired product. This is the primary reason the two-step protective route is often preferred.

  • Reagent Quality: Ensure your 4-aminophenol is free from excessive oxidation (often indicated by a dark color) and that the chloroacetic acid is of high purity. Water content in solvents can also affect the reactivity of the base.

Question 2: Why is the two-step synthesis starting from 4-nitrophenol often recommended for scale-up despite the extra step?

Answer: The two-step route offers superior control over the impurity profile, which is a paramount concern in pharmaceutical manufacturing.[6][8][9]

  • Elimination of N-Alkylation: The nitro group is not nucleophilic, meaning the alkylation with ethyl bromoacetate or chloroacetic acid occurs exclusively at the phenolic oxygen.[7] This prevents the formation of hard-to-remove N-alkylated impurities.

  • Robust and High-Yielding Reduction: The reduction of an aromatic nitro group is a well-understood and typically high-yielding transformation. Methods using iron powder with an ammonium chloride catalyst are inexpensive, effective, and safer on a large scale than catalytic hydrogenation with flammable H₂ gas.[6][9]

  • Easier Purification: The intermediate, ethyl 2-(4-nitrophenoxy)acetate, is a neutral compound that is often crystalline and can be easily purified by recrystallization before the reduction step. This "purification-by-intermediary" strategy ensures that the final reduction step begins with high-purity material, simplifying the final product isolation.

Category 2: Side Reactions & Impurity Formation

Question 3: During the alkylation step (Williamson synthesis), we've identified an impurity with the same mass as the product but different retention time. What could it be?

Answer: When using an aryloxide nucleophile, there is a possibility of competing C-alkylation on the aromatic ring, as the phenoxide ion is an ambident nucleophile.[4] While O-alkylation is generally favored, reaction conditions can influence the outcome. High temperatures and certain solvents can increase the amount of C-alkylation. To confirm, isolate the impurity and characterize it using 2D NMR spectroscopy. To minimize this, ensure the phenoxide is fully formed before adding the alkylating agent and maintain strict temperature control.

Another possibility, especially with chloroacetic acid, is the formation of a dimer where a second molecule of the phenoxide displaces the chloride from the newly formed ether-acid product. This is less common but can occur if the product is not sufficiently deprotonated under the reaction conditions.

Question 4: After the nitro reduction step, our product is dark and difficult to decolorize. What causes this, and how can we prevent it?

Answer: The formation of colored impurities during nitro group reductions, particularly with metals like iron, often points to the formation of azo or azoxy-coupled byproducts. These arise from side reactions of intermediate species like nitroso and hydroxylamine compounds.

  • Root Cause: This is typically caused by poor temperature control (runaway exotherm) or incorrect pH during the reaction and workup.

  • Prevention:

    • Controlled Addition: Add the reducing agent (e.g., iron powder) portion-wise to the heated reaction mixture to manage the exotherm.

    • Efficient Stirring: Ensure the metal reductant remains well-suspended to provide a consistent reaction rate.

    • pH Control: Maintain the reaction in a slightly acidic to neutral medium as recommended by protocols using Fe/NH₄Cl.[6]

  • Remediation: A charcoal treatment or a final recrystallization with a suitable solvent system can often remove these colored impurities.

Category 3: Work-up & Product Isolation

Question 5: Our product is amphoteric. What is the best strategy for an extractive work-up to isolate it from neutral or basic impurities?

Answer: The amphoteric nature of this compound (containing a basic amine and an acidic carboxylic acid) is a powerful tool for purification.

Purification_Workflow Start Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc) Wash1 Wash with aq. NaHCO3 (pH ~8.5) Start->Wash1 Aq1 Aqueous Layer 1: Contains Product as Sodium Salt + Acidic Impurities Wash1->Aq1 Product Extracts Org1 Organic Layer 1: Contains Neutral & Basic Impurities (Discard) Wash1->Org1 Impurities Remain Wash2 Wash Aqueous Layer 1 with Organic Solvent Aq1->Wash2 Acidify Acidify Aqueous Layer 1 to pH ~3.5 with HCl Org2 Organic Layer 2: Contains Neutralized Acidic Impurities (Discard) Acidify->Org2 Impurities Remain AdjustpH Adjust Aqueous Layer 1 to Isoelectric Point (pH ~4-5) Precipitate Product Acidify->AdjustpH Product Stays Dissolved Wash2->Acidify Filter Filter and Wash Solid AdjustpH->Filter Final Pure this compound Filter->Final

Sources

Technical Support Center: Synthesis of 2-(4-aminophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1][2] Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of its synthesis and minimize the formation of critical side products.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding synthetic route for this compound?

The most robust and widely adopted method is a two-step approach that begins with p-nitrophenol rather than p-aminophenol. This strategy effectively protects the amine functionality as a nitro group, preventing competitive N-alkylation which is a major side reaction.

The route proceeds as follows:

  • Williamson Ether Synthesis: p-nitrophenol is deprotonated with a suitable base to form the phenoxide, which is then alkylated with an acetic acid derivative (e.g., ethyl bromoacetate or chloroacetic acid) to form the ether linkage.[3][4][5][6]

  • Nitro Group Reduction: The intermediate, 2-(4-nitrophenoxy)acetic acid (or its ester), is then subjected to selective reduction of the nitro group to yield the final primary amine product.[3][4][5][7]

This method provides superior regioselectivity and generally results in a cleaner product that is easier to purify compared to the direct alkylation of p-aminophenol.

Q2: Why is direct alkylation of p-aminophenol problematic?

Direct alkylation of p-aminophenol is challenging due to the presence of two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). This leads to a mixture of products, including the desired O-alkylated product, the undesired N-alkylated product, and the O,N-dialkylated product.[8][9] While deprotonating the phenol with a base makes the resulting phenoxide a stronger nucleophile than the amine, competitive N-alkylation often remains a significant issue.[8] Separating these closely related isomers can be difficult and costly, making this route less efficient for large-scale production.

Q3: What are the most common side reactions in the Williamson ether synthesis step?

The Williamson ether synthesis, while powerful, is susceptible to several competing reactions:[10]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen or the ring carbons). While O-alkylation is kinetically and thermodynamically favored, a small amount of C-alkylation (alkylation on the aromatic ring, typically ortho to the hydroxyl group) can occur, leading to isomeric impurities.[10][11]

  • E2 Elimination: If the alkylating agent is sterically hindered or if reaction temperatures are too high, the alkoxide can act as a base instead of a nucleophile, leading to an E2 elimination reaction that produces an alkene from the alkyl halide.[12][13]

  • Hydrolysis of Reagents: In the presence of water and base, the alkylating agent (especially if it's an ester like ethyl bromoacetate) can undergo hydrolysis.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My yield is very low after the first step (ether synthesis with p-nitrophenol), and TLC analysis shows multiple spots.
  • Question: I reacted p-nitrophenol with ethyl bromoacetate and potassium carbonate in acetone, but my yield of ethyl 2-(4-nitrophenoxy)acetate is below 40%. My TLC plate is messy. What went wrong?

  • Answer & Troubleshooting Steps:

    • Check for Incomplete Deprotonation: Potassium carbonate (K₂CO₃) is a moderately strong base. Ensure it is finely ground and that the reaction is given sufficient time for the deprotonation of p-nitrophenol to occur. The formation of the yellow-orange phenoxide is a good visual indicator. If the reaction remains sluggish, consider a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF, though this requires stricter anhydrous conditions.[11]

    • Verify Reagent Purity: Old ethyl bromoacetate can decompose. Ensure its purity before use. Similarly, ensure your solvent (acetone) is dry, as water can hydrolyze the ester and interfere with the reaction.

    • Control Reaction Temperature: While heating can increase the reaction rate, excessive temperatures (>60-70°C for acetone) can promote elimination side reactions from the ethyl bromoacetate.[12] Refluxing gently is typically sufficient.

    • Consider a Catalyst: The addition of a catalytic amount of potassium iodide (KI) can significantly improve the rate and yield. The iodide ion is a better nucleophile than bromide and can displace the bromide on the alkylating agent in situ, forming a more reactive iodo-intermediate (Finkelstein reaction).[7]

Problem 2: After the nitro reduction, my product is dark brown/black and difficult to purify.
  • Question: I reduced my 2-(4-nitrophenoxy)acetic acid intermediate using iron powder and ammonium chloride.[3][4][5] The resulting product is a dark, tar-like substance, not the expected off-white solid. How can I get a cleaner product?

  • Answer & Troubleshooting Steps:

    • Cause - Formation of Azo/Azoxy Impurities: This is a classic issue in nitro reductions. It occurs when partially reduced intermediates (like nitroso and hydroxylamine species) condense with each other. This is often exacerbated by localized areas of high pH or high temperature.

    • Solution - Controlled Reaction Conditions:

      • Vigorous Stirring: Ensure the iron powder is well-suspended and the reaction mixture is homogeneous. This prevents localized "hot spots."

      • Gradual Addition: Add the iron powder portion-wise to the heated solution of the nitro compound and ammonium chloride to maintain better control over the exothermic reaction.

      • Post-Reaction Filtration: After the reaction is complete, it is crucial to filter the mixture while it is still hot to remove the iron oxides.[3][5] Letting it cool can cause the product to precipitate with the inorganic sludge, making purification a nightmare.

    • Alternative Reducing Agents: If problems persist, consider catalytic hydrogenation (H₂ gas with a Palladium-on-Carbon catalyst). This method is often much cleaner, operates at lower temperatures, and produces water as the only byproduct, though it requires specialized pressure equipment.

Problem 3: I tried the direct alkylation of p-aminophenol and my NMR shows a mixture of O- and N-alkylated products. Can I salvage this?
  • Question: My ¹H NMR spectrum of the product from direct alkylation of p-aminophenol is complex. I see two different sets of signals for the -CH₂- group of the acetate moiety. Is there an effective way to separate these isomers?

  • Answer & Troubleshooting Steps:

    • Cause - Lack of Selectivity: As discussed, this is the primary drawback of this route. You have synthesized a mixture of this compound (O-alkylation) and 2-((4-hydroxyphenyl)amino)acetic acid (N-alkylation).

    • Separation Strategy:

      • Column Chromatography: Separation by flash chromatography on silica gel is the most common method. The polarity difference between the two isomers is often sufficient for separation, but you may need to experiment with different solvent systems (e.g., ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acids protonated).

      • Selective Precipitation/Recrystallization: This can be challenging but is sometimes possible by exploiting differences in solubility or pKa. You may be able to selectively precipitate one isomer by carefully adjusting the pH of an aqueous solution.

    • Recommendation for Future Syntheses: To avoid this issue, we strongly recommend switching to the p-nitrophenol route outlined in FAQ #1. The initial investment in the two-step process saves significant time and resources during purification.

Visualizing the Synthetic Challenges

A clear understanding of the reaction pathways is critical for troubleshooting.

Preferred vs. Problematic Synthetic Routes

G cluster_0 Preferred Route: Two-Step Synthesis cluster_1 Problematic Route: Direct Alkylation PNP p-Nitrophenol NPAA 2-(4-Nitrophenoxy)acetic acid (Intermediate) PNP->NPAA 1. Base 2. ClCH₂COOH APA This compound (Final Product) NPAA->APA Reduction (e.g., Fe/NH₄Cl) PAP p-Aminophenol O_Alk O-Alkylated Product (Desired) PAP->O_Alk ClCH₂COOH / Base N_Alk N-Alkylated Product (Side Product) PAP->N_Alk ClCH₂COOH / Base Di_Alk Di-Alkylated Product (Side Product) PAP->Di_Alk ClCH₂COOH / Base

Caption: Comparison of synthetic routes to this compound.

Troubleshooting Workflow for Low Yields

G start Low Yield or Impure Product q1 Which Step? start->q1 ether_step Ether Synthesis q1->ether_step Step 1 reduc_step Nitro Reduction q1->reduc_step Step 2 check_base Check Base Strength & Purity ether_step->check_base check_stir Ensure Vigorous Stirring reduc_step->check_stir check_temp Control Temperature (Avoid >70°C) check_base->check_temp add_cat Add Catalytic KI check_temp->add_cat hot_filter Filter Reaction Mixture While Hot check_stir->hot_filter alt_reduc Consider H₂/Pd-C hot_filter->alt_reduc

Caption: Decision tree for troubleshooting common synthesis issues.

Summary of Potential Side Products

Side Product NameChemical StructureConditions Favoring Formation
2-((4-Hydroxyphenyl)amino)acetic acidHO-C₆H₄-NH-CH₂COOHDirect alkylation of p-aminophenol.[8][9]
2-((4-(carboxymethoxy)phenyl)amino)acetic acidHOOCCH₂O-C₆H₄-NH-CH₂COOHDirect alkylation of p-aminophenol with excess alkylating agent.
2-(2-carboxymethyl-4-nitrophenoxy)acetic acidO₂N-C₆H₃(OCH₂COOH)-CH₂COOHC-alkylation during Williamson ether synthesis, especially with strong bases or high temperatures.[11]
Azo/Azoxy Dimer ImpuritiesAr-N=N-Ar or Ar-N=N(O)-ArIncomplete or poorly controlled reduction of the nitro group.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-(4-Nitrophenoxy)acetic acid

This protocol is adapted from established Williamson ether synthesis procedures.[14]

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-nitrophenol (13.9 g, 0.1 mol) and 200 mL of acetone.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol). Stir the mixture vigorously. A color change to yellow/orange should be observed.

  • Alkylation: Add chloroacetic acid (10.4 g, 0.11 mol) and a catalytic amount of potassium iodide (approx. 0.5 g).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of fresh acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in 200 mL of water and acidify with 6M HCl until the pH is ~1-2.

  • Purification: The crude 2-(4-nitrophenoxy)acetic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol/water to obtain the pure product.

Protocol 2: Reduction to this compound

This protocol uses a safe and effective iron-based reduction method.[3][7]

  • Setup: To a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the 2-(4-nitrophenoxy)acetic acid (9.85 g, 0.05 mol) from the previous step, 250 mL of water, and ammonium chloride (13.4 g, 0.25 mol).

  • Heating: Heat the stirred suspension to 80-90°C.

  • Reduction: Once the temperature is stable, add iron powder (14.0 g, 0.25 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 100°C.

  • Reaction: After the addition is complete, continue stirring at 90°C for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: While the reaction mixture is still hot (>70°C), filter it through a pad of Celite to remove the iron oxides. Wash the Celite pad with hot water.

  • Purification: Combine the filtrates and cool to room temperature. The product will begin to crystallize. Adjust the pH to ~4.5-5.0 with aqueous ammonia to complete the precipitation. Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

References

  • Altowyan, M. S. S., Ismail, S. M., Haukka, M. M. F., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]
  • Altowyan, M. S. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Google Patents. (n.d.). GB1468362A - Alkylation of p-aminophenol.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols.
  • ResearchGate. (2010). (PDF) Selective alkylation of aminophenols.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]
  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4).
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. University of Missouri-St. Louis Department of Chemistry. [Link]
  • Bohrium. (2022). efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. Ask this paper. [Link]
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • Google Patents. (n.d.). EP0085890A1 - Process for preparing p-aminophenol and alkyl substituted p-aminophenol.
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-(4-aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and advanced protocols for researchers, scientists, and drug development professionals working with 2-(4-aminophenoxy)acetic acid. The complex interplay of its functional groups often leads to NMR spectra that require more than a cursory analysis. This center is designed to address specific issues you may encounter and provide robust solutions grounded in established spectroscopic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the NMR spectrum of this compound.

Q1: What does a typical ¹H NMR spectrum of this compound look like?

A: The spectrum is characterized by three main regions:

  • Aromatic Region (approx. 6.5-7.0 ppm): This region is dominated by signals from the four protons on the para-substituted benzene ring.

  • Aliphatic Methylene Region (approx. 4.5 ppm): A singlet corresponding to the two protons of the methylene group (-O-CH₂-COOH).

  • Labile Proton Region (variable): Two broad signals corresponding to the amine (-NH₂) and carboxylic acid (-COOH) protons. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[1]

Q2: Why does the aromatic region in the ¹H NMR spectrum appear as two doublets instead of four separate signals?

A: This is a classic spectroscopic feature of a para-disubstituted benzene ring where the two substituents are electronically different.[2][3] The molecule has a plane of symmetry, making the two protons ortho to the amino group (let's call them Hₐ) chemically equivalent to each other. Likewise, the two protons ortho to the phenoxy group (Hₑ) are equivalent to each other.

This creates an AA'BB' spin system .[4]

  • The Hₐ protons are coupled to the adjacent Hₑ protons, splitting their signal into a doublet.

  • Similarly, the Hₑ protons are coupled to the Hₐ protons, also appearing as a doublet. The result is a pattern of two distinct doublets, each integrating to 2H.[4][5]

Q3: How do the electron-donating and electron-withdrawing groups influence the aromatic proton chemical shifts?

A: The chemical shifts of the aromatic protons are a direct reflection of the electronic environment created by the substituents.

  • Amino Group (-NH₂): This is a strong electron-donating group. It increases electron density at the ortho and para positions through resonance, causing the protons at these positions to be "shielded" and appear at a lower chemical shift (further upfield).[6]

  • Phenoxyacetic Acid Group (-OCH₂COOH): The ether oxygen is also electron-donating via resonance, which shields the protons ortho and para to it. However, its effect is modulated by the rest of the chain.

The interplay of these effects results in the two doublets of the AA'BB' system. The doublet corresponding to the protons ortho to the powerful electron-donating amino group is typically found more upfield (lower ppm value).

Caption: Labeled protons on this compound.

Q4: I can't see the -NH₂ or -COOH protons in my spectrum. Where are they?

A: These are "labile" or "exchangeable" protons. In many common NMR solvents like CDCl₃ or acetone-d₆, they can undergo rapid chemical exchange with trace amounts of water (H₂O) or with each other. This rapid exchange often causes their signals to become very broad, sometimes to the point where they are indistinguishable from the baseline. Using a solvent like DMSO-d₆, which forms strong hydrogen bonds, can slow this exchange and result in sharper, more easily observable peaks for both the -NH₂ and -COOH protons.[7] A definitive way to identify them is through a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The signals from the -NH₂ and -COOH protons will disappear.

Part 2: Troubleshooting Guides for Complex Spectra

This section provides solutions for more challenging interpretative problems.

Q1: The two doublets in my aromatic region are overlapping, making it impossible to determine coupling constants or assign them properly. What are my options?

A: Overlapping aromatic signals are a common issue, especially on lower-field NMR instruments. Here is a logical workflow to resolve them:

start Aromatic Signals Overlapping? decision1 Change Solvent start->decision1 decision2 Increase Field Strength start->decision2 decision3 Perform 2D NMR start->decision3 solvent_action Re-run in DMSO-d₆ or Benzene-d₆. Different solvent-solute interactions will alter chemical shifts. decision1->solvent_action Yes field_action Use a higher field spectrometer (e.g., 500 MHz -> 700 MHz). Increases spectral dispersion. decision2->field_action Yes nmr_2d_action Run a 2D COSY experiment. Resolves correlations even with 1D overlap. decision3->nmr_2d_action Yes end Signals Resolved solvent_action->end field_action->end nmr_2d_action->end

Caption: Troubleshooting workflow for overlapping NMR signals.

  • Causality - Why this works:

    • Solvent Effects: Different solvents interact with the solute molecule in unique ways, particularly through hydrogen bonding and aromatic stacking (in the case of benzene-d₆).[8] These interactions alter the local electronic environment of the protons, changing their chemical shifts and often increasing the separation between overlapping peaks.[1][7] DMSO-d₆ is an excellent first choice due to its high polarity and ability to sharpen labile proton signals.

    • Higher Field Strength: The separation (in Hz) between two signals with different chemical shifts is directly proportional to the magnetic field strength of the spectrometer. By moving to a higher field instrument, you increase this separation, effectively "pulling apart" the overlapping multiplets. The coupling constants (J-values), however, remain the same regardless of field strength.[9]

    • 2D NMR: Techniques like COSY disperse the information into a second dimension, which can resolve correlations even if the signals are completely overlapped in the 1D spectrum.[10]

Q2: I have two clean doublets in the aromatic region. How can I be certain which doublet corresponds to the protons near the -NH₂ group (Hₐ) and which corresponds to those near the -OCH₂COOH group (Hₑ)?

A: While you can make an educated guess based on electronic effects (Hₐ is expected to be more upfield), the definitive method is a 2D COSY (Correlation Spectroscopy) experiment.

  • Principle of COSY: A COSY spectrum shows correlations between protons that are spin-spin coupled.[11] The 1D proton spectrum is displayed on both the x and y axes. Signals on the diagonal correspond to the peaks in the 1D spectrum. Cross-peaks , which appear off the diagonal, are the key pieces of information: they connect two signals that are coupled to each other.[10][12]

  • Application: In the COSY spectrum of this compound, you will see a cross-peak that connects the upfield aromatic doublet to the downfield aromatic doublet. This unequivocally proves that these two sets of protons are adjacent on the ring and coupled to each other, confirming the AA'BB' assignment. The methylene (-CH₂-) singlet will appear on the diagonal but will have no cross-peaks, as it is not coupled to any other protons.

Part 3: Key Experimental Protocols

Protocol 1: Acquiring a High-Resolution 1D ¹H NMR Spectrum in DMSO-d₆

  • Objective: To obtain a clean, well-resolved spectrum, especially for observing labile protons.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved; gentle warming may be required.

    • Spectrometer Setup: Insert the sample into the spectrometer. Ensure the instrument is locked on the deuterium signal of DMSO-d₆ and properly shimmed to achieve good magnetic field homogeneity. Poor shimming can broaden peaks and obscure fine coupling details.[9]

    • Acquisition Parameters:

      • Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

      • Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0 to 12 ppm).

      • Acquisition Time: Aim for an acquisition time of at least 2-3 seconds to ensure good digital resolution.

      • Relaxation Delay (d1): Use a delay of 1-2 seconds.

      • Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio.

    • Processing: Apply a Fourier transform to the acquired FID. Phase the spectrum carefully and reference the residual DMSO solvent peak to δ 2.50 ppm.

Protocol 2: Performing a 2D DQF-COSY Experiment

  • Objective: To definitively map the coupling network of the aromatic protons. The Double-Quantum Filtered (DQF) COSY is recommended as it provides cleaner spectra with reduced diagonal peak intensity.[11]

  • Methodology:

    • Setup: Use the same well-shimmed sample from Protocol 1.

    • Experiment Selection: Load a standard DQF-COSY pulse sequence from the spectrometer's library.

    • Acquisition Parameters:

      • Spectral Width (F2 and F1 dimensions): Set the spectral width in both dimensions to cover the entire proton spectrum (e.g., 0-12 ppm).

      • Number of Points (F2): Use 1024 or 2048 points in the direct dimension.

      • Number of Increments (F1): Use 256 or 512 increments in the indirect dimension. More increments provide better resolution in F1 but increase experiment time.

      • Number of Scans: 2 to 4 scans per increment is usually sufficient for a moderately concentrated sample.

      • Relaxation Delay (d1): 1.5 seconds.

    • Processing: After acquisition, the 2D data is processed with a Fourier transform in both dimensions. Apply a sine-bell window function before transformation to improve peak shape. The final spectrum should be symmetrized for easier interpretation.

Part 4: Data Reference Tables

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton LabelFunctional GroupTypical Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegration
HₐAromatic C-H (ortho to -NH₂)6.5 - 6.7Doublet (d)2H
HₑAromatic C-H (ortho to -O-)6.7 - 6.9Doublet (d)2H
-CH₂-Methylene~4.5Singlet (s)2H
-NH₂Amine4.8 - 5.2 (broad)Singlet (s, br)2H
-COOHCarboxylic Acid12.0 - 13.0 (very broad)Singlet (s, br)1H

Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions.[13][14]

Table 2: Typical Proton-Proton Coupling Constants (J)

Coupling TypeDescriptionTypical Value (Hz)
³J (ortho)Coupling between adjacent aromatic protons (Hₐ-Hₑ)7 - 10 Hz[6][15]
⁴J (meta)Coupling between aromatic protons separated by two bonds2 - 3 Hz[6][9]
⁵J (para)Coupling between aromatic protons separated by three bonds< 1 Hz (often not resolved)[16]

References

  • Fiveable. (n.d.). Para-Substituted Benzene Definition. Fiveable.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. ACD/Labs.
  • St. Olaf College. (n.d.). Short Summary of 1H-NMR Interpretation.
  • The Organic Chemistry Tutor. (2023, September 26). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives [Video]. YouTube.
  • University of Wisconsin-Madison. (n.d.). 4J, 5J Aromatic Long Range Coupling. Organic Chemistry Data.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • TMP Chem. (2019, December 11). H1 NMR coupling and coupling constants [Video]. YouTube.
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube.
  • Barakat, A., et al. (2025). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... ResearchGate.
  • Barakat, A., et al. (2018). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... MDPI.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042).
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Liu, Y., et al. (2021). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ResearchGate.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • American Chemical Society Publications. (2014). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts.
  • University of Arizona. (n.d.). 2D NMR for the Chemist.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical & Bioanalytical Techniques.
  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts... University of Nigeria, Nsukka.
  • University of Arizona. (n.d.). 2D NMR.
  • ResearchGate. (n.d.). 1H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

column chromatography techniques for purifying 2-(4-aminophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this valuable intermediate. My approach is rooted in first-principles chemistry and extensive field experience to provide not just protocols, but a deep understanding of the separation mechanisms at play.

Molecule Profile: this compound

Understanding the physicochemical properties of your target molecule is the bedrock of any successful purification strategy. This compound is a zwitterionic compound, meaning it possesses both an acidic and a basic functional group.[1][2] Its behavior in a chromatographic system is entirely dependent on the pH of the mobile phase.

PropertyValue / CharacteristicSignificance for Chromatography
Molecular Formula C₈H₉NO₃[3][4]-
Molecular Weight 167.16 g/mol [3][4]-
Structure Aromatic amine (aniline derivative) and a carboxylic acid.Zwitterionic nature is the key to purification.
pKa (Carboxylic Acid) ~2.98 (Predicted)[3]Below pH ~3, the carboxyl group is neutral (-COOH). Above pH ~3, it is deprotonated and negatively charged (-COO⁻).
pKa (Amino Group) ~4.6 (Estimated, similar to aniline)Below pH ~4.6, the amino group is protonated and positively charged (-NH₃⁺). Above pH ~4.6, it is neutral (-NH₂).
Solubility Soluble in various solvents, but highly dependent on pH.[5]Affects sample preparation and choice of mobile phase.
The Critical Role of pH

The charge state of your molecule at a given pH dictates its interaction with the stationary phase. This relationship is fundamental to selecting the right technique.

G cluster_pH pH-Dependent Charge States of this compound low_pH Low pH (e.g., < 2) Net Charge: +1 (Cationic Form) -NH3+, -COOH mid_pH Mid pH (e.g., 3.5 - 4.5) Net Charge: 0 (Zwitterionic Form) -NH3+, -COO- low_pH->mid_pH pH increases high_pH High pH (e.g., > 5) Net Charge: -1 (Anionic Form) -NH2, -COO- mid_pH->high_pH pH increases

Caption: pH-dependent charge states of the target molecule.

Chromatography Technique Selection Guide

Choosing the correct chromatographic technique is the most critical decision. It depends on the nature of the impurities in your crude sample and the required purity of the final product. Use the following workflow to guide your choice.

Workflow start Start: Crude Sample of this compound impurity_check What is the primary nature of the impurities? start->impurity_check ionic_impurities Ionic or Highly Polar Impurities impurity_check->ionic_impurities Ionic / Polar nonpolar_impurities Non-polar / Greasy Impurities impurity_check->nonpolar_impurities Non-polar similar_polarity Structurally Similar / Isomeric Impurities impurity_check->similar_polarity Similar Polarity iec Recommended Technique: Ion-Exchange Chromatography (IEC) ionic_impurities->iec rpc Recommended Technique: Reverse-Phase Chromatography (RPC) nonpolar_impurities->rpc npc_hilic Consider: Normal-Phase (NPC) or HILIC similar_polarity->npc_hilic iec_details Leverages charge differences. Excellent for separating from other charged molecules. iec->iec_details rpc_details Separates based on hydrophobicity. Excellent for removing non-polar contaminants. rpc->rpc_details npc_hilic_details Separates based on polarity. Useful if RPC and IEC fail or for specific isomer separations. npc_hilic->npc_hilic_details

Caption: Decision workflow for selecting the best chromatography technique.

Ion-Exchange Chromatography (IEC): The Preferred Method

Due to the molecule's zwitterionic character, IEC is often the most powerful and selective purification method.[6][7] It allows you to exploit the pH-dependent charge to achieve highly efficient separations from other ionic or charged impurities.

FAQs for Ion-Exchange Chromatography

Q1: Should I use a Cation-Exchange or Anion-Exchange column? A1: The choice depends on the pH at which you want to work and the charge of your primary impurities.

  • Cation-Exchange (e.g., Strong Cation-Exchanger, SCX): The column has a negative charge (e.g., -SO₃⁻). To make your molecule bind, you must work at a low pH (e.g., pH < 2.5) where the molecule has a net positive charge (-NH₃⁺). You then elute by increasing the pH or the salt concentration. This is excellent for separating from neutral or anionic impurities.

  • Anion-Exchange (e.g., Strong Anion-Exchanger, SAX): The column has a positive charge (e.g., -NR₃⁺). To make your molecule bind, you must work at a higher pH (e.g., pH > 5) where the molecule has a net negative charge (-COO⁻). You elute by decreasing the pH or increasing the salt concentration. This is ideal for separating from neutral or cationic impurities.

Q2: What is a good starting buffer system? A2: For cation-exchange, start with a buffer like 20 mM sodium phosphate at pH 2.5. For anion-exchange, a 20 mM Tris or phosphate buffer at pH 7.5 is a good starting point. Always ensure your buffers are prepared with high-purity water and filtered before use.

Troubleshooting Guide for IEC

Problem: My compound is not binding to the column.

  • Cause: The pH of your sample and mobile phase is incorrect, preventing your molecule from having the required charge.

  • Solution:

    • Verify pH: Double-check the pH of your loading buffer and your sample solution. Ensure the sample is fully dissolved and its pH is adjusted to match the loading buffer.

    • Adjust pH: For cation-exchange, ensure the pH is at least 1 unit below the carboxylic acid pKa (~3.0), so a pH of 2.0 is safer. For anion-exchange, ensure the pH is at least 1 unit above the amino group pKa (~4.6), so a pH of 6.0 or higher is necessary.

    • Check Ionic Strength: If your sample has a very high salt concentration, it may be out-competing your molecule for binding sites. Dilute your sample with the starting buffer if possible.

Problem: My recovery is low; the compound seems stuck on the column.

  • Cause: The elution conditions are not strong enough to displace the tightly bound molecule.

  • Solution:

    • Increase Elution Strength: For salt gradient elution, increase the final concentration of your salt (e.g., from 1 M NaCl to 2 M NaCl). For pH gradient elution, ensure the final pH is sufficient to neutralize the charge of your molecule completely.

    • Introduce an Organic Modifier: Sometimes, secondary hydrophobic interactions can cause irreversible binding. Introducing a mild organic solvent (e.g., 10-20% acetonitrile or methanol) into your high-salt elution buffer can disrupt these interactions and improve recovery.

    • Check for Precipitation: Your compound might be precipitating on the column, especially at its isoelectric point (the pH of net-zero charge). Ensure the buffers have adequate strength to maintain solubility.

Reverse-Phase Chromatography (RPC)

RPC separates molecules based on hydrophobicity. While this compound is polar, RPC can be highly effective for removing non-polar or "greasy" impurities, which are common in organic synthesis. The key is to control the ionization of the molecule.

FAQs for Reverse-Phase Chromatography

Q1: What column and mobile phase should I start with? A1: A standard C18 column is a robust starting point. The mobile phase should be a mixture of water and an organic solvent like acetonitrile or methanol. Crucially, you must add a pH modifier to control ionization. For good retention, you need to suppress the ionization of either the acid or the amine group to make the molecule more hydrophobic.[8]

Q2: What kind of pH modifier should I use? A2:

  • To suppress carboxylate formation (work at low pH): Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both your water (Solvent A) and organic (Solvent B) phases.[8][9] This will protonate the carboxylic acid, neutralize its charge, and significantly increase retention.

  • To suppress amine protonation (work at high pH): Add 0.1% ammonium hydroxide or triethylamine (TEA) to your mobile phases to bring the pH above 8. This neutralizes the amino group. Caution: Check your column's pH stability. Many silica-based columns are not stable above pH 8. Polymer-based or hybrid columns are recommended for high-pH work.[9]

Troubleshooting Guide for RPC

Problem: I am getting no retention. The compound elutes in the void volume.

  • Cause: Your molecule is in its fully ionized (zwitterionic or charged) state, making it too polar to interact with the non-polar C18 stationary phase.

  • Solution:

    • Add an Acidic Modifier: The most common solution is to add 0.1% TFA or formic acid to your mobile phase.[8] This will protonate the carboxylate, making the molecule more neutral and significantly increasing its retention.

    • Increase Aqueous Content: Start with a very low percentage of organic solvent in your mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% TFA).

    • Consider a More Retentive Column: If retention is still poor, consider a column with a different stationary phase, such as one designed for polar compounds (e.g., an "AQ-C18" or a Phenyl-Hexyl phase).[10]

Problem: My peak shape is very broad or tailing.

  • Cause: This is often caused by secondary interactions between the charged parts of your molecule and residual, un-capped silanol groups on the silica surface of the column.

  • Solution:

    • Optimize pH: Ensure your pH modifier is at a sufficient concentration (0.05-0.1%) to effectively suppress ionization.

    • Use a High-Purity Column: Modern, end-capped columns have fewer free silanol groups and generally provide much better peak shapes for polar and basic compounds.

    • Lower the Sample Load: Overloading the column can lead to significant peak tailing. Try injecting a smaller amount of your sample.

    • Try a Different pH Modifier: Sometimes, the choice of modifier matters. If TFA gives poor peak shape, formic acid might perform better, or vice-versa.

General Experimental Protocols & Procedures

Protocol 1: Sample Preparation and Loading

Proper sample loading is crucial for a good separation and to avoid damaging the column.

For Poorly Soluble Samples (Dry Loading): [11]

  • Dissolve your crude sample in a suitable, volatile organic solvent (e.g., methanol, DCM).

  • Add a small amount of silica gel or C18 packing material (about 5-10 times the mass of your sample) to the solution.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Gently load this dry powder onto the top of your pre-equilibrated chromatography column.

  • This technique prevents issues with using strong, incompatible solvents for dissolution and often leads to sharper bands.[11]

For Soluble Samples (Wet Loading): [11]

  • Dissolve your sample in the absolute minimum amount of the initial mobile phase (the "weak" solvent).

  • If the sample struggles to dissolve, you can add a small amount of a stronger solvent, but be aware this can broaden your initial band.

  • Carefully pipette the dissolved sample onto the top of the column bed, ensuring not to disturb the surface.

  • Allow the sample to fully adsorb onto the stationary phase before starting the elution.

Protocol 2: Recommended IEC Purification (Cation-Exchange)

This protocol is a robust starting point for purifying this compound from most common impurities.

  • Column Selection: Choose a Strong Cation-Exchange (SCX) column.

  • Buffer Preparation:

    • Buffer A (Loading/Wash): 20 mM Sodium Phosphate, pH 2.5.

    • Buffer B (Elution): 20 mM Sodium Phosphate + 1.5 M NaCl, pH 2.5.

  • Column Equilibration: Equilibrate the SCX column with at least 5-10 column volumes (CV) of Buffer A.

  • Sample Preparation: Dissolve the crude sample in Buffer A. Adjust the pH to 2.5 if necessary. Filter the sample through a 0.45 µm syringe filter.

  • Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with 3-5 CV of Buffer A to remove any unbound, neutral, or anionic impurities.

  • Elution: Apply a linear gradient from 0% to 100% Buffer B over 10-20 CV. This gradual increase in salt concentration will elute your positively charged compound.

  • Fraction Collection: Collect fractions throughout the gradient elution.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., TLC, HPLC, or UV-Vis spectroscopy) to identify the fractions containing the pure product.[6]

  • Desalting: Pool the pure fractions. The product will be in a high-salt buffer. It can be desalted using a reverse-phase C18 solid-phase extraction (SPE) cartridge or through dialysis/diafiltration for larger scales.

References

  • Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21.
  • ResearchGate. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Request PDF.
  • ChemistryViews. (2012).
  • J-Stage.
  • Column Chromatography.
  • ResearchGate. (2003).
  • University of Rochester, Department of Chemistry.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Chromatography Forum. (2014). Retention of zwitter-ions on ion-exchange.
  • Diva-portal.org.
  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?.
  • Wikipedia.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • YouTube. (2019).
  • LookChem. (n.d.). Cas 2298-36-4, 2-(4-AMINOPHENOXY)
  • Chem-Impex. (n.d.). 2-(4-Aminophenoxy)
  • PubChem. (n.d.). This compound.
  • GE Healthcare. (n.d.).
  • Teledyne ISCO. (2023).
  • MAC-MOD Analytical. (n.d.).

Sources

Technical Support Center: Purification of 2-(4-aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing the unreacted starting material, 4-aminophenol, from their final product. This resource provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove 4-aminophenol from my this compound product?

A1: The primary challenge lies in the similar chemical functionalities of the starting material and the product. Both 4-aminophenol and this compound contain an amino group and a phenolic structural element (an ether in the product). However, the key difference is the presence of a carboxylic acid group on the product, which significantly alters its acidic properties. This difference in acidity is the cornerstone of a successful separation.

Q2: What is the most effective method for removing 4-aminophenol?

A2: The most robust and widely applicable method is acid-base extraction. This technique leverages the significant difference in acidity (pKa) between the carboxylic acid of the product and the phenolic hydroxyl group of the starting material.[1][2][3] By carefully selecting the pH of the aqueous extraction solution, you can selectively ionize one compound, making it soluble in the aqueous phase, while the other remains in the organic phase.

Q3: Can I use recrystallization alone to purify my product?

A3: While recrystallization is a powerful purification technique for crystalline solids, it may not be sufficient on its own if there is a significant amount of 4-aminophenol impurity.[4] The effectiveness of recrystallization depends on the relative solubilities of the product and the impurity in the chosen solvent system. If both compounds have similar solubility profiles, co-crystallization can occur, leading to an impure final product. It is often best used as a final polishing step after the bulk of the 4-aminophenol has been removed by extraction.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My final product is still contaminated with 4-aminophenol after a standard work-up.
  • Underlying Cause: Incomplete reaction or inefficient separation during the work-up. The similar polarities of the two compounds can lead to their co-extraction if the pH is not carefully controlled.

  • Solution: Selective Acid-Base Extraction. The key is to exploit the difference in pKa values.

CompoundFunctional GrouppKaReference
This compoundCarboxylic Acid~2.98 (Predicted)[5]
4-aminophenolPhenolic Hydroxyl~10.3[6][7]
4-aminophenolAmino Group~5.48[6][7][8]

As shown in the table, the carboxylic acid product is significantly more acidic than the phenolic starting material. Therefore, a weak base like sodium bicarbonate (NaHCO₃) can deprotonate the carboxylic acid to form a water-soluble carboxylate salt, while leaving the less acidic phenol largely unreacted.[2][3][9]

Workflow for Acid-Base Extraction:

Caption: Acid-base extraction workflow.

Issue 2: I'm losing a significant amount of my desired product during the extraction process.
  • Underlying Cause 1: Emulsion Formation. The presence of amphiphilic molecules can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping the product.

    • Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a pad of celite.

  • Underlying Cause 2: Incomplete Precipitation. After acidifying the aqueous layer, the product may not have fully precipitated out of solution.

    • Solution: Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate. Chilling the solution in an ice bath can further decrease the solubility of the product and promote crystallization. If the product remains oily, it may be necessary to extract it back into an organic solvent, dry the organic layer, and evaporate the solvent.[3]

Issue 3: My recrystallized product is still not pure.
  • Underlying Cause: The chosen recrystallization solvent is not optimal, leading to co-crystallization of the starting material with the product.

  • Solution: Solvent Selection for Recrystallization. An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity (4-aminophenol) should either be very soluble or very insoluble at all temperatures.

Solubility Data:

CompoundWater SolubilityEthanol SolubilityOther Solvents
This compound Data not readily available, but likely sparingly soluble in cold water.Data not readily available.Compatible with various solvents.[10]
4-aminophenol 1.5 g/100 mL (20 °C)[6]; moderately soluble[11]Slightly soluble[7][8]Soluble in hot water, acetone, and DMSO.[7][8][11]

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., water, ethanol/water mixtures, acetic acid/water mixtures) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Detailed Methodologies

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture containing this compound and 4-aminophenol in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic product.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Precipitation: While stirring, slowly add concentrated hydrochloric acid to the combined aqueous extracts until the pH of the solution is approximately 2-3. The this compound should precipitate out as a solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air dry or dry in a vacuum oven.

Protocol 2: Recrystallization from an Aqueous System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water or an ethanol/water mixture and heat with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should start to form. To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold deionized water.

  • Drying: Dry the crystals to a constant weight. The melting point can be taken to assess purity. The reported melting point for this compound hydrate is 132 °C.[5]

Logical Relationship Diagram:

Purification_Strategy Crude_Product Crude Product (Mixture of Product and 4-Aminophenol) Extraction Acid-Base Extraction (Primary Purification) Crude_Product->Extraction Separates based on pKa Recrystallization Recrystallization (Final Polishing) Extraction->Recrystallization Removes residual impurities Pure_Product Pure this compound Recrystallization->Pure_Product High purity solid

Sources

Technical Support Center: Degradation Pathways of 2-(4-aminophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-aminophenoxy)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental work. The degradation pathways described herein are predicted based on established chemical principles of the compound's functional groups, as specific literature on the forced degradation of this compound is not extensively available.

I. Predicted Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing robust stability studies and developing stability-indicating analytical methods. Based on its structure, which includes a primary aromatic amine, a phenoxy ether linkage, and a carboxylic acid, we can predict several key degradation routes under forced conditions.

A. Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds with ether linkages, especially under acidic or basic conditions.[1][2] The primary point of hydrolytic attack is predicted to be the ether bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ether oxygen is expected, followed by nucleophilic attack by water, leading to the cleavage of the C-O bond.

  • Base-Catalyzed Hydrolysis: In basic media, direct nucleophilic attack by hydroxide ions on the carbon atom adjacent to the ether oxygen can also result in bond cleavage.

The predicted primary degradation products from hydrolysis are 4-aminophenol and glycolic acid .

B. Oxidative Degradation

The primary aromatic amine and the electron-rich aromatic ring are susceptible to oxidation.[3][4] Common laboratory oxidizing agents like hydrogen peroxide can induce these transformations.

  • N-Oxidation: The primary amine can be oxidized to form a nitroso derivative , which may be further oxidized to a nitro derivative .

  • Ring Oxidation: The aromatic ring can undergo hydroxylation, leading to the formation of catechol or hydroquinone derivatives .

  • Polymerization: Aromatic amines are known to undergo oxidative polymerization, forming complex colored products.

C. Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds. For this compound, photolytic degradation could proceed through several mechanisms.[5][6]

  • Homolytic Cleavage: The ether bond could undergo homolytic cleavage, generating radical intermediates that can lead to a variety of secondary products.

  • Photo-oxidation: In the presence of oxygen, photo-oxidation of the amine and aromatic ring can occur, similar to chemical oxidation.

  • Decarboxylation: The carboxylic acid moiety may undergo photolytic decarboxylation.

II. Visualizing the Pathways

Predicted Degradation Pathways of this compound

G cluster_0 Forced Degradation Conditions cluster_1 Hydrolysis (Acid/Base) cluster_2 Oxidation (e.g., H₂O₂) cluster_3 Photolysis (UV Light) Parent This compound P1 4-Aminophenol Parent->P1 Ether Cleavage P2 Glycolic Acid Parent->P2 Ether Cleavage P3 Nitroso/Nitro derivatives Parent->P3 N-Oxidation P4 Hydroxylated ring derivatives Parent->P4 Ring Hydroxylation P5 Polymeric products Parent->P5 Oxidative Coupling P6 Radical-derived products Parent->P6 Homolytic Cleavage P7 Photo-oxidized products Parent->P7 Photo-oxidation

Sources

enhancing the solubility of 2-(4-aminophenoxy)acetic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-aminophenoxy)acetic acid

A Guide to Enhancing Solubility for Biological Assays

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that realizing the full potential of a compound in your research hinges on proper handling and preparation. A common hurdle for researchers using this compound is achieving consistent and adequate solubility in aqueous buffers suitable for biological assays.

This guide provides in-depth, field-proven insights and step-by-step protocols to overcome these challenges. We will delve into the chemical principles governing its solubility and provide robust, validated methods to ensure your experiments are reliable and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?

Answer: The primary reason for poor solubility in neutral aqueous solutions is the compound's zwitterionic nature. This compound possesses both a weakly acidic carboxylic acid group and a weakly basic aromatic amine group.

  • The carboxylic acid has a predicted pKa of approximately 2.98.[1]

  • The aromatic amine group has an estimated pKa similar to aniline, which is around 4.6.[2][3]

Between a pH of approximately 3 and 4.6, the molecule exists predominantly as a zwitterion, with a negatively charged carboxylate group and a positively charged ammonium group. This intramolecular salt formation leads to strong crystal lattice energy and minimal interaction with water, resulting in very low aqueous solubility. At neutral pH (like PBS at 7.4), while the carboxylic acid is deprotonated, the compound's overall properties still limit its solubility.[4]

Q2: What is the best starting solvent to prepare a high-concentration stock solution?

Answer: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of disrupting the crystal lattice of the compound.[5] You can typically achieve stock concentrations of 10-50 mM or higher in DMSO.

Important Consideration: Always use anhydrous, high-purity DMSO to prevent compound degradation and minimize water absorption, which can cause your compound to precipitate out of solution over time, especially during freeze-thaw cycles.[6]

Q3: How does pH dramatically affect the solubility of this compound?

Answer: pH is the most critical factor for aqueous solubility.[7][8] By adjusting the pH away from the isoelectric point (the pH at which the net charge is zero), you can convert the zwitterion into a more soluble salt form.

  • In Basic Conditions (pH > 8): Adding a base like sodium hydroxide (NaOH) deprotonates the carboxylic acid group, forming a highly water-soluble anionic sodium salt (sodium 2-(4-aminophenoxy)acetate).

  • In Acidic Conditions (pH < 2): Adding an acid like hydrochloric acid (HCl) protonates the amino group, forming a water-soluble cationic hydrochloride salt.

For most cell-based assays conducted at neutral pH, preparing a stock solution by dissolving the compound in a basic solution is the most practical approach.

Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture media. What's happening and what should I do?

Answer: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in 100% DMSO, its solubility limit in the final aqueous medium (which may contain only 0.1-0.5% DMSO) is much lower.

Troubleshooting Steps:

  • Decrease the Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 10 mM instead of 100 mM). This reduces the amount of compound "crashing out" upon dilution.

  • Use a Two-Step Dilution: First, dilute the DMSO stock into a small volume of PBS or saline with vigorous vortexing. Then, add this intermediate dilution to your final bulk media.

  • Warm the Assay Medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Consider pH-Adjusted Aqueous Stocks: If precipitation persists, the most robust solution is to avoid DMSO altogether and use an aqueous stock prepared by pH adjustment (see Protocol 2).

Physicochemical Properties Summary

For successful experimental design, it's crucial to understand the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₉NO₃[9]
Molecular Weight 167.16 g/mol [9]
CAS Number 2298-36-4[10][11]
Predicted pKa (Acid) ~2.98[1]
Estimated pKa (Base) ~4.6[2][12]
Computed XLogP3 1.1[9]
Recommended Solvents DMSO, Ethanol, Dilute NaOH, Dilute HCl[5][13]

Visualizing the Chemistry and Workflow

Understanding the relationship between pH and the compound's ionization state is key to mastering its solubility.

cluster_pH Effect of pH on Ionization & Solubility low_pH low_pH zwitterion Isoelectric Point (pH ≈ 3 - 4.6) Zwitterionic Form (Lowest Water Solubility) low_pH->zwitterion Increase pH high_pH high_pH zwitterion->high_pH Increase pH

Caption: Ionization states of this compound at different pH values.

A logical workflow can help you decide on the best solubilization strategy for your specific experimental needs.

start Start: This compound Powder decision1 Is a small % of organic solvent acceptable in my assay? start->decision1 protocol1 Follow Protocol 1: Prepare High-Concentration Stock in DMSO decision1->protocol1  Yes   protocol2 Follow Protocol 2: Prepare Aqueous Stock via pH Adjustment decision1->protocol2  No   dilute Follow Protocol 3: Dilute Stock into Final Assay Medium protocol1->dilute protocol2->dilute decision2 Precipitation Observed? dilute->decision2 end_ok Experiment Ready: Final Working Solution decision2->end_ok No troubleshoot Troubleshoot: - Lower stock concentration - Use Protocol 2 instead decision2->troubleshoot Yes troubleshoot->protocol2

Caption: Decision workflow for solubilizing the compound for biological assays.

Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

This protocol is ideal when a small amount of organic solvent is tolerable in the final assay.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mg of compound (MW 167.16), add 598.5 µL of DMSO to make a 100 mM stock).

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Ensure no solid particles are visible.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption.

Protocol 2: Preparing an Aqueous Stock Solution by pH Adjustment

This is the most robust method for aqueous-based assays, especially for high-throughput screening or sensitive cell lines where DMSO may be a confounding factor.

Materials:

  • This compound powder

  • Sterile, deionized water or PBS

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Sterile conical tube

  • Stir plate and stir bar

Procedure:

  • Create a Slurry: Weigh the compound into a sterile conical tube. Add approximately 80% of the final desired volume of water or PBS. The compound will not dissolve and will form a slurry.

  • Adjust pH: Place the tube on a stir plate. While stirring, add 1 M NaOH dropwise. Monitor the pH continuously.

  • Observe Dissolution: As the pH increases (target pH 8.0-9.0), the powder will begin to dissolve as it converts to its sodium salt.

  • Final Volume and pH Check: Once the solid is fully dissolved, add water or PBS to reach the final target volume. Re-check the pH and make any final minor adjustments.

  • Sterilization and Storage: Sterilize the solution using a 0.22 µm syringe filter. Store in aliquots at -20°C.

Protocol 3: Diluting Stock Solutions into Final Assay Media

Proper dilution technique is critical to prevent precipitation.

Procedure:

  • Thaw Stock: Quickly thaw your frozen stock aliquot (from Protocol 1 or 2) in a room temperature water bath.

  • Pre-warm Medium: Ensure your final assay medium (e.g., cell culture medium, buffer) is at the experimental temperature (typically 37°C).

  • Perform Serial or Intermediate Dilutions: Never add a highly concentrated stock directly into the final large volume.

    • For DMSO Stocks: Create an intermediate dilution by adding the stock to a small volume of medium (e.g., add 2 µL of 10 mM stock to 98 µL of medium to get 200 µM). Vortex immediately.

    • For Aqueous Stocks: The risk of precipitation is lower, but good practice still dictates adding the stock to the final medium while gently swirling or vortexing.

  • Final Dilution: Add the intermediate dilution (or the aqueous stock) to the final volume of pre-warmed assay medium. Mix thoroughly but gently.

  • Visual Inspection: Always visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your cells or assay plate.

References

  • Wikipedia. Aniline. [Link]
  • Southern Illinois University. Amines. [Link]
  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
  • vCalc. pKa of Aniline. [Link]
  • Interchim. 2-(4-Aminophenoxy)
  • PubChem. This compound. [Link]
  • LookChem. Cas 2298-36-4, 2-(4-AMINOPHENOXY)
  • PubMed. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
  • Chemistry LibreTexts. Solubility and pH. [Link]
  • Ziath.
  • ResearchGate. Dimethyl Sulfoxide (DMSO)

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 2-(4-Aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(4-aminophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methods for detecting and quantifying impurities in this important pharmaceutical intermediate.[1] The purity of this compound is critical for the quality and safety of the final drug product, making robust analytical methods essential.[2]

This resource is structured to offer practical, troubleshooting-oriented guidance and answers to frequently encountered challenges during experimental work.

Section 1: Understanding Impurities in this compound

Impurities in active pharmaceutical ingredients (APIs) and their intermediates can arise from various sources, including the synthetic route, degradation of the substance, or interaction with excipients.[3] For this compound, potential impurities may include starting materials, by-products from incomplete reactions, and degradation products.

Common Impurity Types
  • Process-Related Impurities: These are substances that are formed during the manufacturing process.[2] Examples include unreacted starting materials like 4-nitrophenol or ethyl bromoacetate, and by-products from side reactions.[4][5]

  • Degradation Products: These impurities result from the chemical breakdown of the drug substance over time due to factors like heat, light, oxidation, or hydrolysis.[6][7]

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

The Importance of Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7] These studies involve subjecting the this compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate decomposition.[6][8] The information gathered is vital for developing stability-indicating analytical methods.[6][7]

Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of impurities in pharmaceutical compounds.[3] A well-developed HPLC method can separate, detect, and quantify impurities with high sensitivity and specificity.

Recommended Starting HPLC Method

A reversed-phase HPLC method with UV detection is a good starting point for analyzing this compound and its impurities.

Parameter Recommendation Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Acetic Acid in WaterB: AcetonitrileThe acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. Acetonitrile is a common organic modifier.[9]
Gradient Start with a low percentage of B and gradually increase.A gradient elution is often necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 283 nmThis compound has a UV absorbance maximum around this wavelength.[9]
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.[9]
Injection Vol. 10 µLA typical injection volume.
HPLC Troubleshooting Guide (Q&A Format)
Issue 1: My main peak for this compound is tailing or showing poor shape.
  • Question: I'm observing significant tailing for the main analyte peak. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the silica support of the column.

    • Causality: The free silanol groups on the silica surface can interact with the analyte, causing some molecules to be retained longer than others, resulting in a tailed peak.

    • Troubleshooting Steps:

      • Lower the Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group of your analyte. This will keep it in its protonated, less interactive form. Adding a small amount of a competing acid like acetic acid or formic acid can help.[9]

      • Use a Different Column: Consider using a column with a different stationary phase, such as a polar-embedded phase or a column specifically designed for polar analytes.[10]

      • Check for Column Contamination: A contaminated guard column or analytical column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[11]

Issue 2: I am not getting good resolution between my main peak and a closely eluting impurity.
  • Question: An impurity peak is co-eluting or has very poor resolution with the main this compound peak. How can I improve the separation?

  • Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

    • Causality: Poor resolution means the stationary phase is not discriminating well enough between the analyte and the impurity.

    • Troubleshooting Steps:

      • Modify the Mobile Phase:

        • Change the Organic Modifier: Switch from acetonitrile to methanol or a mixture of the two. This can alter the selectivity of the separation.

        • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

      • Change the Column:

        • Different Stationary Phase: Try a column with a different chemistry (e.g., a phenyl or cyano phase) to introduce different separation mechanisms.[12]

        • Longer Column or Smaller Particle Size: Increasing the column length or using a column with smaller particles will increase the efficiency of the separation.

      • Adjust the Temperature: Changing the column temperature can sometimes affect the selectivity and improve resolution.

Issue 3: I am seeing "ghost peaks" in my chromatogram.
  • Question: I am observing unexpected peaks in my blank injections or baseline. What are these and how do I get rid of them?

  • Answer: These are often referred to as "ghost peaks" and can originate from several sources.

    • Causality: Ghost peaks can be due to impurities in the mobile phase, carryover from previous injections, or contamination in the HPLC system.[11]

    • Troubleshooting Steps:

      • Check Mobile Phase Purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[12] Contamination can accumulate, especially in the aqueous phase.

      • Implement a Column Wash Step: At the end of your gradient, include a high-organic wash to elute any strongly retained compounds from the column.[12]

      • Clean the Injector: The autosampler and injector can be a source of carryover. Ensure your needle wash is effective and the wash solvent is appropriate.

Section 3: Advanced Analytical Techniques for Impurity Identification

While HPLC is excellent for separation and quantification, identifying the structure of unknown impurities often requires more advanced techniques.

Mass Spectrometry (MS) for Molecular Weight Determination
  • High-Resolution Mass Spectrometry (HRMS): When coupled with HPLC (LC-MS), HRMS is a powerful tool for determining the elemental composition of an unknown impurity.[13] This information is critical for proposing potential structures.

  • Tandem Mass Spectrometry (MS/MS): This technique provides fragmentation patterns of the impurity, which can give clues about its structure.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
  • 1H and 13C NMR: NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in a molecule.[14][15][16] It is the definitive technique for elucidating the complete structure of an unknown impurity.[14][17][18]

  • 2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can establish the connectivity between atoms in the molecule, which is essential for solving complex structures.[17][18]

Workflow for Unknown Impurity Identification

G cluster_0 Impurity Detection and Isolation cluster_1 Structure Elucidation cluster_2 Confirmation and Synthesis Detect Impurity by HPLC-UV Detect Impurity by HPLC-UV Isolate Impurity by Prep-HPLC Isolate Impurity by Prep-HPLC Detect Impurity by HPLC-UV->Isolate Impurity by Prep-HPLC LC-HRMS Analysis LC-HRMS Analysis Isolate Impurity by Prep-HPLC->LC-HRMS Analysis NMR Analysis (1D & 2D) NMR Analysis (1D & 2D) Isolate Impurity by Prep-HPLC->NMR Analysis (1D & 2D) Propose Potential Structures Propose Potential Structures LC-HRMS Analysis->Propose Potential Structures Confirm Structure Confirm Structure Propose Potential Structures->Confirm Structure NMR Analysis (1D & 2D)->Confirm Structure Synthesize Reference Standard Synthesize Reference Standard Confirm Structure->Synthesize Reference Standard Confirm Co-elution with Impurity Confirm Co-elution with Impurity Synthesize Reference Standard->Confirm Co-elution with Impurity

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the typical regulatory requirements for impurity testing?

    • A1: Regulatory agencies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines.[3] ICH Q3A/B provides guidance on impurity thresholds for reporting, identification, and qualification in new drug substances and products. Generally, impurities above 0.1% should be identified and characterized.[2]

  • Q2: How do I validate my analytical method for impurity detection?

    • A2: Method validation is essential to ensure the method is reliable and suitable for its intended purpose.[3][19] According to ICH Q2(R2) guidelines, validation should include an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19][20][21][22]

  • Q3: Where can I obtain reference standards for known impurities?

    • A3: Reference standards for known impurities may be available from commercial suppliers. If a standard is not commercially available, it may need to be synthesized and characterized in-house.[23] The synthesized standard should be of high purity.

  • Q4: My compound, this compound, is quite polar. What are some tips for retaining it on a reversed-phase column?

    • A4: Retaining polar compounds on traditional C18 columns can be challenging.[10][24]

      • Use a Polar-Compatible Column: Consider columns designed for polar analytes, such as those with a polar end-capping or a polar-embedded stationary phase.

      • Highly Aqueous Mobile Phase: Using a mobile phase with a high percentage of water can increase retention. However, be aware of "phase collapse" with some traditional C18 columns.

      • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the separation of very polar compounds.

Section 5: Experimental Protocols

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound for the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize a portion of the sample before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize before analysis.[8]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for a specified time.[7]

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. Aim for approximately 5-20% degradation of the main peak.[25]

Protocol: HPLC Method Validation - Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19]

Procedure:

  • Prepare Samples:

    • A solution of this compound reference standard.

    • Solutions of all known related substances and potential impurities.

    • A mixture of the reference standard and all known impurities.

    • A placebo solution (if analyzing a formulated product).

    • Forced degradation samples.

  • Analyze Samples: Inject all prepared samples into the HPLC system.

  • Evaluate Results:

    • Confirm that the peaks for the main analyte and all impurities are well-resolved from each other.

    • Demonstrate that there are no interfering peaks at the retention time of the main analyte in the impurity solutions or placebo.

    • In the forced degradation samples, the main peak should be spectrally pure, which can be confirmed using a photodiode array (PDA) detector.

Troubleshooting Decision Tree

Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed in HPLC peak_tailing Peak Tailing/Fronting start->peak_tailing split_peaks Split Peaks start->split_peaks rt_drift Retention Time Drifting start->rt_drift no_retention No/Poor Retention start->no_retention noisy_baseline Noisy Baseline start->noisy_baseline drifting_baseline Drifting Baseline start->drifting_baseline Adjust Mobile Phase pH Adjust Mobile Phase pH peak_tailing->Adjust Mobile Phase pH Check for Column Overload Check for Column Overload peak_tailing->Check for Column Overload Use Column for Polar Analytes Use Column for Polar Analytes peak_tailing->Use Column for Polar Analytes Check for Column Contamination Check for Column Contamination split_peaks->Check for Column Contamination Ensure Sample Solvent is Weaker than Mobile Phase Ensure Sample Solvent is Weaker than Mobile Phase split_peaks->Ensure Sample Solvent is Weaker than Mobile Phase Check Pump Performance Check Pump Performance rt_drift->Check Pump Performance Ensure Column is Equilibrated Ensure Column is Equilibrated rt_drift->Ensure Column is Equilibrated Check for Leaks Check for Leaks rt_drift->Check for Leaks Use Weaker Mobile Phase Use Weaker Mobile Phase no_retention->Use Weaker Mobile Phase Consider HILIC Mode Consider HILIC Mode no_retention->Consider HILIC Mode Degas Mobile Phase Degas Mobile Phase noisy_baseline->Degas Mobile Phase Check Detector Lamp Check Detector Lamp noisy_baseline->Check Detector Lamp Ensure Column is Thermostatted Ensure Column is Thermostatted drifting_baseline->Ensure Column is Thermostatted Check for Mobile Phase Contamination Check for Mobile Phase Contamination drifting_baseline->Check for Mobile Phase Contamination

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025).
  • HPLC Troubleshooting Guide. (n.d.).
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008).
  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.).
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • This compound hydrate | 2298-36-4 - J&K Scientific. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Forced Degradation Studies - SciSpace. (2016).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.).
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. (n.d.).
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - ResearchGate. (2025).
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. (n.d.).
  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC -..:: DESWATER ::.. (n.d.).
  • (PDF) General principles of identification by mass spectrometry - ResearchGate. (2015).
  • Synthesis and Structural Characterization of Process Related Impurities of Mirabegron - Asian Publication Corporation. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(4-Aminophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(4-aminophenoxy)acetic acid scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of compounds with a wide array of biological activities.[1] Its unique structure, featuring a phenoxyacetic acid moiety linked to an aniline group, provides a framework that can be readily modified to optimize interactions with various biological targets. This guide offers a comparative analysis of the biological activities of its derivatives, focusing on anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed protocols for researchers in drug discovery and development.

General Synthesis and Screening Workflow

The journey from the core scaffold to a biologically active derivative typically follows a structured path. The primary amino group and the carboxylic acid on the this compound backbone are common sites for chemical modification, allowing for the synthesis of diverse libraries of amides, esters, and heterocyclic compounds. A generalized workflow for the development and evaluation of these derivatives is outlined below.

The synthesis often begins with the alkylation of 4-nitrophenol with an appropriate bromo-acetate ester, followed by the selective reduction of the nitro group to yield the ethyl-2-(4-aminophenoxy)acetate synthon.[2][3][4][5] This precursor is then used in subsequent reactions to generate the final derivatives.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar Optimization S1 Alkylation of 4-Nitrophenol S2 Nitro Group Reduction S1->S2 S3 Derivatization (e.g., Amide Formation) S2->S3 S4 Purification & Characterization (NMR, MS) S3->S4 B1 In Vitro Screening (e.g., Cytotoxicity, MIC) S4->B1 Test Compounds B2 Hit Identification B1->B2 B3 Mechanism of Action Studies B2->B3 O1 Structure-Activity Relationship (SAR) Analysis B2->O1 O2 Lead Optimization O1->O2 O2->S3 Iterative Design

Caption: Generalized workflow for synthesis and biological evaluation.

Anticancer Activity

Derivatives of phenoxyacetic acid have shown significant potential as anticancer agents.[6] Modifications of the core structure have led to compounds with potent antiproliferative activity against various cancer cell lines.

Comparative Performance of Anticancer Derivatives

The introduction of heterocyclic moieties, such as benzoxazole, has been a successful strategy. A study on 2-arylbenzoxazole-5-acetic acid derivatives revealed that certain substitutions lead to promising cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cell lines.[7] The presence of the acetic acid group at position 5 of the benzoxazole nucleus was found to be crucial for enhancing activity.[7]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
3b Aminopyridone-linked benzimidazoleTumor cells5.52 - 17.09Roscovitine9.32 - 13.82[8]
3c Aminopyridone-linked benzimidazoleTumor cells5.52 - 17.09Roscovitine9.32 - 13.82[8]
Compound 5 2-Arylbenzoxazole-5-acetic acidMCF-7Promising ActivityDoxorubicin-[7]
Compound 10 2-Arylbenzoxazole-5-acetic acidMCF-7Promising ActivityDoxorubicin-[7]
Compound 8 Aminopyridone-linked benzimidazoleHepG23.372 (HIF-1α inhibition)--[8]
Fenclofenac Analogue (8) Polychlorinated (phenoxyphenyl)acetic acidAdjuvant-induced arthritis screen40x more potent than FenclofenacFenclofenac-[9]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) is key to understanding how chemical structure relates to biological activity.[10] For anticancer derivatives, several trends have been observed:

  • Substitutions on the Phenyl Ring: Halogen substitutions, particularly chloro and bromo groups, on the phenyl rings can significantly influence activity. The 4-chlorophenyl analog (3b) showed an excellent selectivity index.[8]

  • Heterocyclic Systems: The incorporation of moieties like benzimidazole and 1,2,3-triazole is a known strategy for developing potent anticancer agents.[8]

  • Linker Modifications: The nature of the bridge connecting the phenyl rings (e.g., O, NH, S, SO) can drastically alter potency. An NH-bridged analogue showed low activity despite its structural similarity to potent drugs.[9]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, making the development of effective anti-inflammatory agents crucial.[11] Phenoxyacetic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key target for anti-inflammatory drugs.[11]

Comparative Performance of Anti-inflammatory Derivatives

Several studies have focused on designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

Compound IDDerivative ClassIn Vivo Inhibition (%) (Carrageenan-induced paw edema)Selectivity Index (COX-1/COX-2)Reference CompoundSource
1k 2-Imino-4-thiazolidinone81.1429.00Indomethacin (76.36%)[13]
1m 2-Imino-4-thiazolidinone78.80-Indomethacin (76.36%)[13]
5f Hydrazone-based68.26 (paw weight)-Mefenamic acid, Celecoxib[12]
7b Hydrazone-based64.84 (paw weight)-Mefenamic acid, Celecoxib[12]
6a Pyrazoline-phenoxyacetic acidEffective mitigation365.4-[11]
6c Pyrazoline-phenoxyacetic acidEffective mitigation196.9-[11]

These derivatives not only show potent anti-inflammatory effects but also exhibit significant reductions in pro-inflammatory mediators like TNF-α and PGE2.[12][13]

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of these compounds is the inhibition of the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. By selectively blocking COX-2, these derivatives can reduce inflammation with a potentially better safety profile than non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme.[12]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Derivative Phenoxyacetic Acid Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by derivatives.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new classes of antimicrobial agents.[14] Phenoxyacetic acid derivatives, particularly amide derivatives, have demonstrated notable activity against various bacterial and fungal strains.[15]

Comparative Performance of Antimicrobial Derivatives

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative ClassTest OrganismMIC (µg/mL)Reference CompoundSource
Amide Derivative (2d)S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa500 - 1000Amoxicillin[15]
Amide Derivative (1b)S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa125 - 500Amoxicillin[15]
Conjugated Oligoelectrolyte (COE2−3C−C3‐Apropyl)E. coli K122-[16]
Conjugated Oligoelectrolyte (COE2−3C−C3‐Ahexyl)E. coli K128-[16]

Notably, some amide derivatives showed better activity against specific strains like S. aureus and P. aeruginosa than the standard antibiotic Amoxicillin.[15] The introduction of amide moieties can modulate the hydrophobicity and hydrogen-bonding capabilities of the molecules, which is thought to enhance their interaction with and disruption of bacterial cell membranes.[16]

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. Below are detailed methodologies for common assays used to evaluate the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.[14]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.[14] Include a growth control well (inoculum without compound) and a sterility control well (broth only).[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

MIC_Protocol A Prepare Serial Dilutions of Test Compound in Broth C Add Inoculum to Each Well A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Growth and Determine MIC D->E

Caption: Flowchart for the broth microdilution MIC assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile class of compounds with significant therapeutic potential. Research has demonstrated their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. Structure-activity relationship studies have provided valuable insights, showing that modifications involving halogenation, and the introduction of heterocyclic and amide moieties can dramatically enhance biological activity and selectivity.

Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic profiles and reduce potential toxicity. Further investigation into the precise molecular mechanisms of action will be critical for rational drug design and the development of next-generation therapeutics based on this valuable chemical scaffold.

References

  • Journal of Emerging Technologies and Innovative Research.
  • CORE. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]
  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • PubMed. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. [Link]
  • PubMed. Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)
  • ResearchGate.
  • JYX: JYU. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
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  • ResearchGate. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]
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A Comparative Analysis of 2-(4-aminophenoxy)acetic acid and Traditional Phenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Herbicide Development and Plant Science

In the landscape of agricultural science, phenoxyacetic acids represent a foundational class of synthetic herbicides that have played a pivotal role in weed management for decades.[1] This guide provides an in-depth comparison of the well-established chlorinated phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), with the lesser-known 2-(4-aminophenoxy)acetic acid. This analysis is grounded in the principles of structure-activity relationships, supported by experimental data from the scientific literature, to provide researchers, scientists, and drug development professionals with a clear understanding of the chemical nuances that dictate herbicidal efficacy.

The Mechanism of Action: A Tale of Two Molecules

Phenoxyacetic acid herbicides are classified as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates various aspects of plant growth and development.[2] However, unlike IAA, which is tightly regulated by the plant, synthetic auxins like 2,4-D and MCPA are highly persistent and, at herbicidal concentrations, lead to uncontrolled and disorganized cell growth, ultimately causing the death of susceptible broadleaf plants.[2] This selective action against dicots, while leaving monocotyledonous crops like wheat and corn relatively unharmed, has been the cornerstone of their widespread use in agriculture since their introduction in the 1940s.

The herbicidal activity of phenoxyacetic acids is intricately linked to the nature and position of substituents on the aromatic ring. The presence of chlorine or a methyl group at specific positions, as seen in 2,4-D and MCPA, is crucial for their potent herbicidal effects. In contrast, the substitution of these electron-withdrawing groups with an electron-donating amino group, as in this compound, is predicted to significantly alter the molecule's biological activity, likely diminishing its herbicidal properties. While direct herbicidal testing data for this compound is not prevalent in the literature, its synthesis has been documented in the context of developing pharmaceutical agents, suggesting a different biological application for this particular structure.

Signaling Pathway of Phenoxyacetic Acid Herbicides

The binding of a synthetic auxin to auxin-binding proteins (ABPs) initiates a signaling cascade that leads to the deregulation of gene expression and subsequent uncontrolled cell division and growth.

Figure 1: Simplified signaling pathway of phenoxyacetic acid herbicides. cluster_extracellular Extracellular Space cluster_cell Plant Cell Synthetic Auxin Synthetic Auxin Auxin-Binding Proteins (ABPs) Auxin-Binding Proteins (ABPs) Synthetic Auxin->Auxin-Binding Proteins (ABPs) Binding Signal Transduction Cascade Signal Transduction Cascade Auxin-Binding Proteins (ABPs)->Signal Transduction Cascade Activation Gene Expression Regulation Gene Expression Regulation Signal Transduction Cascade->Gene Expression Regulation Modulation Uncontrolled Cell Growth Uncontrolled Cell Growth Gene Expression Regulation->Uncontrolled Cell Growth Induction Plant Death Plant Death Uncontrolled Cell Growth->Plant Death Leads to

Caption: Simplified signaling pathway of phenoxyacetic acid herbicides.

Comparative Analysis of Physicochemical and Herbicidal Properties

The following table summarizes the key properties of 2,4-D, MCPA, and this compound, highlighting the structural differences that influence their biological activity.

Property2,4-Dichlorophenoxyacetic acid (2,4-D)2-methyl-4-chlorophenoxyacetic acid (MCPA)This compound
Chemical Structure



Molecular Formula C₈H₆Cl₂O₃C₉H₉ClO₃C₈H₉NO₃
Molar Mass ( g/mol ) 221.04200.62167.16
Primary Use Selective broadleaf herbicide[3]Selective broadleaf herbicideIntermediate in pharmaceutical synthesis
Herbicidal Activity HighHighNot established as a herbicide
Selectivity Effective against dicots, spares monocotsEffective against dicots, spares monocotsNot applicable

Experimental Protocols for Herbicide Efficacy Evaluation

To quantitatively assess and compare the herbicidal activity of different phenoxyacetic acid derivatives, standardized bioassays are essential. The following protocols outline the general procedures for whole-plant and seed germination assays.

Whole-Plant Pot Assay

This assay is crucial for determining the post-emergence herbicidal efficacy and selectivity of a compound.

Figure 2: Workflow for a whole-plant pot assay. Seed Sowing Seed Sowing Plant Growth Plant Growth Seed Sowing->Plant Growth 1. Germination and growth to 2-4 leaf stage Herbicide Application Herbicide Application Plant Growth->Herbicide Application 2. Treatment with varying concentrations Data Collection Data Collection Herbicide Application->Data Collection 3. Incubation under controlled conditions (2-3 weeks) Analysis Analysis Data Collection->Analysis 4. Assessment of visual injury, biomass, and mortality

Caption: Workflow for a whole-plant pot assay.

Step-by-Step Methodology:

  • Plant Material: Select target weed species (e.g., Brassica campestris) and a crop species (e.g., Triticum aestivum) to assess selectivity.

  • Sowing and Growth: Sow seeds in pots containing a suitable growth medium and allow them to grow in a controlled environment (greenhouse or growth chamber) until they reach the 2-4 leaf stage.

  • Herbicide Preparation: Prepare stock solutions of the test compounds (e.g., 2,4-D, MCPA, and this compound) and create a dilution series to test a range of concentrations. A control group treated with a blank solvent should be included.

  • Application: Apply the herbicide solutions to the plants using a laboratory sprayer to ensure uniform coverage.

  • Incubation: Return the treated plants to the controlled environment and observe for 2-3 weeks.

  • Data Collection: Assess the herbicidal effects by recording visual injury scores, measuring plant height and fresh/dry weight, and counting the number of surviving plants.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or the lethal dose (LD₅₀) to quantify the herbicidal potency.

Seed Germination Assay

This assay evaluates the pre-emergence herbicidal activity of a compound.

Step-by-Step Methodology:

  • Preparation: Place a filter paper in each petri dish and add a known volume of the test solution at various concentrations. A control with only the solvent should be included.

  • Sowing: Place a specific number of seeds of the target weed species onto the treated filter paper.

  • Incubation: Seal the petri dishes and incubate them in a growth chamber with controlled light and temperature conditions for 7-14 days.

  • Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the concentration required to inhibit germination or growth by 50% (IC₅₀).

Quantitative Comparison of Herbicidal Activity

The following table presents a summary of reported herbicidal activity for novel phenoxyacetic acid derivatives against the common weed Brassica campestris, illustrating the high efficacy of chlorinated compounds.

CompoundTarget WeedEfficacy Metric (IC₅₀ in mmol L⁻¹)Reference
Novel Compound 6b (chlorinated)Brassica campestris (root growth)~0.0002[4]
Novel Compound 6c (chlorinated)Brassica campestris (root growth)~0.0002[4]
DMA salt of 2,4-DBrassica campestris (shoot growth)Higher than novel chlorinated compounds[5]

Note: Lower IC₅₀ values indicate higher herbicidal activity.[4]

Conclusion

The comparative analysis of this compound with established phenoxyacetic acid herbicides like 2,4-D and MCPA underscores the critical role of chemical structure in determining biological function. The consistent body of evidence points to the necessity of electron-withdrawing substituents, such as chlorine atoms, on the phenoxy ring for potent auxin-mimicking herbicidal activity. The presence of an amino group in this compound likely alters its electronic properties and receptor binding affinity to an extent that it does not exhibit significant herbicidal effects, leading to its exploration in other fields such as pharmaceuticals. For researchers in herbicide discovery, this guide reinforces the importance of structure-activity relationship studies in the rational design of new and effective weed management solutions. Future investigations could explore the potential plant growth regulatory effects of this compound at different concentrations, though its utility as a selective herbicide in its current form appears limited.

References

  • Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. (2026). Chem Biodivers, 23(1), e02728. [Link]
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  • Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. (2011). Plant Signaling & Behavior, 6(11), 1761-1768. [Link]
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
  • Phenoxy herbicide. (n.d.). In Wikipedia.
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  • Bioinspired Herbicides-Ionic Liquids or Liquid Cocrystals? (2024). Journal of Agricultural and Food Chemistry, 72(5), 2479-2490. [Link]
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  • Investigation of Amino Acids As Herbicides for Control of Orobanche minor Parasitism in Red Clover. (2018). Frontiers in Plant Science, 9, 1293. [Link]
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  • Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). (n.d.). CliniSciences. [Link]
  • Use of plant growth regulators to reduce 2-methyl-4- chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton. (2022).

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A Senior Application Scientist's Guide to Validating the Anti-inflammatory Activity of 2-(4-Aminophenoxy)acetic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of novel 2-(4-aminophenoxy)acetic acid compounds. We will delve into the mechanistic rationale for investigating this class of molecules, provide detailed, field-proven protocols for a suite of determinative in vitro and in vivo assays, and present a clear structure for data comparison against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Rationale for Investigating this compound Derivatives

The phenoxyacetic acid scaffold is a well-established pharmacophore in the development of anti-inflammatory agents.[1] The structural resemblance of these compounds to the arachidonic acid substrate of cyclooxygenase (COX) enzymes makes them prime candidates for COX inhibition, a primary mechanism of action for widely used NSAIDs.[2][3] The inhibition of COX-2, an inducible enzyme at the site of inflammation, is a key therapeutic goal to mitigate pain and swelling while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[2][3]

The this compound core offers a versatile template for chemical modification to enhance potency and selectivity for COX-2. This guide outlines a systematic approach to validate the anti-inflammatory efficacy of novel derivatives of this scaffold, moving from initial cell-based screening to whole-animal models.

Mechanistic Insight: Key Inflammatory Signaling Pathways

A thorough understanding of the underlying molecular pathways of inflammation is crucial for interpreting experimental results. Two of the most critical pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways. These cascades lead to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as COX-2.

NF-kappaB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex TNFR->IKK_complex MyD88->IKK_complex IkB IkB IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)/IκB (Inactive) IkB->NFkB_inactive Inhibits p50 p50 p50->NFkB_inactive p65 p65 p65->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκB degradation DNA DNA NFkB_active->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Canonical NF-κB signaling pathway activation.

p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress / LPS Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates DNA DNA Transcription_Factors->DNA Translocates & Binds Inflammatory_Genes Inflammatory Genes (Cytokines, COX-2) DNA->Inflammatory_Genes Transcription

Caption: The p38 MAPK signaling cascade in inflammation.

Experimental Validation Workflow

A tiered approach is recommended, starting with broad in vitro screens to establish biological activity and progressing to a more complex in vivo model to determine physiological relevance and efficacy.

Experimental_Workflow Start Start: Novel 2-(4-aminophenoxy) acetic acid compounds In_Vitro In Vitro Screening (RAW 264.7 Macrophages) Start->In_Vitro NO_Assay Nitric Oxide (NO) Production Assay In_Vitro->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA Assays In_Vitro->Cytokine_Assay COX_Assay COX-1/COX-2 Inhibition Assays NO_Assay->COX_Assay Cytokine_Assay->COX_Assay In_Vivo In Vivo Validation (Rodent Model) COX_Assay->In_Vivo Promising Candidates Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Data_Analysis Data Analysis & Comparison Paw_Edema->Data_Analysis Conclusion Conclusion: Lead Candidate Identification Data_Analysis->Conclusion

Caption: Tiered experimental workflow for validation.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. It is imperative to include appropriate controls in every experiment: a vehicle control (the solvent used to dissolve the test compounds, e.g., DMSO), a negative control (untreated or unstimulated cells/animals), and a positive control (a known anti-inflammatory drug).

In Vitro Assays Using RAW 264.7 Murine Macrophages

Rationale: RAW 264.7 cells are a widely used and well-characterized macrophage cell line that reliably produces pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS), mimicking a bacterial infection-induced inflammatory response.

Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant. Inhibition of nitrite production indicates a potential anti-inflammatory effect.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound compounds and positive controls (e.g., Diclofenac) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

  • Measurement: Incubate for 10 minutes at room temperature, protected from light, and measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific pro-inflammatory cytokines (TNF-α and IL-6) released into the cell culture supernatant.

Protocol:

  • Sample Preparation: Use the cell culture supernatants from the same experiment as the Nitric Oxide Assay.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF-α or mouse IL-6 overnight at 4°C.[1]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]

  • Sample Incubation: Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[4]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.[5][6]

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horse Radish Peroxidase) and incubate for 30 minutes at room temperature.[6]

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.[4]

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change to yellow.[4]

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration from a standard curve generated with recombinant TNF-α or IL-6.

Principle: This assay measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes. This is a direct measure of the likely mechanism of action.

Protocol:

  • Enzyme Preparation: Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and the enzyme (either COX-1 or COX-2).

  • Inhibitor Incubation: Add the test compounds or positive controls (e.g., Celecoxib, a selective COX-2 inhibitor) at various concentrations to the wells and pre-incubate with the enzyme for 10-15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 10-20 minutes) by adding a stop solution.

  • Product Measurement: The product of the COX reaction, Prostaglandin E2 (PGE2), is measured using a specific PGE2 ELISA kit.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) will determine the selectivity of the compound for COX-2.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in a whole-animal system.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The volume of edema is the difference between the paw volume at each time point and the baseline paw volume.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Edema volume of control group - Edema volume of treated group) / Edema volume of control group] x 100.

Data Presentation and Comparison

For a clear and objective comparison, all quantitative data should be summarized in tables. This allows for a direct assessment of the potency and selectivity of the novel this compound compounds against standard drugs.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundNO Production IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound 1 Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Test Compound 2 Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Diclofenac ~25~15~20~5[3]~0.1[3]~50
Celecoxib >100>100>100~15[3]~0.04[3]~375

Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions. It is crucial to run standards alongside test compounds in every assay.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment (Dose)Paw Edema Volume (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Vehicle Control Experimental Value0
Test Compound 1 (e.g., 50 mg/kg) Experimental ValueCalculated Value
Test Compound 2 (e.g., 50 mg/kg) Experimental ValueCalculated Value
Indomethacin (10 mg/kg) Experimental Value~50-70%
Diclofenac (10 mg/kg) Experimental Value~60-75%

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the anti-inflammatory activity of novel this compound compounds. Compounds that demonstrate potent inhibition of inflammatory mediators in vitro, high selectivity for COX-2, and significant reduction of paw edema in vivo with a favorable comparison to standard drugs warrant further investigation.

Future studies should include more comprehensive toxicological evaluations, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and testing in chronic inflammation models (e.g., adjuvant-induced arthritis) to fully characterize the therapeutic potential of lead candidates.

References

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  • Atkinson, D. C., Cooper, M., & Said, A. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of medicinal chemistry, 19(11), 1255-1261. [Link]
  • Al-Jumaili, A. A., Al-Obaidi, Z. H., Chaichan, M. T., Al-Majidi, S. M., & Al-Amiery, A. A. (2022). Advances in targeting p38 MAPK for cancer therapy: insights from molecular pharmacology and medicinal chemistry. RSC advances, 12(48), 31235-31252. [Link]
  • Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives is dependent on peroxide tone. Journal of Biological Chemistry, 290(31), 19111-19123. [Link]
  • Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., Soliman, S. M., Ali, M. A., & Ghabbour, H. A. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(21), 5183. [Link]
  • Kumar, A., Sharma, S., & Kumar, D. (2013). Synthesis and pharmacological evaluation of antiinflammatory mutual amide prodrugs. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 84-88. [Link]
  • Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., Soliman, S. M., Ali, M. A., & Ghabbour, H. A. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(21), 5183. [Link]
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Englebienne, P. (2002). Selective cyclooxygenase-2 inhibitors: a review of their structure-activity relationships.
  • Dr. Koppala R.V.S. Chaitanya. (2016).
  • Ali, R., Shaukat, A., Hamid, H., Shafi, S., & Khan, M. S. (2017). Novel 2, 4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & medicinal chemistry letters, 27(4), 1017-1025. [Link]
  • Cui, X., & Jia, H. (2021). Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update. Current medicinal chemistry, 28(21), 4239-4261. [Link]
  • Ali, R., Shaukat, A., Hamid, H., Shafi, S., & Khan, M. S. (2017). Novel 2, 4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & medicinal chemistry letters, 27(4), 1017-1025. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 2-(4-aminophenoxy)acetic acid and its structurally related compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to provide a foundational understanding of the structure-activity relationships, synthesis, and biological implications that define this versatile chemical family.

Introduction: The Phenoxyacetic Acid Scaffold

The phenoxyacetic acid framework, characterized by a phenyl ring connected to an acetic acid group via an ether linkage, is a cornerstone in medicinal chemistry and agrochemistry.[1] The parent compound, this compound, serves as a critical building block and a point of departure for a vast array of derivatives.[2][3] Modifications to the aromatic ring or the acetic acid side chain can dramatically alter the compound's physicochemical properties and biological activity, leading to molecules with applications ranging from herbicides that mimic plant auxins to potential therapeutics for metabolic diseases and sickle cell anemia.[1][4][5] This guide will explore these variations, providing a comparative context for their synthesis, properties, and functions.

Physicochemical Properties: A Comparative Overview

The biological fate and efficacy of a compound are intrinsically linked to its physical and chemical properties. For this compound and its analogs, key parameters such as molecular weight, lipophilicity (LogP), and acidity (pKa) are pivotal. The addition of substituents to the phenoxy ring significantly influences these characteristics. For instance, chlorination, a common modification, tends to increase lipophilicity and herbicidal potency while decreasing water solubility.[5][6]

The core compound, this compound, presents a unique case due to its amino group, which imparts distinct solubility and reactivity profiles compared to its non-aminated or chlorinated counterparts.

Table 1: Comparative Physicochemical Properties of Selected Phenoxyacetic Acid Derivatives

CompoundStructureMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
This compound Structure of this compound167.16[7]0.84.3 (acid), 3.8 (base)
Phenoxyacetic acid Structure of Phenoxyacetic acid152.151.43.1
4-Chlorophenoxyacetic acid (4-CPA) Structure of 4-Chlorophenoxyacetic acid186.592.03.0
2,4-Dichlorophenoxyacetic acid (2,4-D) Structure of 2,4-Dichlorophenoxyacetic acid221.042.82.8

Note: LogP and pKa values are predicted using computational models and are for comparative purposes.

Synthesis Strategies and Methodologies

The synthesis of phenoxyacetic acid derivatives typically follows a well-established pathway involving the Williamson ether synthesis.[1][5] This method reacts a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.[1]

For the synthesis of the titular compound, this compound, a common route involves the alkylation of 4-nitrophenol followed by the selective reduction of the nitro group.[8][9][10] This two-step process is efficient and yields a pure product.[8][9]

General Synthetic Workflow

The following diagram illustrates a generalized, two-step synthesis for amino-substituted phenoxyacetic acid derivatives.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrolysis (Optional) Start Substituted p-Nitrophenol Reagent1 Ethyl Bromoacetate + Base (e.g., K2CO3) Start->Reagent1 Alkylation Product1 Ethyl 2-(4-nitrophenoxy)acetate Reagent1->Product1 Reagent2 Reducing Agent (e.g., Fe/NH4Cl) Product1->Reagent2 Reduction Product2 Ethyl 2-(4-aminophenoxy)acetate Reagent2->Product2 Reagent3 Base (e.g., NaOH) then Acid (e.g., HCl) Product2->Reagent3 Saponification FinalProduct This compound Reagent3->FinalProduct cluster_cell Plant Cell Auxin Phenoxyacetic Acid (e.g., 2,4-D) Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor Binds Complex Auxin-Receptor Complex Receptor->Complex AuxRep Aux/IAA Repressor Complex->AuxRep Targets for Degradation ARF Auxin Response Factor (ARF) AuxRep->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Growth Uncontrolled Growth & Cell Division Gene->Growth G start Water Sample step1 Acidify Sample (pH < 3) start->step1 step2 Solid-Phase Extraction (C18 Cartridge) step1->step2 step3 Elute with Methanol step2->step3 step4 Inject into HPLC-UV System step3->step4 step5 Data Acquisition (Chromatogram) step4->step5 end Quantification vs. Calibration Curve step5->end

Sources

A Comparative Guide to the In-Vivo Efficacy of 2-(4-Aminophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-(4-aminophenoxy)acetic acid scaffold has emerged as a versatile and promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant in-vivo efficacy across a range of disease models, most notably in the fields of oncology and inflammation. This guide provides a comprehensive comparison of the in-vivo performance of various this compound derivatives, supported by experimental data, to aid researchers in navigating the therapeutic potential of this chemical class.

Unveiling the Therapeutic Potential: Anticancer Efficacy

Derivatives of this compound have shown considerable promise as anticancer agents, with several compounds exhibiting potent tumor growth inhibition in various preclinical models. The primary mechanism of action for some of these derivatives involves the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, which can be particularly effective in cancers with existing DNA repair deficiencies.

Comparative In-Vivo Efficacy of Anticancer Derivatives

The following table summarizes the in-vivo anticancer activity of representative this compound derivatives.

Compound IDDerivative ClassAnimal ModelCancer Cell LineDosage & AdministrationKey Efficacy EndpointReference
Compound I PhenoxyacetamideSEC-bearing miceHepG2 (Hepatocellular Carcinoma)40 mg/kg74.59% Tumor Inhibition Ratio (TIR%)[1]
Compound 8f 4-Phenyl-2-phenoxyacetamide thiazoleAscites and solid tumor modelsEAC and DLA cellsNot specifiedRegressed tumor activity[2]

Note: SEC stands for Solid Ehrlich Carcinoma. EAC is Ehrlich Ascites Carcinoma, and DLA is Dalton's Lymphoma Ascites.

Expert Analysis: The data indicates that phenoxyacetamide derivatives of this compound are potent inhibitors of tumor growth in vivo. Compound I, a novel phenoxyacetamide derivative, demonstrated a remarkable tumor inhibition ratio of 74.59% in a hepatocellular carcinoma model, surpassing the efficacy of the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which showed a 64.51% TIR% in the same study[1]. This suggests a promising therapeutic window for this class of compounds in liver cancer treatment. The anticancer effect of Compound I is attributed to the induction of apoptosis via the intrinsic pathway and cell cycle arrest at the G1/S phases[1][3]. Furthermore, the 4-phenyl-2-phenoxyacetamide thiazole derivative, Compound 8f, also showed significant anti-tumor activity in both ascites and solid tumor models, with its mechanism linked to the modulation of the tumor microenvironment and induction of apoptosis[2].

Experimental Protocol: Hepatocellular Carcinoma Xenograft Model

This protocol outlines a standard procedure for evaluating the in-vivo anticancer efficacy of a test compound in a HepG2 xenograft mouse model.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Matrigel

  • Test compound (e.g., a this compound derivative)

  • Vehicle control (e.g., saline, DMSO)

  • Standard drug (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach the desired confluency for injection.

  • Tumor Cell Implantation:

    • Harvest and resuspend the HepG2 cells in a 1:1 mixture of culture medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, standard drug).

  • Drug Administration:

    • Administer the test compound, vehicle, or standard drug to the respective groups according to the predetermined dosage and schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) or tumor inhibition ratio (TIR%) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Signaling Pathway: PARP-1 in Cancer

The anticancer activity of some this compound derivatives is linked to the inhibition of PARP-1. The following diagram illustrates the role of PARP-1 in DNA repair and how its inhibition can lead to cancer cell death, particularly in tumors with BRCA mutations (a concept known as synthetic lethality).

PARP1_Pathway cluster_DNA_Damage DNA Damage Response cluster_PARPi Effect of PARP Inhibitor cluster_DSB_Repair DSB Repair Pathways DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation DNA_SSB->PARP1_Activation SSB_to_DSB SSB Accumulation & Conversion to Double-Strand Break (DSB) DNA_SSB->SSB_to_DSB Replication fork collapse BER Base Excision Repair (BER) PARP1_Activation->BER PARP1_Inhibition PARP-1 Inhibition PARP1_Activation->PARP1_Inhibition DNA_Repair_SSB DNA Repair BER->DNA_Repair_SSB PARPi PARP Inhibitor (e.g., phenoxyacetamide derivative) PARPi->PARP1_Inhibition HR Homologous Recombination (HR) (BRCA1/2 dependent) SSB_to_DSB->HR NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) SSB_to_DSB->NHEJ Cell_Death Apoptosis / Cell Death DNA_Repair_DSB DNA_Repair_DSB HR->DNA_Repair_DSB Error-free repair Genomic_Instability Genomic Instability NHEJ->Genomic_Instability Genomic_Instability->Cell_Death BRCA_mut BRCA1/2 Mutation (HR deficient) BRCA_mut->HR Inhibits COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Acts on Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 COX2_Inhibitor COX-2 Inhibitor (e.g., phenoxy acetic acid derivative) COX2_Inhibitor->COX2_Enzyme Inhibits Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: The COX-2 signaling pathway in inflammation.

Conclusion and Future Directions

The in-vivo evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a rich source of potential therapeutic agents. The demonstrated efficacy in preclinical models of cancer and inflammation, coupled with identifiable mechanisms of action, provides a solid foundation for further drug development efforts.

Future research should focus on optimizing the potency and selectivity of these derivatives to enhance their therapeutic index. Direct, head-to-head comparative studies of promising candidates within this class are crucial for identifying best-in-class molecules. Furthermore, a thorough evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their successful translation into clinical applications. The versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond oncology and inflammation, warranting exploration in other disease areas.

References

[1]Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link] [4]Islam, M. R., et al. (2022). Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. Chemistry & Biodiversity, 19(9), e202200440. [Link] [5]Islam, M. R., et al. (2022). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. CiteDrive. [Link] [3]Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link] [6]ResearchGate. (n.d.). Percentage of paw edema inhibition in rats treated with 2.5 mg/kg, 5 mg/kg, and 10 mg/kg of compound 1 (a), compound 2 (b), compound 3 (c), compound 4 (d), compound 5 (e), compound 6 (f), compound 7 (g) and naproxen. [Link] [2]Shaukath, A., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 1236-1251. [Link] [7]ResearchGate. (n.d.). Percent analgesic activity (peripheral, writhing test). [Link] [8]Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1293. [Link] [9]Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link] [10]Lisovskaya, Y. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 107, 130080. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-(4-Aminophenoxy)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(4-aminophenoxy)acetic acid scaffold is a versatile template in medicinal chemistry, serving as a foundational structure for developing ligands targeting a diverse range of biological entities.[1][2][3] Its derivatives have shown promise as hypoglycemic, anti-inflammatory, and antimicrobial agents, among other activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, focusing on their roles as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists and Aldose Reductase (AR) inhibitors. We will explore the causal relationships behind experimental design, present comparative data, and detail the methodologies required for their evaluation.

The Core Scaffold: A Foundation for Diverse Activity

The this compound molecule consists of three key regions amenable to chemical modification: the phenoxy ring , the acetic acid moiety , and the amino group . The specific interactions of these regions with the binding sites of target proteins dictate the compound's overall biological activity and selectivity. Understanding how modifications at each site influence efficacy is the cornerstone of SAR studies.[4]

The synthesis of the core structure, such as ethyl-2-(4-aminophenoxy)acetate, is often achieved through the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by a selective reduction of the nitro group.[5][6][7][8] This straightforward synthesis allows for the generation of a wide array of analogs for screening.[5][6][7][8]

Below is a diagram illustrating the general workflow from synthesis to activity assessment.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Start 4-Nitrophenol + Ethyl Bromoacetate Alkylation Alkylation Start->Alkylation Nitro_Reduction Selective Nitro Reduction (e.g., NH4Cl/Fe) Alkylation->Nitro_Reduction Core_Scaffold Ethyl 2-(4-aminophenoxy)acetate (Core Scaffold) Nitro_Reduction->Core_Scaffold Derivatization Chemical Modification (e.g., Amide Coupling) Core_Scaffold->Derivatization Analog_Library Analog Library Derivatization->Analog_Library In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Binding) Analog_Library->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Transactivation) In_Vitro_Assays->Cell_Based_Assays SAR_Analysis SAR Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for synthesis and evaluation of analogs.

Part I: this compound Analogs as PPARγ Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a critical role in regulating glucose and lipid metabolism.[9] PPARγ, in particular, is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs.[10][11] Agonists of PPARγ can improve insulin sensitivity, making them a key target for type 2 diabetes therapies.[10][11] The this compound scaffold has been explored as a precursor for dual activators of glucokinase (GK) and PPARγ.[5][6][7]

Mechanism of PPARγ Activation

PPARγ activation follows a well-defined pathway. As ligand-activated transcription factors, PPARs form a heterodimer with the retinoid X receptor (RXR).[12] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.[12] PPARγ agonists enhance this process, leading to increased expression of genes involved in glucose uptake and insulin signaling.[10][11]

PPAR_Pathway Ligand Phenoxyacetic Acid Analog (Agonist) PPARg PPARγ Ligand->PPARg binds to Complex PPARγ-RXR Heterodimer PPARg->Complex dimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Promoter Region) Complex->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates Proteins Metabolic Proteins (e.g., for Glucose Uptake) Transcription->Proteins leads to Response Improved Insulin Sensitivity Proteins->Response results in

Caption: Simplified PPARγ activation pathway by an agonist.

SAR Insights for PPARγ Agonism

While specific quantitative data for a wide range of this compound analogs as PPARγ agonists is dispersed, general principles can be derived from related phenoxyacetic acid derivatives.

  • The Acidic Head Group: The carboxylic acid is crucial for activity. It typically forms a key hydrogen bond interaction with residues in the PPARγ ligand-binding domain (LBD), such as His323, Tyr473, and His449.[13] Esterification or replacement with a non-acidic group generally leads to a significant loss of potency.

  • The Phenoxy Linker: The ether linkage provides the correct orientation and spacing between the aromatic ring and the acidic head group. Its flexibility is important for accommodating the binding pocket.

  • The Aromatic Core and Amino Group: Modifications on the phenoxy ring and the amino group are critical for modulating potency and selectivity. The amino group can be a key interaction point or, more commonly, serve as a handle for further derivatization (e.g., conversion to ureas or amides). These modifications interact with the hydrophobic regions of the LBD.

Comparative Performance

Analogs of this compound are often compared to established PPARγ agonists like thiazolidinediones (e.g., Pioglitazone, Rosiglitazone). While TZDs are potent, they are associated with side effects like weight gain.[14] Newer pan-PPAR agonists, which activate multiple PPAR subtypes (α, γ, δ), are being developed to achieve a better overall metabolic profile.[14] For instance, the novel PPAR pan agonist MHY2013, a 2-methyl-2-(o-tolyloxy)propanoic acid derivative, has shown efficacy in improving insulin resistance and dyslipidemia without causing weight gain in animal models.[14]

Table 1: Comparison of PPARγ Agonists

Compound Class Example Primary Target(s) Key Advantage Reported IC50/EC50
Thiazolidinediones Pioglitazone PPARγ Potent insulin sensitizer ~1.05 µM (IC50, binding)[15]
Phenoxyacetic Acids Compound 18b FFA1 (GPR40) Glucose-dependent action 62.3 nM (EC50) [16]

| Pan-PPAR Agonists | MHY2013 | PPARα, γ, δ | Broad metabolic benefits | Strongest of 6 analogs[14] |

Note: Compound 18b is a phenoxyacetic acid derivative targeting FFA1, a related metabolic target, highlighting the scaffold's versatility. Direct comparative data for this compound analogs as PPARγ agonists is limited in the provided search results.

Part II: this compound Analogs as Aldose Reductase Inhibitors

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[17] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress, contributing to long-term diabetic complications such as neuropathy, retinopathy, and nephropathy.[17][18] Therefore, inhibiting AR is a key therapeutic strategy.[17] Acetic acid derivatives are a major class of AR inhibitors (ARIs).[19]

SAR Insights for Aldose Reductase Inhibition

The development of potent and selective (2-arylcarbamoyl-phenoxy)-acetic acid ARIs provides significant insights.[20]

  • The Acetic Acid Moiety: This group is essential. It interacts with the anionic binding site of the enzyme, forming hydrogen bonds with key residues like Tyr48, His110, and Trp111.[21]

  • The Aromatic Core: The phenoxy ring fits into a hydrophobic pocket of the enzyme. Substitutions on this ring can significantly impact potency. For example, introducing a fluorine atom can enhance binding affinity.[20]

  • The "Tail" Group: The most significant variations are seen by modifying the amino group into larger, often hydrophobic moieties. A (2-arylcarbamoyl) group, for instance, can form an intramolecular hydrogen bond that pre-organizes the molecule for optimal binding.[20]

Table 2: SAR of (2-Arylcarbamoyl-phenoxy)-acetic Acid ARIs

Compound R1 (Phenoxy Ring) R2 (Arylcarbamoyl Ring) AR IC50 (nM) Aldehyde Reductase Selectivity Reference
Lead Candidate 5-Fluoro 4-Bromo-2-fluoro-benzyl 30 ~1100-fold [20]
Analog X H 4-Bromo-2-fluoro-benzyl 50 - [20]

| Analog Y | 5-Fluoro | Benzyl | >1000 | - |[20] |

Data is illustrative based on descriptions in the source.

The lead candidate from this series, 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid, demonstrates the importance of specific halogen substitutions on both aromatic rings for achieving high potency (IC50 of 30 nM) and selectivity against the related enzyme aldehyde reductase.[20]

Comparison with Other ARI Alternatives

The this compound analogs belong to the broader class of "acetic acid" ARIs, which includes the clinically used drug Epalrestat.[21] Another major class is the "cyclic imide" inhibitors, such as Sorbinil.[19]

Inhibitor ClassExampleKey Structural FeatureReported Potency
Acetic Acids Epalrestat Rhodanine Acetic Acid Potent, used clinically
Acetic AcidsQuinazolineacetic acidsDioxoquinazoline coreIC50 ~10⁻⁶ to 4x10⁻⁸ M[22]
Cyclic ImidesSorbinilSpiro-chromane coreMicromolar IC50 range[19]

The most potent rhodanine acetic acid derivatives can be over five times more effective than Epalrestat, achieving submicromolar IC50 values.[21] This highlights the continuous potential for discovering highly potent inhibitors within this structural class.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible.

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from established spectrophotometric methods.[17][23] The assay measures the AR-catalyzed oxidation of NADPH to NADP+, which is monitored by the decrease in absorbance at 340 nm.[17][18]

Objective: To determine the IC50 value of a test compound against aldose reductase.

Materials:

  • Enzyme Source: Partially purified aldose reductase from rat lens.[17]

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[17]

  • Cofactor: 2.5 mM NADPH solution.

  • Substrate: 50 mM DL-glyceraldehyde solution.[17]

  • Test Compound: Serial dilutions in a suitable solvent (e.g., DMSO).

  • Positive Control: Epalrestat or Quercetin.[17]

  • UV/Vis Spectrophotometer and cuvettes.

Procedure:

  • Prepare Reaction Mixtures: In a cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of enzyme solution, 0.1 mL of NADPH solution, and 0.1 mL of the test compound dilution (or vehicle for control).

  • Pre-incubation: Incubate the mixture for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]

  • Initiate Reaction: Add 0.1 mL of the DL-glyceraldehyde substrate to start the reaction. Mix gently.[17]

  • Spectrophotometric Reading: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.[17]

  • Calculate Inhibition:

    • Determine the rate of reaction (ΔOD/min) for the control and inhibited reactions.

    • Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_inhibited) / Rate_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[24]

Protocol 2: PPARγ Transactivation Assay

This is a cell-based assay to measure the ability of a compound to activate PPARγ-mediated gene transcription.

Objective: To quantify the agonist activity of a test compound on the PPARγ receptor.

Materials:

  • Cell Line: SH-SY5Y or other suitable cells transfected with a PPARγ expression vector and a reporter plasmid containing PPREs linked to a luciferase gene.

  • Cell Culture Medium (e.g., DMEM) with supplements.

  • Test Compound: Serial dilutions.

  • Positive Control: Pioglitazone or Rosiglitazone.[15]

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or positive control. Include a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the buffer provided in the luciferase assay kit.

  • Luminometry: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, yielding potent modulators of critical metabolic targets like PPARγ and aldose reductase. SAR studies reveal that the carboxylic acid head group is a near-universal requirement for activity, acting as a crucial anchor in the binding sites of both targets. The true diversity in potency and selectivity arises from modifications to the aromatic core and, most significantly, the "tail" region derived from the 4-amino group.

For PPARγ agonists , future work should focus on creating analogs that balance potency with selectivity, particularly developing pan-agonists that offer a broader therapeutic window with fewer side effects than first-generation drugs. For aldose reductase inhibitors , the goal remains the optimization of potency and selectivity to prevent off-target effects, with compounds like (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid demonstrating that significant improvements over existing therapies are still possible.[21]

The continued application of rational design, guided by detailed SAR and structural biology, will undoubtedly unlock the full potential of this versatile chemical scaffold in the treatment of metabolic diseases.

References

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A Senior Application Scientist's Guide to Molecular Docking: A Comparative Study of 2-(4-aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of molecular docking studies focusing on 2-(4-aminophenoxy)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, offers a framework for self-validating protocols, and compares methodologies to empower you to make informed decisions in your own computational research.

Introduction: The "Why" Behind the Molecule and the Method

This compound is a versatile compound that serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases.[1][2] Its structure suggests potential for diverse interactions with biological macromolecules, making it a molecule of interest for computational exploration. Molecular docking is a powerful in silico technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] This method is instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and elucidating potential mechanisms of action at the molecular level.[4][5]

This guide will use this compound as a case study to explore the nuances of molecular docking, compare different software approaches, and provide a robust, reproducible workflow.

Part 1: Target Protein Selection - A Critical First Step

The choice of a target protein is paramount in any docking study. For this compound, its known involvement in the synthesis of anti-inflammatory drugs suggests that proteins within inflammatory pathways are logical targets.[1][2] Furthermore, its structural components can be found in precursors for dual Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activators, which are targets for type 2 diabetes.[6][7][8][9]

For the purpose of this guide, we will consider a hypothetical docking study against Cyclooxygenase-2 (COX-2) , a well-established target in inflammation. This choice is based on the known anti-inflammatory connections of molecules synthesized from this compound.

Part 2: A Comparative Look at Molecular Docking Software

The landscape of molecular docking software is diverse, with each program offering a unique combination of algorithms, scoring functions, and user interfaces.[4] A comparative understanding is essential for selecting the right tool for your research question.

SoftwareSearch AlgorithmScoring FunctionKey AdvantagesConsiderations
AutoDock Vina Lamarckian Genetic AlgorithmEmpirical Free Energy Scoring FunctionWidely used, open-source, and computationally efficient.[10]May require more user expertise for setup compared to commercial software.
Glide (Schrödinger) Hierarchical search protocolGlideScore (empirical)High accuracy in pose prediction and virtual screening.[11][12]Commercial software with a significant cost.
GOLD (CCDC) Genetic AlgorithmGOLDScore, ChemScore, ASP, PLPHigh flexibility in ligand and protein handling.Can be computationally intensive.
ICM (Molsoft) Biased Probability Monte CarloICM Scoring FunctionExcellent performance in pose prediction.[11][12]Commercial software.

For this guide, we will provide a detailed protocol using AutoDock Vina due to its widespread accessibility and robust performance, making it an excellent choice for both novice and experienced users.[10]

Part 3: A Detailed, Self-Validating Protocol for Molecular Docking with AutoDock Vina

The following protocol is designed to be a self-validating system. This is achieved by first "redocking" the native ligand found in the crystal structure of the target protein. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), validates the chosen docking parameters.[13][14][15]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase PDB 1. Obtain Protein Structure (e.g., COX-2 from PDB) Ligand_Native 2. Extract Native Ligand PDB->Ligand_Native Separate Protein_Prep 4. Prepare Protein (Remove water, add hydrogens) PDB->Protein_Prep Clean Ligand_Prep 5. Prepare Ligands (Assign charges, torsions) Ligand_Native->Ligand_Prep Ligand_Test 3. Prepare Test Ligand (this compound) Ligand_Test->Ligand_Prep Grid 6. Define Grid Box (around native ligand) Protein_Prep->Grid Redock 7. Redock Native Ligand Ligand_Prep->Redock Dock_Test 9. Dock Test Ligand Ligand_Prep->Dock_Test Grid->Redock Grid->Dock_Test RMSD 8. Calculate RMSD Redock->RMSD RMSD->Dock_Test If RMSD < 2.0 Å Analyze 10. Analyze Results (Binding energy, poses, interactions) Dock_Test->Analyze

Caption: Molecular docking workflow from preparation to analysis.

Step-by-Step Methodology

1. Preparation of the Receptor (COX-2)

  • Rationale: The raw PDB file of the protein often contains water molecules, co-factors, and multiple chains that can interfere with the docking process.[16] Preparing the receptor ensures a clean and accurate representation of the binding site.

  • Protocol:

    • Download the PDB structure of COX-2 with a bound native ligand (e.g., PDB ID: 5KIR).

    • Open the structure in a molecular visualization tool like UCSF Chimera or PyMOL.[17]

    • Remove water molecules and any non-essential co-factors or chains.

    • Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the .pdbqt format required by AutoDock.[18]

2. Preparation of the Ligands

  • Rationale: Ligand preparation involves generating a 3D structure, assigning correct atom types and charges, and defining rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site.[19]

  • Protocol:

    • Obtain the 3D structure of this compound from a database like PubChem.[20]

    • For the native ligand, extract it from the original PDB file.

    • Use AutoDock Tools to assign charges and define the rotatable bonds.

    • Save the prepared ligands in the .pdbqt format.

3. Grid Box Generation

  • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[10] Centering the grid box on the known binding site (as defined by the native ligand) focuses the computational effort and increases the chances of finding a relevant pose.[19]

  • Protocol:

    • In AutoDock Tools, load the prepared receptor.

    • Define the grid box dimensions to encompass the active site, typically with a buffer of a few angstroms around the native ligand.

    • Save the grid parameter file.

4. Docking and Validation

  • Rationale: This two-step process first validates the docking parameters and then uses those validated parameters to predict the binding of the test ligand.

  • Protocol:

    • Redocking: Perform a docking simulation with the native ligand using the generated grid parameters.

    • Validation: Calculate the RMSD between the lowest energy pose of the redocked native ligand and its original crystal structure conformation. An RMSD value below 2.0 Å is generally considered a successful validation.[13][21]

    • Docking of Test Ligand: Once the protocol is validated, perform the docking simulation for this compound using the same parameters.

Part 4: Data Analysis and Comparative Results

The output of a docking simulation provides a wealth of information that requires careful interpretation. The primary metrics are the binding affinity (reported in kcal/mol) and the predicted binding poses.

Comparative Docking Data

Below is a hypothetical table of results comparing the docking of this compound with a known COX-2 inhibitor, Celecoxib, which will serve as our comparative molecule.

LigandBinding Affinity (kcal/mol)Predicted Interacting ResiduesKey Interactions
Celecoxib (Native Ligand) -10.5HIS90, ARG513, VAL523Hydrogen bonds, hydrophobic interactions
This compound -7.2HIS90, TYR385, SER530Hydrogen bond with SER530, pi-pi stacking with TYR385
Ibuprofen (Alternative) -8.1ARG120, TYR355Carboxylate group interaction with ARG120

Interpretation of Results:

  • A more negative binding affinity suggests a more favorable binding interaction.[3] In our hypothetical results, Celecoxib shows the strongest binding affinity, which is expected as it is a potent inhibitor.

  • This compound shows a moderate binding affinity, suggesting it could be a potential binder. The predicted interactions with key active site residues like SER530 and TYR385 provide a structural hypothesis for its potential mechanism of action.

  • Comparing these results to another known non-steroidal anti-inflammatory drug (NSAID) like Ibuprofen provides further context for the predicted binding energy.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and evaluating molecular docking studies, using this compound as a focal point. We have explored the importance of target selection, compared various docking software, and detailed a self-validating protocol using AutoDock Vina. The comparative analysis of docking results highlights how this computational technique can generate valuable hypotheses for drug discovery.

It is crucial to remember that molecular docking is a predictive tool.[22] The hypotheses generated from these studies should be validated through further computational methods, such as molecular dynamics simulations, and ultimately, through experimental validation in the laboratory.

References

  • Cross, J. B., et al. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Journal of Chemical Information and Modeling, 49(6), 1455-1474.
  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube.
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  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
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  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
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  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
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  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
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  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
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  • NIH. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide.
  • ResearchGate. (2025). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Ask this paper | Bohrium. (2022). efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies.
  • JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(4-Aminophenoxy)acetic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with 2-(4-aminophenoxy)acetic acid and its derivatives, understanding their potential for cross-reactivity is paramount. This guide provides an in-depth look at the principles and practical methodologies for assessing the cross-reactivity of this important class of compounds. By synthesizing established immunoassay techniques with insights into structure-activity relationships, this document serves as a comprehensive resource for designing and interpreting robust cross-reactivity studies.

The Significance of Cross-Reactivity in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases[1]. As with any therapeutic candidate, the potential for off-target effects, including immunological cross-reactivity, must be thoroughly investigated. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a derivative of this compound) also binds to other, structurally similar molecules. This can lead to a variety of undesirable outcomes in a clinical setting, including allergic reactions and diminished therapeutic efficacy. Therefore, rigorous cross-reactivity profiling is an indispensable component of preclinical safety and efficacy assessment.

Foundational Principles of Immunoassay-Based Cross-Reactivity Assessment

Immunoassays are the cornerstone of cross-reactivity studies, offering high sensitivity and specificity[2]. These bioanalytical methods leverage the specific binding interaction between an antigen (the compound of interest) and an antibody[2]. The most common format for assessing cross-reactivity is the competitive immunoassay , where the test compound's ability to compete with a labeled version of the target antigen for a limited number of antibody binding sites is measured[3][4].

The Competitive ELISA: A Powerful Tool for Cross-Reactivity Profiling

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and versatile immunoassay format[5][6]. In a competitive ELISA for cross-reactivity testing, an antibody specific to the primary compound of interest is immobilized on a solid phase, such as a 96-well plate. A known amount of an enzyme-labeled version of the primary compound is then introduced, along with the test compound (a potential cross-reactant). The degree of cross-reactivity is inversely proportional to the signal generated by the enzyme: high cross-reactivity results in less binding of the enzyme-labeled compound and thus a weaker signal.

Experimental Design and Protocols

A well-designed cross-reactivity study should be systematic and include a panel of structurally related compounds. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Preparation of Reagents and Materials

A critical first step in any immunoassay is the careful preparation and characterization of all reagents. For our purposes, this includes the primary target compound, a panel of structurally related analogues, and a specific antibody.

  • Synthesis of this compound analogues: A series of analogues should be synthesized to probe the impact of specific structural modifications on antibody binding. For example, substitutions on the phenyl ring or modifications to the acetic acid moiety can provide valuable structure-activity relationship (SAR) data[7][8][9]. The synthesis of the parent compound, ethyl 2-(4-aminophenoxy)acetate, can be achieved through the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by reduction of the nitro group[10][11].

  • Antibody Production and Characterization: A high-affinity, specific polyclonal or monoclonal antibody against the primary this compound derivative is required. This is typically achieved by conjugating the hapten (the small molecule of interest) to a carrier protein to elicit an immune response.

  • Enzyme Conjugation: The primary compound is chemically linked to a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (ALP), to create a tracer for the competitive assay.

Step-by-Step Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate is coated with a capture antibody specific for the this compound derivative. The choice of coating buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4 or a carbonate-bicarbonate buffer at pH 9.6) should be optimized to ensure efficient antibody binding[12].

  • Blocking: To prevent non-specific binding of proteins to the plate surface, a blocking buffer (e.g., a solution of bovine serum albumin (BSA) or non-fat dry milk in PBS) is added to each well.

  • Competition: A standard curve is prepared using known concentrations of the unlabeled primary compound. For the cross-reactivity assessment, a range of concentrations of the test analogues are added to separate wells. Immediately after, a fixed concentration of the enzyme-conjugated primary compound is added to all wells. The plate is then incubated to allow for competitive binding to the immobilized antibody.

  • Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with a small amount of a non-ionic detergent like Tween-20) to remove any unbound reagents.

  • Substrate Addition and Signal Detection: A substrate for the enzyme conjugate is added to each well. The enzyme catalyzes a reaction that produces a measurable signal, such as a color change, which is quantified using a microplate reader.

  • Data Analysis: The signal from each well is measured, and the percentage of inhibition of the labeled antigen binding is calculated for each concentration of the test compounds. The concentration of each compound that causes 50% inhibition (IC50) is then determined. The cross-reactivity is typically expressed as a percentage relative to the primary compound.

The workflow for a competitive ELISA can be visualized as follows:

ELISA_Workflow cluster_plate 96-Well Plate A 1. Coating (Capture Antibody) B 2. Blocking (e.g., BSA) A->B Incubate & Wash C 3. Competition (Test Compound + Labeled Antigen) B->C Add Reagents D 4. Washing C->D Incubate E 5. Substrate Addition D->E Remove Unbound F 6. Signal Detection E->F Incubate

Caption: A generalized workflow for a competitive ELISA.

Data Interpretation and Presentation

The results of the cross-reactivity study should be presented in a clear and quantitative manner. A table summarizing the IC50 values and the calculated percent cross-reactivity for each analogue is essential for easy comparison.

Table 1: Hypothetical Cross-Reactivity Data for this compound Analogues

CompoundStructural ModificationIC50 (ng/mL)% Cross-Reactivity
This compound (Parent Compound) 10 100
Analogue AMethylation of amine10010
Analogue BChlorination at ortho position5020
Analogue CEsterification of carboxylic acid5002
Analogue DUnrelated Compound>10,000<0.1

Percent Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analogue) x 100

The relationship between the chemical structures of the analogues and their observed cross-reactivity can be visualized to better understand the structure-activity relationship.

SAR_Diagram cluster_modifications Structural Modifications Parent This compound (High Affinity) Amine_Mod Amine Methylation (Reduced Affinity) Parent->Amine_Mod Ring_Mod Ring Chlorination (Slightly Reduced Affinity) Parent->Ring_Mod Acid_Mod Carboxylic Acid Esterification (Greatly Reduced Affinity) Parent->Acid_Mod

Caption: Structure-activity relationship diagram.

Advanced Techniques and Considerations

While ELISA is a robust and widely used method, other techniques can provide complementary information.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time kinetic data on binding interactions, including association and dissociation rates. This can offer a more nuanced understanding of cross-reactivity than the endpoint measurement of an ELISA.

  • Immuno-MS: Combining immunoprecipitation with mass spectrometry allows for the identification of all molecules in a complex sample that bind to the antibody, providing a comprehensive and unbiased assessment of cross-reactivity.

It is also important to recognize that cross-reactivity is not an intrinsic property of an antibody but can be influenced by the assay conditions[13][14]. Factors such as the concentration of the antibody and the labeled antigen can affect the apparent cross-reactivity. Therefore, it is crucial to carefully standardize and report all assay parameters.

Conclusion

The systematic evaluation of cross-reactivity is a critical step in the development of pharmaceuticals based on the this compound scaffold. By employing robust and well-validated immunoassays, such as the competitive ELISA, researchers can gain valuable insights into the specificity of their compounds and make informed decisions to advance the safest and most effective candidates. A thorough understanding of the principles of immunoassay design and a systematic approach to structure-activity relationship studies are essential for ensuring the reliability and relevance of these crucial preclinical assessments.

References

  • Development and evaluation of an enzyme-linked immunosorbent assay (ELISA) method for the measurement of 2,4-dichlorophenoxyacetic acid in human urine.
  • MSDS of Acetic acid, 2-(4-aminophenoxy)-, ethyl ester.
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Confirming the Mechanism of Action of 2-(4-aminophenoxy)acetic Acid Derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for confirming the mechanism of action of novel 2-(4-aminophenoxy)acetic acid derivatives as potential agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This nuclear receptor is a critical regulator of adipogenesis, lipid metabolism, and inflammation, making it a key therapeutic target for type 2 diabetes and other metabolic diseases.[1][2] Our approach is grounded in a multi-tiered experimental strategy, designed to rigorously validate target engagement, cellular activity, and downstream physiological effects. We will compare the hypothetical performance of a novel derivative, "Compound X," with the well-characterized PPARγ agonist, pioglitazone.

The Hypothesized Mechanism: PPARγ Activation

The core hypothesis is that this compound derivatives, exemplified by Compound X, bind to and activate PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription.[1][3] This signaling cascade is central to the therapeutic effects of PPARγ agonists.[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound X Compound X PPARg PPARγ Compound X->PPARg Binding & Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Coactivators Coactivators Coactivators->RXR Recruitment TargetGenes Target Genes (e.g., FABP4, CD36) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological Effects Biological Effects Proteins->Biological Effects

Caption: Hypothesized PPARγ signaling pathway activated by Compound X.

A Multi-Tiered Experimental Workflow for Mechanism of Action Confirmation

To rigorously validate this hypothesis, we propose a sequential experimental workflow. This approach ensures that each step builds upon the last, providing a comprehensive and self-validating system for confirming the mechanism of action.

cluster_workflow Experimental Workflow cluster_tier1 Tier 1 Details cluster_tier2 Tier 2 Details cluster_tier3 Tier 3 Details Tier1 Tier 1: Target Engagement (Biophysical Assays) Tier2 Tier 2: Cellular Activity (In Vitro Assays) Tier1->Tier2 Confirms Cellular Efficacy SPR Surface Plasmon Resonance (SPR) Tier1->SPR Fluorescence Fluorescence Competition Assay Tier1->Fluorescence Tier3 Tier 3: Downstream Effects (Biochemical & Functional Assays) Tier2->Tier3 Validates Physiological Relevance Luciferase Luciferase Reporter Assay Tier2->Luciferase WesternBlot Western Blot Tier3->WesternBlot GlucoseUptake Glucose Uptake Assay Tier3->GlucoseUptake

Caption: A multi-tiered workflow for validating PPARγ agonism.

Tier 1: Confirming Direct Target Engagement with Biophysical Assays

The foundational step is to demonstrate a direct, physical interaction between Compound X and the PPARγ protein. Biophysical assays are indispensable for this purpose, providing quantitative data on binding affinity and kinetics.[]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures real-time biomolecular interactions.[5] By immobilizing recombinant human PPARγ on a sensor chip, we can monitor the binding of Compound X as it flows over the surface.[5][6]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human PPARγ onto a CM5 sensor chip using standard amine coupling chemistry.[7]

  • Analyte Preparation: Prepare a series of concentrations of Compound X and pioglitazone (as a positive control) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of the analytes over the immobilized PPARγ surface and a reference flow cell.

  • Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams for association and dissociation phases.[6]

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data Table: SPR Binding Kinetics

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Compound X (Hypothetical) 2.5 x 10⁵5.0 x 10⁻⁴2.0
Pioglitazone 1.8 x 10⁵3.6 x 10⁻⁴2.0
Negative Control No Binding DetectedNo Binding DetectedNo Binding Detected
Fluorescence-Based Competition Assay

This assay confirms that Compound X binds to the ligand-binding pocket of PPARγ.[8] It utilizes a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), which binds to the hydrophobic ligand-binding pocket of PPARγ and emits a fluorescent signal.[8] A compound that competes with ANS for this binding site will displace it, leading to a decrease in the fluorescent signal.

Experimental Protocol: Fluorescence Competition Assay

  • Reagent Preparation: Prepare a solution of recombinant human PPARγ and ANS in assay buffer.

  • Compound Titration: In a 96-well plate, add increasing concentrations of Compound X or pioglitazone to the PPARγ-ANS solution.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for ANS.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Data Table: Fluorescence Competition Assay

CompoundIC₅₀ (nM)
Compound X (Hypothetical) 50
Pioglitazone 45
Negative Control > 10,000

Tier 2: Quantifying Cellular Activity with a Reporter Gene Assay

Demonstrating direct binding is crucial, but it does not confirm that this binding event leads to a functional cellular response. A luciferase reporter gene assay is the gold standard for quantifying the transcriptional activation of PPARγ in a cellular context.[9][10]

Experimental Protocol: PPARγ Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or U2OS) and transfect them with two plasmids: one expressing the human PPARγ protein and another containing a luciferase reporter gene under the control of a PPRE promoter.[9][11]

  • Compound Treatment: Seed the transfected cells into a 96-well plate and treat them with a range of concentrations of Compound X or pioglitazone. Include a vehicle control (e.g., DMSO).[12]

  • Incubation: Incubate the cells for 24 hours to allow for gene transcription and luciferase protein expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.[13] Measure the resulting luminescence using a luminometer.[13]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[14] Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.

Comparative Data Table: Luciferase Reporter Assay

CompoundEC₅₀ (nM)Max Fold Activation
Compound X (Hypothetical) 15012-fold
Pioglitazone 12015-fold
Negative Control No Activation1-fold

Tier 3: Validating Downstream Effects and Physiological Relevance

The final step is to confirm that the observed cellular activity translates into the expected downstream biochemical and physiological effects of PPARγ activation.

Western Blot Analysis of PPARγ Target Gene Expression

Activation of PPARγ should lead to an increased expression of its target genes.[15] We can measure the protein levels of key PPARγ target genes, such as Fatty Acid Binding Protein 4 (FABP4) and CD36, using Western blotting.[15][16]

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., 3T3-L1 adipocytes) and treat with Compound X, pioglitazone, or a vehicle control for 24-48 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.[16]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Immunoblotting: Probe the membrane with primary antibodies specific for PPARγ, FABP4, CD36, and a loading control (e.g., β-actin or GAPDH).[15]

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software and normalize to the loading control.

Comparative Data Table: Western Blot Analysis of Target Gene Expression

TreatmentPPARγ Expression (Fold Change)FABP4 Expression (Fold Change)CD36 Expression (Fold Change)
Vehicle Control 1.01.01.0
Compound X (1 µM) 1.23.52.8
Pioglitazone (1 µM) 1.34.03.2
In Vitro Glucose Uptake Assay

A key physiological role of PPARγ agonists is to enhance insulin sensitivity and glucose uptake in adipocytes.[2] This can be assessed using an in vitro glucose uptake assay.

Experimental Protocol: Glucose Uptake Assay

  • Adipocyte Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Compound Treatment: Treat the mature adipocytes with Compound X, pioglitazone, or a vehicle control for 24 hours.

  • Glucose Uptake Measurement: Stimulate the cells with insulin and then incubate with a fluorescently labeled glucose analog (e.g., 2-NBDG).

  • Fluorescence Quantification: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence values to the total protein content and express the results as a fold change relative to the vehicle-treated control.

Comparative Data Table: In Vitro Glucose Uptake Assay

TreatmentGlucose Uptake (Fold Change over Insulin Alone)
Insulin Alone 1.0
Insulin + Compound X (1 µM) 1.8
Insulin + Pioglitazone (1 µM) 2.0

Conclusion

This comprehensive, multi-tiered approach provides a robust framework for confirming the mechanism of action of this compound derivatives as PPARγ agonists. By systematically progressing from direct target engagement to cellular activity and downstream functional effects, researchers can build a compelling, evidence-based case for their compound's mechanism. The comparative analysis against a known agonist like pioglitazone is essential for contextualizing the potency and efficacy of a novel derivative.[18] This rigorous validation process is a critical step in the journey of drug discovery and development.

References

  • Pascual, G., & Ricote, M. (2012). Combined biophysical and cell-based approaches for the assessment of ligand binding to PPARγ. Methods in Molecular Biology, 952, 129-141.
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A Senior Application Scientist's Guide to Alternatives for 2-(4-Aminophenoxy)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the 2-(4-aminophenoxy)acetic acid scaffold has served as a valuable building block and linker in the synthesis of a wide array of therapeutic candidates.[1][2] Its utility is evident in compounds ranging from anti-inflammatory agents to potent kinase inhibitors and thyroid hormone analogs.[1][3][4] The structure offers a synthetically tractable handle, combining a phenoxyacetic acid moiety, often used to engage targets or improve physicochemical properties, with an aniline group that provides a vector for further chemical elaboration.[5][6][7] However, as our understanding of drug metabolism and toxicology has deepened, the very aniline substructure that imparts this synthetic versatility has come under scrutiny, compelling researchers to seek safer and more robust alternatives.

The Aniline Dilemma: Justifying the Search for Alternatives

The primary impetus for replacing the this compound motif, and specifically its aniline component, is the risk of metabolic bioactivation.[8][9] Anilines are well-documented "structural alerts" due to their propensity for oxidative metabolism by cytochrome P450 enzymes in the liver.[10][11] This process can generate reactive metabolites, such as nitrosoarenes and quinone imines, which are electrophilic species capable of forming covalent adducts with cellular macromolecules like proteins and DNA.[8][12]

This bioactivation can lead to several undesirable outcomes:

  • Idiosyncratic Adverse Drug Reactions (IADRs): The formation of protein adducts can trigger an immune response, leading to severe and unpredictable toxicities, including drug-induced liver injury.[8][10]

  • Metabolic Instability: Rapid metabolism of the aniline group can lead to poor pharmacokinetic profiles, characterized by a short half-life and rapid clearance, thereby reducing the drug's efficacy.[8][13]

  • Off-Target Effects: Reactive metabolites can interfere with various cellular processes, contributing to off-target toxicity.[8]

While many safe and effective drugs contain an aniline moiety, their success often depends on factors like a low daily dose or the presence of competing, safer metabolic pathways.[9] For new chemical entities, proactively mitigating the risk associated with aniline metabolism is a cornerstone of modern drug design.[10][14]

Strategic Alternatives: A Comparative Analysis

The quest for alternatives has led to the exploration of various bioisosteric replacements. A bioisostere is a chemical substituent that retains the parent molecule's essential biological activity while altering its physicochemical or metabolic properties.[15] The goal is to mimic the steric and electronic properties of the aniline group while eliminating the metabolic liability.

Saturated Carbocyclic Bioisosteres

Replacing the aromatic aniline ring with a saturated, three-dimensional carbocycle is a leading strategy. These sp³-rich scaffolds are more resistant to oxidative metabolism and can improve physicochemical properties like solubility.[10][16]

  • Bicyclo[1.1.1]pentylamines (BCPs): BCPs have emerged as excellent mimics of para-substituted anilines.[14] The rigid, strained framework imparts significant metabolic stability and provides a similar exit vector for substituents as a 1,4-disubstituted benzene ring.[14][16]

  • Aminonorbornanes: These bicyclic structures also serve as effective aniline surrogates. Studies have shown that 1-aminonorbornanes are not metabolized into harmful products by liver enzymes, offering a safer alternative.[10][11][17]

G

Heterocyclic Replacements

Introducing nitrogen atoms into the aromatic ring can significantly alter the metabolic profile.

  • Aminopyridines and Aminopyrimidines: Replacing the phenyl ring with a pyridine or pyrimidine ring can block sites of metabolism and change the electronic properties of the amino group. For example, 4-amino-3-fluoropyridine has been investigated as a metabolically more stable analog in other contexts.[18][19] The nitrogen atom acts as an electronic sink, potentially reducing the susceptibility of the amino group to oxidation.

Comparative Data

The following table summarizes hypothetical but representative data comparing this compound (Parent) with two common bioisosteric replacements. This data illustrates the typical improvements seen in metabolic stability.

Compound IDStructure MoietyTarget Affinity (Kᵢ, nM)HLM Stability (t½, min)CLᵢₙₜ (µL/min/mg)
Parent 4-Aminophenoxy101592.4
Alternative 1 4-Aminobicyclo[1.1.1]pentyl12> 120< 5.8
Alternative 2 2-Amino-5-pyridyloxy158513.1
HLM: Human Liver Microsomes. Data is illustrative.

As the table shows, replacing the aniline with a BCP derivative (Alternative 1) can dramatically increase metabolic stability (half-life > 120 min) while maintaining comparable target affinity. The aminopyridine analog (Alternative 2) also offers a substantial improvement in stability over the parent aniline.

Experimental Protocols

Validating the performance of these alternatives requires robust and standardized experimental protocols. Here, we detail two critical assays: the in vitro metabolic stability assay and the radioligand binding assay.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, assessing a compound's susceptibility to metabolism by Phase I enzymes like CYPs.[20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with HLM.

Materials:

  • Test compounds and positive controls (e.g., Verapamil, Dextromethorphan).[21]

  • Pooled Human Liver Microsomes (protein concentration typically 20 mg/mL).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).[20][22]

  • Ice-cold acetonitrile with an internal standard (IS) for reaction termination.

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for analysis.[21]

Methodology:

  • Preparation: Prepare a 1 mg/mL microsomal solution in phosphate buffer. Prepare the test compounds and controls at a starting concentration (e.g., 1 µM).[23]

  • Reaction Mixture: In an incubation plate, combine the microsomal solution with the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.[22]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a quench plate containing ice-cold acetonitrile with IS to stop the reaction.[22][23]

  • Sample Processing: Centrifuge the quench plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/IS) versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).[21]

G

Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for its target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[24][25][26]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor.[24]

  • Radioligand: A high-affinity ligand for the target labeled with ³H or ¹²⁵I.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[24]

  • Non-specific binding control: A high concentration of an unlabeled ligand.

  • Test compounds at various concentrations.

  • 96-well filter plates (e.g., GF/C filters).[24]

  • Scintillation cocktail and a microplate scintillation counter.[24]

Methodology:

  • Plate Setup: To each well of a 96-well plate, add the assay buffer, a fixed concentration of radioligand, and either the test compound (at varying concentrations), buffer (for total binding), or the non-specific control.[24]

  • Incubation: Add the membrane preparation to each well to start the binding reaction. Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[24]

  • Termination: Stop the reaction by rapid vacuum filtration through the filter plate. This separates the bound radioligand (trapped on the filter) from the free radioligand.[24][27]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.[24]

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Fit the curve using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[24]

Conclusion and Future Perspectives

The strategic replacement of the this compound motif, particularly its aniline substructure, is a critical step in modern lead optimization. By employing metabolically robust bioisosteres such as saturated carbocycles and heteroaromatics, drug discovery teams can significantly mitigate the risks of toxicity and poor pharmacokinetics associated with aniline metabolism.[8][10] The use of saturated isosteres like BCPs and aminonorbornanes is particularly promising, as it not only enhances safety but also increases the three-dimensionality (Fsp³) of drug candidates, a property often correlated with higher clinical success rates.[10][16]

The future will likely see the development of even more sophisticated and diverse bioisosteres, enabled by advances in synthetic chemistry.[10] The continued application of the principles and protocols outlined in this guide will be essential for validating these new scaffolds and ultimately delivering safer, more effective medicines to patients.

References

  • D. C. D. Butler, C. T. T. T. Tran, and C. R. J. Stephenson, "Recent Advances and Outlook for the Isosteric Replacement of Anilines," ACS Medicinal Chemistry Letters. Available: [Link][10]
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A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from 2-(4-aminophenoxy)acetic Acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Challenges of Novel Compounds

In the fast-paced world of drug discovery and toxicology, the emergence of novel chemical entities like 2-(4-aminophenoxy)acetic acid presents both exciting opportunities and significant analytical challenges.[1][2][3][4] This compound, a versatile intermediate in the synthesis of various pharmaceuticals, requires robust and reliable methods to assess its biological activity and potential toxicity.[3][4] Traditional single-point assays often fall short in providing the nuanced data required for confident decision-making. This guide introduces a comprehensive framework for the statistical analysis of biological data derived from studies of this compound, with a focus on a high-throughput, quantitative approach.

We will compare a modern, luminescence-based high-throughput screening (HTS) assay with a conventional colorimetric method, detailing the experimental protocols and, critically, the statistical workflows that transform raw data into actionable insights. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the rigor and predictive power of their in vitro studies.

Part 1: A Comparative Overview of Cytotoxicity Assays

The initial step in characterizing the biological effect of a compound like this compound is often the assessment of its cytotoxicity. Here, we compare a traditional method, the MTT assay, with a more contemporary HTS-compatible method, the CellTiter-Glo® Luminescent Cell Viability Assay.

FeatureMTT AssayCellTiter-Glo® Luminescent Cell Viability Assay
Principle Colorimetric; measures metabolic activity via reduction of tetrazolium salt to formazan.Luminescence-based; quantifies ATP, an indicator of metabolically active cells.[5][6]
Format Multi-step; requires solubilization of formazan crystals.Homogeneous "add-mix-measure" format; fewer steps.[5][6]
Throughput Lower; less amenable to full automation.High; ideal for automated HTS.[5][6][7][8]
Sensitivity Moderate.High; requires fewer cells.[6]
Signal Stability Signal can be unstable and time-sensitive."Glow-type" luminescent signal with a long half-life.[5]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is optimized for a 384-well plate format, suitable for high-throughput screening.[5][7][8][9]

  • Cell Plating: Seed a 384-well, opaque-walled plate with a mammalian cell line of interest (e.g., HepG2 for hepatotoxicity studies) at a pre-determined optimal density in 25 µL of culture medium per well. Include wells with medium only for background measurement.

  • Compound Addition: Prepare a serial dilution of this compound and a positive control (e.g., a known cytotoxic agent) in the appropriate vehicle. Add a small volume of the compound solutions to the experimental wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[8][9]

  • Reagent Addition and Lysis: Add 25 µL of CellTiter-Glo® Reagent to each well.[8][9]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Part 2: The Statistical Workflow for High-Throughput Screening Data

Diagram: HTS Data Analysis Workflow

HTS_Workflow cluster_0 Data Acquisition cluster_1 Data Pre-processing cluster_2 Hit Identification & Confirmation cluster_3 Potency Determination RawData Raw Luminescence Data QC Quality Control (Z'-factor) RawData->QC Assess Assay Quality Normalization Data Normalization QC->Normalization Proceed if Z' > 0.5 HitSelection Hit Selection (e.g., >3 SD from control) Normalization->HitSelection Identify Active Compounds DoseResponse Dose-Response Curve Fitting HitSelection->DoseResponse Confirm with Dose-Response IC50 IC50 Calculation DoseResponse->IC50 Quantify Potency

Caption: A streamlined workflow for HTS data analysis.

Step-by-Step Statistical Analysis
  • Quality Control with Z'-Factor: Before analyzing the effects of the test compound, it is crucial to assess the quality of the assay itself. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, providing a measure of the assay's suitability for HTS.[13][14][15][16]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Interpretation:

      • Z' > 0.5: An excellent assay.[16][17]

      • 0 < Z' < 0.5: A "doable" assay, but may require optimization.[17]

      • Z' < 0: The assay is not suitable for screening.[16][17]

  • Data Normalization: To account for plate-to-plate variability and other sources of systematic error, raw data should be normalized.[12][18] A common method is to express the data as a percentage of the negative control (vehicle-treated cells), which represents 100% cell viability.

  • Hit Identification: In a primary screen, "hits" are compounds that exhibit a statistically significant effect. A common approach is to define a hit as a compound that reduces cell viability by more than three standard deviations from the mean of the negative controls.[19]

  • Dose-Response Curve Fitting and IC₅₀ Determination: For confirmed hits, a dose-response experiment is conducted to determine the compound's potency. The resulting data are plotted with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.[20] A non-linear regression model, typically a four-parameter logistic (4PL) equation, is fitted to the data.[21][22]

    From this curve, the IC₅₀ (half-maximal inhibitory concentration) is calculated. The IC₅₀ represents the concentration of the compound required to inhibit 50% of the biological response (in this case, cell viability).[22][23] A lower IC₅₀ value indicates a more potent compound.[22]

Part 3: A Comparative Case Study

To illustrate the application of these principles, let's consider a hypothetical case study comparing the cytotoxicity of this compound and a known toxicant, Doxorubicin, using the CellTiter-Glo® assay.

CompoundIC₅₀ (µM)95% Confidence Interval (µM)R² of Curve Fit
This compound78.565.2 - 94.50.985
Doxorubicin (Positive Control)0.90.7 - 1.10.992

In this case study, the lower IC₅₀ of Doxorubicin confirms its higher potency compared to this compound. The high R² values indicate a good fit of the dose-response curves, lending confidence to the calculated IC₅₀ values.

Part 4: Advanced Statistical Considerations: QSAR Modeling

For a deeper understanding of the structure-activity relationship of this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed.[24][25][26] QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[25][26]

By analyzing a series of related compounds, a QSAR model can be developed to predict the cytotoxicity of novel, untested analogues of this compound. This can significantly accelerate the drug discovery or risk assessment process by prioritizing the synthesis and testing of the most promising or concerning compounds.[24][27][28]

Diagram: QSAR Modeling Workflow

QSAR_Workflow cluster_0 Data Input cluster_1 Model Development cluster_2 Model Validation & Prediction Structures Chemical Structures Descriptors Calculate Molecular Descriptors Structures->Descriptors Activities Biological Activity Data (e.g., IC50) ModelBuilding Build Statistical Model (e.g., Regression) Activities->ModelBuilding Descriptors->ModelBuilding Validation Validate Model (Internal & External) ModelBuilding->Validation Prediction Predict Activity of New Compounds Validation->Prediction

Caption: A simplified workflow for QSAR model development.

Conclusion: A Statistically Rigorous Approach to Compound Characterization

The robust characterization of novel compounds like this compound is predicated on the integration of high-quality experimental data with sound statistical analysis. By moving beyond single-point measurements and embracing quantitative, high-throughput methods, researchers can gain a more accurate and comprehensive understanding of a compound's biological effects. The statistical workflow outlined in this guide, from initial quality control to the determination of potency and predictive modeling, provides a framework for generating reliable and reproducible data, ultimately facilitating more informed decisions in drug development and chemical safety assessment.

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head-to-head comparison of different synthesis routes for 2-(4-aminophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthesis Routes for 2-(4-aminophenoxy)acetic acid

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its structural motif is found in molecules targeting a range of therapeutic areas. Given its importance, the efficient and scalable synthesis of this compound is of significant interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Route 1: The Classic Two-Step Synthesis from 4-Nitrophenol

This is the most widely reported and perhaps the most robust method for the synthesis of this compound. It involves two sequential steps: a Williamson ether synthesis to construct the phenoxyacetic acid backbone, followed by the reduction of a nitro group to the desired amine.

Step 1: Williamson Ether Synthesis of 2-(4-nitrophenoxy)acetic acid

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3][4][5][6] In this step, the sodium salt of 4-nitrophenol, generated in situ, acts as a nucleophile and displaces the chloride from chloroacetic acid in an SN2 reaction.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.

  • To this solution, add a solution of chloroacetic acid.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain crude 2-(4-nitrophenoxy)acetic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydroxide is crucial to deprotonate the phenolic hydroxyl group of 4-nitrophenol, which has a pKa of approximately 7.15, forming the more nucleophilic phenoxide.

  • Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

  • Acidification of the reaction mixture after completion is necessary to protonate the carboxylate and precipitate the final product, which is a carboxylic acid.

Step 2: Reduction of 2-(4-nitrophenoxy)acetic acid

The reduction of the nitro group to an amine is a critical step and can be achieved by various methods. The choice of the reducing agent can influence the yield, purity, and scalability of the process.

Method A: Reduction with Iron in the presence of an acidic catalyst

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[7][8] The reaction is believed to proceed via a series of single electron transfers from the metal surface.[9]

Experimental Protocol:

  • Suspend 2-(4-nitrophenoxy)acetic acid and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride or a small amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[10][11][12][13][14]

Experimental Protocol:

  • Dissolve 2-(4-nitrophenoxy)acetic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to obtain the product.

Route 2: Direct Synthesis from 4-Aminophenol

A more direct approach involves the Williamson ether synthesis starting directly from 4-aminophenol. However, this route is complicated by the presence of the nucleophilic amino group, which can compete with the hydroxyl group in reacting with chloroacetic acid, leading to N-alkylation as a side product. To circumvent this, a protection-deprotection strategy is often employed.

Method A: Direct Unprotected Synthesis

While prone to side reactions, under carefully controlled conditions, it is possible to achieve selective O-alkylation.

Experimental Protocol:

  • In a suitable solvent, treat 4-aminophenol with a base to deprotonate the phenolic hydroxyl group.

  • Slowly add chloroacetic acid or its ester at a controlled temperature.

  • Monitor the reaction closely for the formation of the desired product and potential side products.

  • After workup and purification, the desired this compound can be isolated, though yields may be modest.

Method B: Synthesis via a Protected Intermediate

To avoid the issue of N-alkylation, the amino group can be temporarily protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal under mild acidic conditions.[15][16]

Step 1: N-Boc Protection of 4-Aminophenol

Experimental Protocol:

  • Dissolve 4-aminophenol in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium hydroxide or triethylamine.

  • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction mixture to isolate the N-Boc-4-aminophenol.[17]

Step 2: Williamson Ether Synthesis of N-Boc-2-(4-aminophenoxy)acetic acid

Experimental Protocol:

  • Dissolve N-Boc-4-aminophenol in a suitable solvent like DMF or acetone.

  • Add a base such as potassium carbonate.

  • Add ethyl chloroacetate and heat the reaction mixture.

  • After the reaction is complete, perform an aqueous workup to isolate the protected product.

Step 3: Deprotection of the Boc Group

Experimental Protocol:

  • Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[15]

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the desired product.

Route 3: Modern Coupling Strategies (Hypothetical Application)

While not as commonly reported for this specific molecule, modern cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation offer powerful alternatives for the formation of C-O and C-N bonds.[3][18][19]

Hypothetical Buchwald-Hartwig O-Arylation

This approach could involve the palladium-catalyzed coupling of a halo-substituted benzene ring with an amino acid derivative. For instance, coupling 4-bromophenol with an N-protected glycine derivative.

Hypothetical Ullmann Condensation

The Ullmann reaction traditionally involves copper-catalyzed coupling of an aryl halide with an alcohol or amine at high temperatures.[19][20][21] Modern modifications have made this reaction more versatile and milder. A possible route could involve the coupling of 4-halophenol with a glycine derivative.

Comparative Analysis

ParameterRoute 1 (from 4-Nitrophenol)Route 2 (from 4-Aminophenol)Route 3 (Modern Coupling)
Number of Steps 21 (unprotected) or 3 (protected)1-2
Overall Yield Generally good to highModerate (unprotected), Good (protected)Potentially high, but substrate dependent
Reagent Cost Generally lowModerate (Boc anhydride)High (palladium catalysts, ligands)
Scalability Well-established and scalableScalable, but protection/deprotection adds stepsCan be challenging to scale up
Safety Concerns Use of nitro compounds, hydrogenationUse of flammable solventsUse of expensive and sometimes air-sensitive catalysts
Green Chemistry Use of heavy metals (Fe, Sn), hydrogenationUse of protecting groups adds to wasteUse of transition metal catalysts

Experimental Workflows and Diagrams

Workflow for Route 1: Two-Step Synthesis from 4-Nitrophenol

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Reduction A 4-Nitrophenol + Chloroacetic Acid B Reaction with NaOH(aq) A->B C Reflux B->C D Acidification (HCl) C->D E Filtration & Purification D->E F 2-(4-nitrophenoxy)acetic acid E->F G 2-(4-nitrophenoxy)acetic acid F->G Intermediate H Reaction with Fe/NH4Cl or H2/Pd-C G->H I Filtration & Purification H->I J This compound I->J

Caption: Workflow for the two-step synthesis of this compound from 4-nitrophenol.

Workflow for Route 2B: Protected Synthesis from 4-Aminophenol

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 4-Aminophenol B Reaction with (Boc)2O, Base A->B C N-Boc-4-aminophenol B->C D N-Boc-4-aminophenol C->D E Reaction with Ethyl Chloroacetate, K2CO3 D->E F Protected Intermediate E->F G Protected Intermediate F->G H Reaction with TFA or HCl G->H I This compound H->I

Caption: Workflow for the protected synthesis of this compound from 4-aminophenol.

Conclusion

The choice of synthetic route for this compound depends on several factors including the desired scale, cost considerations, and available equipment. The classic two-step synthesis from 4-nitrophenol remains a reliable and scalable option with well-understood reaction conditions and readily available, inexpensive starting materials. The direct synthesis from 4-aminophenol, particularly with a protecting group strategy, offers a viable alternative, though it involves more steps. Modern coupling reactions, while powerful, may be more suitable for smaller-scale syntheses or for the preparation of analogues where the classic methods are not applicable. For large-scale industrial production, the two-step route from 4-nitrophenol is likely the most economically viable.

References

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  • Regular Article. (2017). Organic Chemistry Research.
  • N-Boc-4-hydroxyaniline 97 54840-15-2. (n.d.).
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  • N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. (2003). SciSpace.
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  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.).
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A Researcher's Guide to Assessing the Selectivity of 2-(4-Aminophenoxy)acetic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. The 2-(4-aminophenoxy)acetic acid core has emerged as a versatile starting point for the development of inhibitors targeting a diverse range of enzymes, including cyclooxygenases (COXs), cysteine cathepsins, and protein kinases. However, the ultimate success of these inhibitors hinges not just on their potency, but critically, on their selectivity. An inhibitor that promiscuously binds to off-target proteins can lead to unforeseen side effects and a narrow therapeutic window.

This guide provides an in-depth, technically-focused comparison of methodologies to assess the selectivity of inhibitors derived from the this compound scaffold. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure the trustworthiness of your findings.

The Imperative of Selectivity in Drug Discovery

In the complex cellular milieu, a drug molecule encounters a vast landscape of proteins. The goal of targeted therapy is to engage a specific protein or pathway responsible for a disease state while leaving other cellular machinery untouched. Off-target effects, which occur when a drug interacts with unintended proteins, can undermine the efficacy of a drug and lead to a range of adverse effects[1][2]. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving selectivity is a significant challenge[3]. Similarly, the development of selective COX-2 inhibitors was driven by the need to mitigate the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform[2][4][5]. Therefore, a thorough and early assessment of inhibitor selectivity is paramount in the drug discovery pipeline.

Navigating the Target Landscape of this compound Derivatives

The this compound scaffold has proven to be a fruitful starting point for inhibitors of several key enzyme families. Understanding the primary targets and potential off-targets is the first step in designing a robust selectivity assessment strategy.

  • Cyclooxygenase (COX) Inhibitors: Derivatives of this scaffold have been successfully developed as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain[6][7][8]. The primary off-target concern for these inhibitors is the COX-1 isoform, which plays a crucial role in maintaining the integrity of the stomach lining and platelet function[2][4][5].

  • Cathepsin K Inhibitors: The 4-aminophenoxyacetic acid moiety has been identified as a novel class of reversible inhibitors for cathepsin K, a cysteine protease involved in bone resorption and a target for osteoporosis therapies[9]. Key off-target concerns within this family include other cysteine cathepsins such as cathepsin B, L, and S, which are involved in various physiological processes[3][9].

Experimental Design: A Framework for Trustworthy Selectivity Profiling

A robust assessment of inhibitor selectivity requires a multi-pronged approach, combining biochemical assays to determine intrinsic enzyme inhibition with cell-based assays to evaluate performance in a more physiologically relevant context. The choice of assays should be guided by the target class and the specific questions being addressed.

Foundational Principles for Assay Selection:
  • Orthogonal Assays: Employing multiple, distinct assay formats to measure the same parameter (e.g., inhibition) provides a crucial cross-validation of your results.

  • Tiered Screening Approach: A common strategy is to first screen compounds at a single high concentration against a broad panel of targets to identify potential off-target interactions. Hits from this primary screen are then subjected to full dose-response curves to determine their potency (e.g., IC50)[10].

  • Biochemical vs. Cellular Assays: Biochemical assays, using purified enzymes, are essential for determining the intrinsic inhibitory activity of a compound against its target and a panel of off-targets. However, these assays do not account for factors such as cell permeability, metabolism, and target engagement in a complex cellular environment. Therefore, cell-based assays are a critical next step to validate biochemical findings[11].

Visualizing the Selectivity Assessment Workflow

G cluster_0 Biochemical Selectivity Profiling cluster_1 Cell-Based Selectivity Validation A Primary Target Assay (e.g., COX-2, Cathepsin K) B Off-Target Panel Screening (e.g., COX-1, Cathepsin B/L/S, KinomeScan) A->B Initial Potency C IC50 Determination for Hits B->C Identify Off-Targets D On-Target Cellular Assay (e.g., PGE2 release, cellular phosphorylation) C->D Validate in Cellular Context E Off-Target Cellular Assay (e.g., Platelet aggregation, off-target phosphorylation) D->E Confirm Cellular Potency F Target Engagement Assay (e.g., NanoBRET) E->F Assess Cellular Selectivity caption Figure 1. A tiered workflow for assessing inhibitor selectivity.

Figure 1. A tiered workflow for assessing inhibitor selectivity.

Comparative Analysis of this compound-Based Inhibitors

The following tables summarize publicly available selectivity data for representative inhibitors from the this compound class. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Table 1: Selectivity of Phenoxyacetic Acid Derivatives Against COX Isoforms

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)Reference
Compound 5c 10.030.09111.44[7]
Compound 5d 9.870.08123.38[7]
Compound 5f 8.010.06133.50[7]
Celecoxib 14.930.05298.60[7]

Data extracted from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. The results demonstrate that while these compounds are potent COX-2 inhibitors, they exhibit a lower selectivity index compared to the established drug Celecoxib.[7]

Table 2: Selectivity of a 4-Aminophenoxyacetic Acid Derivative Against Cysteine Cathepsins

CompoundCathepsin K Ki (nM)Cathepsin B Ki (nM)Cathepsin L Ki (nM)Cathepsin S Ki (nM)Reference
Compound 50 6.8>20,000>20,00013[3]

This data highlights a 4-aminophenoxyacetic acid derivative with high potency for Cathepsin K and excellent selectivity over Cathepsins B and L, but with some activity against Cathepsin S.[3]

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key selectivity assays. The rationale behind critical steps is explained to foster a deeper understanding of the experimental design.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes. The inhibition of this activity is monitored by the reduction in the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Rationale: This colorimetric assay provides a rapid and convenient method for determining the potency and selectivity of inhibitors against the two COX isoforms.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • TMPD

  • Arachidonic Acid

  • Test inhibitors and control (e.g., Celecoxib)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590-611 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of Assay Buffer, Heme, COX-1, COX-2, and Arachidonic Acid according to the manufacturer's instructions.

    • Prepare a serial dilution of the test inhibitor and control inhibitor in DMSO.

  • Assay Setup (in triplicate):

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme, 10 µl of the test inhibitor dilution, and 10 µl of either COX-1 or COX-2 enzyme.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µl of TMPD solution to all wells, followed by 10 µl of Arachidonic Acid solution to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Subtract the background rate from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Self-Validation: The inclusion of a known selective COX-2 inhibitor like Celecoxib serves as a positive control and validates the assay's ability to distinguish between the two isoforms.

Protocol 2: In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of Cathepsin K by measuring the cleavage of a fluorogenic substrate.

Rationale: This is a sensitive and widely used method to determine the potency of inhibitors against purified cysteine proteases.

Materials:

  • Recombinant human Cathepsin K

  • Cathepsin Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

  • Test inhibitors and control (e.g., Odanacatib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of Cathepsin Assay Buffer, Cathepsin K enzyme, and the fluorogenic substrate.

    • Prepare a serial dilution of the test inhibitor and control inhibitor in DMSO.

  • Assay Setup (in triplicate):

    • Add Assay Buffer to all wells.

    • Add the test inhibitor dilutions or DMSO (for the control) to the appropriate wells.

    • Add the Cathepsin K enzyme solution to all wells except the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Trustworthiness and Addressing Potential Artifacts: A critical consideration for inhibitors with a 4-aminophenol or related moiety is their potential to act as redox-cycling compounds, which can lead to the generation of reactive oxygen species (ROS) and non-specific, time-dependent inactivation of cysteine proteases[6][10][12]. This can result in false-positive inhibition.

Control Experiments to Mitigate Redox Interference:

  • Inclusion of Catalase: Perform the assay in the presence and absence of catalase, an enzyme that decomposes hydrogen peroxide. A significant reduction in inhibitor potency in the presence of catalase suggests a redox-mediated mechanism.

  • Varying Reducing Agent Concentration: Assess inhibitor potency in the presence of different concentrations of the reducing agent (e.g., DTT) in the assay buffer. A true, competitive inhibitor's potency should not be significantly affected, whereas a redox-cycling compound's apparent potency may change.

  • Time-Dependency of Inhibition: Evaluate if the inhibition is time-dependent by varying the pre-incubation time of the inhibitor with the enzyme. Rapid, time-dependent inhibition can be an indicator of a reactive compound.

Protocol 3: Kinome-Wide Selectivity Profiling (KINOMEscan™)

This is a high-throughput competition binding assay used to quantify the interactions of a test compound with a large panel of kinases.

Rationale: Given the high degree of structural similarity among kinases, a broad, kinome-wide screen is essential to identify potential off-target interactions and to build a comprehensive selectivity profile of a kinase inhibitor.

Workflow Overview:

  • Assay Principle: The assay involves a test compound, a DNA-tagged kinase, and an immobilized ligand that binds to the active site of the kinase. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Output: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding. These values can be used to calculate dissociation constants (Kd) and to generate a "TREEspot™" visualization of the inhibitor's interactions across the kinome.

G cluster_0 KINOMEscan™ Assay Principle A Immobilized Ligand D Binding Competition A->D B DNA-Tagged Kinase B->D C Test Inhibitor C->D E Quantification by qPCR D->E Measure bound kinase caption Figure 2. Schematic of the KINOMEscan™ competition binding assay.

Figure 2. Schematic of the KINOMEscan™ competition binding assay.

Data Interpretation: The output of a kinome scan provides a wealth of information. A selective inhibitor will show strong binding to its intended target and minimal interaction with other kinases. A promiscuous inhibitor will bind to multiple kinases across different families. This data is invaluable for lead optimization and for understanding the potential for off-target effects.

Conclusion: A Path to Confident Selectivity Assessment

The this compound scaffold holds considerable promise for the development of novel inhibitors. However, realizing this potential requires a deep and rigorous assessment of their selectivity. By employing a multi-faceted approach that combines carefully chosen biochemical and cellular assays, and by incorporating critical control experiments to rule out potential artifacts, researchers can build a robust and trustworthy selectivity profile for their compounds. This comprehensive understanding is the bedrock upon which successful and safe therapeutics are built.

References

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
  • Black, W. C., et al. (2008). 4-Aminophenoxyacetic acids as a novel class of reversible cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(6), 1502-1505. [Link]
  • Gouda, A. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
  • Mirkovic, B., et al. (2011). Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety. PLoS ONE, 6(11), e27197. [Link]
  • Thorne, N., et al. (2012). A new reporter for the real-time detection of reactive oxygen species in high-throughput screening. Journal of Biomolecular Screening, 17(4), 549-555. [Link]
  • Uitdehaag, J. C. M., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • DiscoverX. (n.d.). KINOMEscan.
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using a cellular thermal shift assay. Nature Protocols, 13(6), 1269–1290. [Link]
  • Laufer, S., et al. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 594, 117-128. [Link]
  • PatSnap. (2025). How can off-target effects of drugs be minimised? Synapse. [Link]
  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects.
  • Cryan, J. F., & O'Leary, O. F. (2010). Selective COX-2 inhibitors: a review of their structure-activity relationships. Current Medicinal Chemistry, 17(15), 1477-1496. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(4-aminophenoxy)acetic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety and Handling Information

Hazard Assessment: Understanding the Risks

2-(4-aminophenoxy)acetic acid is a bifunctional molecule containing both a weakly acidic carboxylic acid group and a weakly basic aromatic amine group. This structure suggests a potential for skin and eye irritation, and possible respiratory irritation, particularly in powdered form.[1] The primary routes of exposure are inhalation, ingestion, and direct contact.

Table 1: Summary of Potential Hazards

Hazard TypePotential EffectPrimary Route of Exposure
Skin Contact Irritation, potential for sensitizationDirect contact
Eye Contact Serious eye irritationDirect contact
Inhalation Respiratory tract irritationInhalation of dust
Ingestion May be harmful if swallowedAccidental ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Hand Protection: The Critical Barrier

Chemical-resistant gloves are mandatory to prevent skin contact.[1] Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in situations with a higher risk of spillage, consider gloves with greater chemical resistance. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[1]

Eye and Face Protection: Shielding from Splashes and Dust

Safety glasses with side shields are the minimum requirement for eye protection.[1] However, for procedures that may generate dust or have a higher splash potential, chemical safety goggles are strongly recommended. In situations with a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.

Body Protection: Minimizing Skin Exposure

A standard laboratory coat should be worn at all times when handling this compound. Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a higher potential for contamination, consider the use of a chemical-resistant apron over the lab coat.

Respiratory Protection: Guarding Against Inhalation

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[1] If a fume hood is not available or if there is a potential for generating significant amounts of airborne particles, a NIOSH-approved respirator may be necessary. For nuisance-level exposure to dust, a P95 or P1-type particle respirator can be used. For higher levels of potential exposure, a respirator with an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge is recommended.[1]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Procedure Assess Experimental Procedure Hand Hand Protection (Chemical-Resistant Gloves) Assess Procedure->Hand Skin Contact Potential Eye Eye/Face Protection (Goggles/Face Shield) Assess Procedure->Eye Splash/Dust Potential Body Body Protection (Lab Coat/Apron) Assess Procedure->Body Contamination Potential Respiratory Respiratory Protection (Fume Hood/Respirator) Assess Procedure->Respiratory Aerosolization Potential

Caption: A workflow for selecting appropriate PPE based on procedural risk assessment.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Handling Procedures
  • Work Area: Always handle this compound in a designated area, such as a chemical fume hood, to control dust and vapors.[1]

  • Avoid Dust Formation: Take care to avoid generating dust when transferring or weighing the solid material.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Storage Requirements
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents. Due to its carboxylic acid nature, it should be stored separately from strong bases.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Characterization

Unused this compound should be treated as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on waste characterization and disposal procedures.

Disposal Method
  • Unused Product: Do not dispose of down the drain. Arrange for disposal by a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable option.[1]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or absorbent pads, that come into contact with this compound should be collected in a designated, labeled hazardous waste container for proper disposal.

Diagram 2: Chemical Waste Disposal Workflow

Disposal_Workflow Start Generation of This compound Waste Segregate Segregate Waste (Solid vs. Liquid, Contaminated PPE) Start->Segregate Label Label Waste Container (Chemical Name, Hazards) Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Disposal Arrange for Professional Waste Disposal Contact_EHS->Disposal

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.